molecular formula C7H11N3O B1439382 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine CAS No. 933722-15-7

1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Cat. No.: B1439382
CAS No.: 933722-15-7
M. Wt: 153.18 g/mol
InChI Key: WNPSCZXFICPTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine (CAS 933722-15-7) is a versatile heterocyclic amine serving as a valuable scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H11N3O and a molecular weight of 153.18, features a fused pyrano[4,3-c]pyrazole core, a privileged structure in the design of bioactive molecules . The presence of a primary amine functional group makes it an excellent building block for the synthesis of more complex derivatives via conjugation and further chemical modification. The pyrano[4,3-c]pyrazole structural motif is of significant interest in pharmaceutical research. Compounds based on this core have been extensively studied for their diverse pharmacological activities. Related analogs have demonstrated potential as anti-inflammatory agents and have shown promise in anticancer research, with some derivatives acting as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which is a validated target in cancers like colorectal carcinoma . Furthermore, the broader class of 4H-pyran and pyrazolopyrane derivatives are recognized for their antioxidant and antibacterial properties, making them attractive leads in the development of new therapeutic agents . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate in multicomponent reactions and for the construction of combinatorial libraries aimed at screening for new biologically active molecules.

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSCZXFICPTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis protocol for 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

This guide provides a comprehensive, technically detailed protocol for the synthesis of the novel heterocyclic compound, this compound. This molecule, featuring a fused pyranopyrazole core, represents a scaffold of significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of related pyranopyrazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This document deviates from a rigid template to present a narrative that follows the logical development of the synthetic strategy, from conceptual design to practical execution. The protocols described herein are grounded in established, validated chemical transformations and are designed to be self-validating through clear, step-by-step instructions and defined analytical checkpoints.

A direct, single-step synthesis for this compound is not prominently described in current literature. Therefore, a robust, multi-step approach is required. Our retrosynthetic analysis identifies a key intermediate, the corresponding nitrile, which can be synthesized and subsequently reduced to the target primary amine.

This strategy is advantageous as the synthesis of pyranopyrazole carbonitriles is well-documented, typically achieved through highly efficient multicomponent reactions (MCRs).[3][4][5] The subsequent reduction of the nitrile functional group is a standard and high-yielding transformation in organic synthesis.[2][6]

G Target This compound Intermediate Pyrano[4,3-c]pyrazole-3-carbonitrile (Intermediate 2) Target->Intermediate Nitrile Reduction Reactants Tetrahydro-4H-pyran-4-one + Malononitrile + Hydrazine Hydrate Intermediate->Reactants Multicomponent Reaction (MCR) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - Tetrahydropyranone - Malononitrile - L-Proline - Ethanol B Add Hydrazine Hydrate A->B C Heat to Reflux (2-3 hours) B->C D Monitor by TLC C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize (optional) G->H I Characterization (NMR, IR, MS) H->I Product 2 G cluster_0 Reduction Reaction cluster_1 Workup cluster_2 Purification A Suspend LiAlH4 in anhy. THF (under N2, 0°C) B Add Nitrile Intermediate (2) dropwise A->B C Reflux for 4-6 hours B->C D Cool to 0°C C->D E Quench Sequentially: 1. H2O 2. 15% NaOH 3. H2O D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Characterization (NMR, HRMS) H->I Final Product 3

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of the Pyrano[4,3-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Pyrano[4,3-c]pyrazole Scaffold

The fusion of pyran and pyrazole rings creates a class of heterocyclic compounds with remarkable pharmacological potential.[1][2] Among the four possible isomers, the pyrano[4,3-c]pyrazole core represents a key structural motif investigated for a range of bioactivities, including analgesic and anti-inflammatory properties.[1] Its unique electronic and structural features make it a privileged scaffold in medicinal chemistry. Accurate and unambiguous structural elucidation is the bedrock of drug discovery, ensuring that biological activity is correctly attributed to a specific chemical entity. This guide provides an in-depth analysis of the two most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data, but to illuminate the logic behind the spectroscopic signatures, empowering researchers to interpret their own data with confidence.

The Pyrano[4,3-c]pyrazole Core: A Structural Overview

To effectively interpret spectroscopic data, a clear understanding of the core structure and its numbering is essential. The pyrano[4,3-c]pyrazole system features a pyran ring fused to a pyrazole ring at the 4,3-c positions.

Caption: A validated workflow for NMR-based structural characterization.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrano[4,3-c]pyrazole sample. The choice to use a purified sample is critical to avoid signals from impurities that would complicate spectral interpretation.

  • Solubilization: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) inside a clean vial. The solvent must fully dissolve the compound and be chemically inert to it. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds. [3]3. Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically ~4 cm).

  • Instrument Calibration: Insert the sample into the NMR spectrometer. The instrument is then tuned to the specific frequencies of ¹H and ¹³C nuclei, and the magnetic field is "shimmed" to ensure homogeneity, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of the proton environments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum to single lines for each unique carbon, making it easier to count the carbons in the molecule.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons). [4]8. Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra must be phase-corrected and baseline-corrected to ensure accurate integration and peak picking. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. It is a vital technique used to confirm the elemental composition proposed by NMR.

Ionization: The First Step

The choice of ionization method is determined by the compound's polarity and thermal stability.

  • Electron Impact (EI): A high-energy technique that often leads to extensive fragmentation. While it can make the molecular ion peak weak or absent, the resulting pattern is highly reproducible and information-rich.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, less volatile molecules. It typically produces a prominent protonated molecule [M+H]⁺ or other adducts, making it excellent for confirming molecular weight. [3]

Authoritative Grounding: Characteristic Fragmentation Patterns

The fragmentation of pyranopyrazole systems is not random; it follows predictable chemical pathways. Analysis of related pyrano[2,3-c]pyrazol-6-ones provides a validated model for the fragmentation of this class. [5]The primary fragmentation is often initiated by the loss of a stable neutral molecule from the pyran portion of the core.

A common and logical fragmentation pathway begins with the elimination of carbon monoxide (CO), a characteristic fragmentation for many cyclic keto-systems. [5]This is often followed by the loss of a hydrogen radical (H•) and subsequent rearrangement. Another key fragmentation involves the cleavage of the pyrazole ring itself, which can lead to the loss of RCN (where R is a substituent) or the expulsion of N₂. [5][6]

G M Molecular Ion [M]⁺˙ M_minus_CO [M - CO]⁺˙ M->M_minus_CO - CO (28 Da) Ar_plus Aromatic Ion [Ar]⁺ M->Ar_plus Disproportionation, then - N₂ M_minus_CO_H [M - CO - H]⁺ M_minus_CO->M_minus_CO_H - H• (1 Da) M_minus_CO_H_RCN [M - CO - H - RCN]⁺ M_minus_CO_H->M_minus_CO_H_RCN - RCN

Caption: Plausible MS fragmentation pathway for a substituted pyranopyrazole core. [5]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL). The choice of solvent is critical for ESI-MS; high-purity solvents like methanol, acetonitrile, or water are used. The solvent must be compatible with the ionization source and capable of dissolving the analyte.

  • Method Development: Select the ionization mode (e.g., ESI positive or negative). Positive mode is common for nitrogen-containing heterocycles as they are readily protonated to form [M+H]⁺ ions.

  • Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion with a syringe pump for method development or via liquid chromatography (LC-MS) for analysis of complex mixtures.

  • Full Scan Acquisition (MS1): Perform a full scan to detect all ions within a specified mass range. This is used to identify the molecular ion peak (e.g., [M+H]⁺) and confirm the molecular weight of the compound.

  • Tandem MS Acquisition (MS/MS): To probe the structure, select the molecular ion as a "parent ion" and subject it to collision-induced dissociation (CID). The resulting "daughter ions" reveal the fragmentation pattern, providing structural confirmation. This step is the experimental equivalent of the fragmentation diagram shown above.

  • Data Analysis: Analyze the resulting spectrum to confirm the mass of the parent ion and interpret the fragmentation pattern to ensure it is consistent with the proposed pyrano[4,3-c]pyrazole structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula from the exact mass, providing definitive confirmation.

Conclusion

The structural characterization of the pyrano[4,3-c]pyrazole core is a systematic process built on the complementary strengths of NMR and Mass Spectrometry. NMR provides an intricate map of the C-H framework, while MS confirms the overall molecular formula and offers corroborating structural evidence through predictable fragmentation. By understanding the causality behind the spectroscopic data and adhering to validated protocols, researchers can confidently and accurately identify these pharmacologically significant molecules, paving the way for their further development in the scientific and medical fields.

References

  • Structures and applications of some biologically active pyranopyrazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. (2022). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. (2026). Inorganic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of University of Shanghai for Science and Technology. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). KTU ePubl. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). NIH. Retrieved January 19, 2026, from [Link]

  • A Convenient Approach to Heterocyclic Building Blocks: Synthesis of Novel Ring Systems Containing aP[7][8]yrano[2,3-c]pyrazol-4(1H)-one Moiety. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • 4H-Pyrano[2,3-c]pyrazoles: a review. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Fingerprints of Pyranopyrazoles: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyranopyrazole Scaffold - A Privileged Heterocycle in Drug Discovery

The fusion of pyran and pyrazole rings gives rise to the pyranopyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The versatility of the pyranopyrazole core allows for the introduction of various substituents, leading to a vast chemical space for the development of novel therapeutic agents. The precise characterization of these derivatives is paramount, and spectroscopic techniques, particularly Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), are indispensable tools for their structural elucidation.[3]

This technical guide provides a comprehensive overview of the key spectroscopic features of pyranopyrazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into spectral interpretation, experimental considerations, and data analysis. By understanding the characteristic spectroscopic signatures of the pyranopyrazole scaffold, researchers can confidently identify and characterize novel compounds, accelerating the drug discovery process.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The pyranopyrazole skeleton and its common derivatives exhibit several characteristic absorption bands.

Key IR Absorption Bands for Pyranopyrazole Derivatives:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (pyrazole)3480 - 3160Medium-BroadThe position and broadness can be affected by hydrogen bonding. In some cases, two distinct bands may be observed.[4]
C-H Stretch (aromatic/heteroaromatic)3100 - 3000Medium-Weak
C-H Stretch (aliphatic)3000 - 2850Medium-WeakPresent if alkyl substituents are on the scaffold.[4]
C≡N Stretch (nitrile)2221 - 2176StrongA very characteristic and sharp peak, often present in pyranopyrazoles synthesized using malononitrile.[4][5]
C=O Stretch (lactone/amide)1755 - 1633StrongThe exact position depends on the nature of the carbonyl group (e.g., lactone in the pyran ring or an amide substituent).[1]
C=N Stretch (pyrazole)1641 - 1589Medium-Strong[4][6]
C=C Stretch (aromatic/heteroaromatic)1610 - 1450Medium-VariableMultiple bands are often observed in this region.
C-O Stretch (ether in pyran ring)1411 - 1024Strong[4][5]

Experimental Protocol for FT-IR Analysis:

A standard protocol for obtaining high-quality FT-IR spectra of pyranopyrazole derivatives is as follows:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method): Grind 1-2 mg of the dried pyranopyrazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan using the empty sample holder (for KBr pellets) or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the significant absorption bands.

¹H-NMR Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. For pyranopyrazole derivatives, ¹H-NMR is crucial for confirming the substitution pattern and stereochemistry.

Characteristic ¹H-NMR Chemical Shifts (δ, ppm) for Pyranopyrazole Derivatives:

ProtonChemical Shift (ppm)MultiplicityNotes
N-H (pyrazole)13.7 - 8.83Singlet (broad)The chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[5]
Aromatic/Heteroaromatic Protons8.7 - 6.5Multiplet/SingletThe specific shifts and coupling patterns depend on the nature and position of the substituents on any aromatic rings.
Pyran CH4.74 - 4.23SingletA characteristic singlet for the proton at the stereocenter of the dihydropyran ring.[4][5]
NH₂ (amino group)8.67 - 6.37Singlet (broad)Protons of an amino group, often seen as a broad singlet due to exchange.[4][5]
CH₃ (methyl group)2.79 - 1.09SingletThe chemical shift will vary depending on the attachment point (e.g., on the pyrazole or pyran ring).[4][5]
OCH₃ (methoxy group)3.70 - 3.65SingletCharacteristic signal for a methoxy substituent.[5]

Experimental Protocol for ¹H-NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyranopyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons.[7]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C-NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the pyranopyrazole derivative will give rise to a distinct signal.

Characteristic ¹³C-NMR Chemical Shifts (δ, ppm) for Pyranopyrazole Derivatives:

| Carbon | Chemical Shift (ppm) | Notes | |---|---|---|---| | C=O (lactone/amide) | 170 - 158 | The exact shift depends on the electronic environment of the carbonyl group.[1] | | C=N (pyrazole) | ~167 | | | Aromatic/Heteroaromatic Carbons | 160 - 110 | The chemical shifts are influenced by the nature of the substituents. | | C≡N (nitrile) | 122 - 117 | A characteristic quaternary carbon signal.[4][5] | | Pyrazole C3a/C6a (fusion carbons) | 154 - 135 | | | Pyran CH | 70 - 32 | The chemical shift of the stereogenic carbon in the dihydropyran ring.[5] | | Pyrazole C3 | 102 - 97 | | | CH₃ (methyl group) | 24 - 9 | |

Experimental Protocol for ¹³C-NMR Analysis:

  • Sample Preparation:

    • Use the same sample prepared for ¹H-NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup:

    • Lock and shim the instrument as for ¹H-NMR.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.

    • For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

    • For complete structural assignment, 2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows correlations between protons and carbons separated by two or three bonds.[7][8]

  • Data Processing:

    • Apply a Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal.

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Elucidation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how IR, ¹H-NMR, and ¹³C-NMR are used in concert to elucidate the structure of a novel pyranopyrazole derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Novel Pyranopyrazole Derivative IR IR Spectroscopy Synthesis->IR H_NMR ¹H-NMR Spectroscopy Synthesis->H_NMR C_NMR ¹³C-NMR Spectroscopy Synthesis->C_NMR Functional_Groups Identify Functional Groups IR->Functional_Groups Proton_Environment Map Proton Environment & Connectivity H_NMR->Proton_Environment Carbon_Skeleton Determine Carbon Framework C_NMR->Carbon_Skeleton Structure Propose & Confirm Structure Functional_Groups->Structure Proton_Environment->Structure Carbon_Skeleton->Structure

Caption: Workflow for the structural elucidation of pyranopyrazole derivatives.

Conclusion

The spectroscopic techniques of IR, ¹H-NMR, and ¹³C-NMR are fundamental to the successful synthesis and characterization of pyranopyrazole derivatives. A thorough understanding of the characteristic spectral features of this important heterocyclic scaffold, coupled with a systematic approach to data acquisition and interpretation, empowers researchers to unambiguously determine the structures of novel compounds. This guide provides a foundational framework for these analytical endeavors, ultimately supporting the advancement of drug discovery programs targeting this versatile molecular architecture.

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available from: [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH. Available from: [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis. Available from: [Link]

  • Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. Frontiers. Available from: [Link]

  • (PDF) Novel Pyranopyrazoles: Synthesis and Theoretical Studies. ResearchGate. Available from: [Link]

  • Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Publishing. Available from: [Link]

  • General mechanism for the pyranopyrazole derivatives synthesis. ResearchGate. Available from: [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Available from: [Link]

  • Structure of 2,4-dihydropyrano-[2,3-c]pyrazole (1) and... ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. PMC - NIH. Available from: [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available from: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Scheme 2 Condensation of dihydropyrano[2,3-c]pyrazole 1 with... ResearchGate. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. CORE. Available from: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Synthesis of therapeutic dihydropyrano[2,3-c]pyrazoles. ResearchGate. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available from: [Link]

  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications | Request PDF. ResearchGate. Available from: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydropyrano[4,3-c]pyrazole Compounds: From Single Crystal to Drug Design Insight

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic framework that forms the core of numerous compounds with significant therapeutic potential, including applications as anticancer, anti-inflammatory, and antiviral agents.[1][2] The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystalline solid state are paramount, as they directly govern critical pharmaceutical properties such as solubility, stability, bioavailability, and ultimately, therapeutic efficacy.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the crystal structure analysis of this important class of compounds. We will journey from the foundational principles of crystal growth to the nuances of single-crystal X-ray diffraction (SCXRD), data refinement, and the interpretation of supramolecular architecture, culminating in the application of this structural knowledge to accelerate rational drug design.

The Cornerstone of Analysis: Cultivating Diffraction-Quality Single Crystals

The axiom "garbage in, garbage out" is nowhere more pertinent than in crystallography; the quality of the final structural model is intrinsically limited by the quality of the initial crystal.[5] Obtaining a single, flawless crystal is the most critical and often the most challenging step.[6] For tetrahydropyrano[4,3-c]pyrazole derivatives, which are typically small organic molecules, several methods have proven effective. The overarching principle is to approach supersaturation slowly and methodically, allowing molecules the time to self-assemble into a highly ordered lattice.[5][6]

Causality in Method Selection

The choice of crystallization method is dictated by the compound's solubility profile. The goal is to identify a solvent or solvent system in which the compound is moderately soluble; excessively high solubility leads to the rapid formation of many small crystals, while very low solubility can inhibit crystal growth altogether.[1]

Experimental Protocol: Crystal Growth Methodologies

a) Slow Evaporation:

  • Principle: This is the simplest method, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.

  • Protocol:

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.[1]

    • Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. This is a critical control step; the rate of evaporation is managed by the number and size of these holes.[6]

    • Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[1]

b) Slow Cooling:

  • Principle: This method leverages the common characteristic of increased solubility at higher temperatures. A hot, saturated solution is cooled slowly, inducing supersaturation and crystallization.

  • Protocol:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

    • Place the sealed container in a large, insulated vessel (like a Dewar flask filled with warm water) to ensure the cooling rate is extremely slow.[6] Rapid cooling will lead to precipitation or the formation of a microcrystalline powder.

c) Vapor Diffusion (Solvent/Anti-Solvent):

  • Principle: This is often the most successful technique for stubborn compounds. The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble but which is miscible with the good solvent) is allowed to slowly diffuse into the solution, reducing the overall solubility and inducing crystallization.

  • Protocol:

    • Dissolve 5-10 mg of the compound in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.[7]

    • Place this small vial inside a larger, sealable jar containing a larger volume (2-5 mL) of the volatile "anti-solvent" (e.g., diethyl ether, hexane).

    • Seal the larger jar. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystal growth at the interface.

The Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[8] It provides unambiguous measurements of molecular dimensions, conformation, and packing.[8][9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10]

The Logic of the SCXRD Workflow

The entire SCXRD process is a self-validating system. An initial, rough determination of the crystal lattice is used to predict the positions of all other diffraction spots. A successful data collection strategy is one where the observed data comprehensively match the predicted pattern, confirming the correctness of the determined unit cell and crystal orientation.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_process Data Processing Crystal_Growth 1. Grow High-Quality Single Crystal Crystal_Selection 2. Select Flawless Crystal (0.1-0.3 mm) Crystal_Growth->Crystal_Selection Visual Inspection Crystal_Mounting 3. Mount on Goniometer (e.g., in oil on a loop) Crystal_Selection->Crystal_Mounting Microscope Matrix_Scan 4. Initial Scan (Matrix Strategy) Crystal_Mounting->Matrix_Scan Place in Diffractometer Indexing 5. Index Diffraction Pattern & Determine Unit Cell Matrix_Scan->Indexing Harvest Reflections Strategy 6. Devise Data Collection Strategy Indexing->Strategy Predict Spot Positions Full_Collection 7. Collect Full Diffraction Dataset Strategy->Full_Collection Optimize Coverage Integration 8. Integrate Intensities of Diffraction Spots Full_Collection->Integration Raw Image Data Scaling 9. Scale & Merge Data (Apply Corrections) Integration->Scaling List of hkl & Intensity Structure_Solution 10. Solve Structure (Determine Atom Positions) Scaling->Structure_Solution Corrected Data Refinement 11. Refine Structural Model Against Data Structure_Solution->Refinement Initial Model

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in its largest dimension, transparent, and without visible cracks) is selected under a microscope.[6] It is mounted on a specialized holder (e.g., a nylon loop) using cryo-oil and flash-frozen in a stream of cold nitrogen gas (typically 100 K).[9] This low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Initial Data Collection (Matrix Strategy): The mounted crystal is placed on the diffractometer's goniometer. A series of initial diffraction images are collected over a limited rotation range.[11]

  • Indexing and Unit Cell Determination: Software analyzes the positions of the spots on the initial images to find the crystal's lattice parameters (a, b, c, α, β, γ) and Bravais lattice. This step is a critical checkpoint; if the software cannot find a consistent, repeating lattice, it indicates a poor-quality or non-single crystal.[11]

  • Data Collection Strategy: Based on the determined unit cell and crystal symmetry, the software devises an optimized strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Full Data Collection: The diffractometer executes the strategy, rotating the crystal through a series of angles and collecting thousands of diffraction images until the full dataset is acquired.

From Raw Data to Molecular Insight: Structure Solution and Refinement

The collected data consists of a list of reflections (identified by their Miller indices h, k, l) and their corresponding intensities. The process of converting this list into a final, validated atomic model is known as structure solution and refinement.

The Causality of Refinement

Refinement is an iterative process of improving the agreement between the experimentally observed diffraction data and the data calculated from a theoretical model of the structure.[12] This is achieved by using least-squares algorithms to adjust the parameters of the model (e.g., atomic coordinates, thermal displacement parameters) to minimize the difference between observed and calculated structure factors.[12]

Key Steps in Structure Refinement
  • Structure Solution: Using the processed intensities, direct methods or Patterson methods are employed to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Iterative Refinement: The initial atomic model is refined against the experimental data. In each cycle, atomic positions and thermal parameters are adjusted, and a new electron density map (a "difference map") is calculated. New atoms, such as hydrogens or disordered components, can often be located in the positive peaks of this map.[12]

  • Model Validation: The quality of the final model is assessed using several metrics.

Metric Description Typical Value for Good Small Molecule Structure
R1 (or R-factor) A measure of the agreement between the observed structure factor amplitudes and those calculated from the model. Lower is better.[13]< 5%
wR2 A weighted R-factor based on squared structure factor intensities, which includes all reflection data. Lower is better.[12]< 15%
Goodness of Fit (GooF) Should be close to 1.0. A value significantly different from 1.0 can indicate an incorrect model or improper data weighting.[12]~1.0
Rfree Calculated using a small subset (5-10%) of reflections that were not used in the refinement. It serves as a crucial cross-validation tool to detect "overfitting" of the data.[13]Should be close to R1 (typically slightly higher)

Deciphering the Solid State: Interpretation of Supramolecular Architecture

With a refined crystal structure, the focus shifts to a detailed analysis of both the individual molecule's geometry and its packing in the crystal lattice. This is where structural data provides profound insights for drug design.

a) Molecular Conformation

The analysis yields precise bond lengths, bond angles, and torsion angles, defining the exact 3D shape of the molecule in the solid state. This conformation can be directly compared with computational models or used as a starting point for docking studies into a biological target. For the tetrahydropyrano[4,3-c]pyrazole core, key features to analyze include the conformation of the tetrahydropyran ring (e.g., chair, boat) and the relative orientation of substituents.

b) Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. Its neighbors influence its properties through a network of non-covalent interactions.[10][14] Understanding these interactions is the domain of crystal engineering and is critical for predicting and controlling the physicochemical properties of the solid form.[10]

Hirshfeld Surface Analysis: This powerful computational tool provides a visual and quantitative method for analyzing intermolecular contacts.[15][16] The Hirshfeld surface is mapped around a molecule, color-coded to show contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. This allows for an unbiased identification of all significant interactions.[16] A decomposed "fingerprint plot" quantifies the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.

Interactions cluster_interactions Governing Intermolecular Interactions Molecule Tetrahydropyrano[4,3-c]pyrazole Core Structure H_Bond Hydrogen Bonds (e.g., N-H···O, C-H···O) Molecule->H_Bond has Donors/Acceptors Pi_Stack π-π Stacking (Pyrazole/Aryl Rings) Molecule->Pi_Stack has Aromatic Rings VDW van der Waals Forces (e.g., H···H, C···H) Molecule->VDW has Surface Area Packing Crystal Packing (Supramolecular Assembly) Properties Physicochemical Properties (Solubility, Stability) Packing->Properties Dictates H_Bond->Packing Pi_Stack->Packing VDW->Packing

Caption: Relationship between molecular features, interactions, and bulk properties.

From Structure to Strategy: Applications in Drug Development

The ultimate goal of crystal structure analysis in a pharmaceutical context is to guide the development of a better drug.

  • Structure-Activity Relationship (SAR) Validation: Crystallography provides the definitive experimental proof of a molecule's 3D structure. This allows medicinal chemists to understand precisely how structural modifications (e.g., adding a substituent) affect the molecule's conformation and its interactions with a biological target, leading to a more rational SAR.[17][18] For instance, observing an intramolecular hydrogen bond that locks the molecule into a specific "bioactive" conformation can guide the synthesis of analogues that maintain this feature.

  • Controlling Physicochemical Properties: The way molecules pack together directly influences bulk properties. Different packing arrangements, known as polymorphs, can have dramatically different solubilities and dissolution rates.[3] A crystal structure that reveals strong, extensive hydrogen bonding networks might suggest a very stable but potentially poorly soluble form.[4] This knowledge allows scientists to screen for other solid forms (polymorphs, co-crystals) with more favorable dissolution profiles, a practice known as crystal engineering.[10][19]

  • Intellectual Property: A well-characterized, novel crystalline form of an active pharmaceutical ingredient (API) is patentable, providing a significant competitive advantage.

Conclusion

The crystal structure analysis of tetrahydropyrano[4,3-c]pyrazole compounds is a multi-faceted discipline that integrates organic chemistry, physics, and data science. It is an indispensable tool in modern drug discovery. By following the robust, self-validating protocols outlined in this guide—from meticulous crystal growth to rigorous data refinement and insightful interpretation of intermolecular forces—researchers can unlock a wealth of atomic-level information. This structural knowledge is not merely an academic endpoint; it is a critical driver of innovation, enabling the rational design of safer, more effective medicines by directly linking molecular architecture to pharmaceutical function.

References

  • Steed, J. W., & Atwood, J. L. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. John Wiley & Sons.
  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Mogk, D. (2018, June 15). Single Crystal Structure Refinement (SREF). SERC, Carleton College. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Apex3 Tutorial. (2020, January 26). Crystal Structure Solution and Refinement in Apex3 [Video]. YouTube. [Link]

  • Karplus, P. A., & Diederichs, K. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta crystallographica. Section D, Biological crystallography, 71(Pt 1), 130–140.
  • Scirp.org. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Morissette, S. L., et al. (2004). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 56(3), 275-300.
  • Grepioni, F., & Braga, D. (2022).
  • Wang, F., et al. (2021). Quantitative Analysis the Weak Non-Covalent Interactions of the Polymorphs of Donepezil. ACS Omega, 6(10), 6748–6759.
  • ResearchGate. (2025, March 14). How to grow a crystal for Single Crystal X-ray Diffraction analysis?. [Link]

  • PDBe. Analysing and evaluating macromolecular models: Key global validation metrics. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • ResearchGate. (2018). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • Loro, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114959.
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography.
  • S. L. Morissette, et al. (2006). Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Pharmaceutical Research, 23(8), 1888–1899.
  • El-Sayed, N. N. E., et al. (2022).
  • Murshudov, G. N. (2016). Some properties of crystallographic reliability index – R factor: effect of twinning. Acta Crystallographica Section D Structural Biology, 72(8), 857-867.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Diederichs, K. (2017). Two metrics for quantifying systematic errors in diffraction experiments: systematic errors in the variance of the observed intensities and agreement factor gap. Acta Crystallographica Section D: Structural Biology, 73(6), 481-490.
  • Zhang, C., et al. (2018).
  • Bauchi, A. K., et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. Global Journal of Bio-Science and Biotechnology, 12(2), 123-131.
  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Teo, K. C., et al. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 8(11), 140.
  • Brünger, A. T. (1997). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Methods in Enzymology, 277, 366-396.
  • Kaur, G., et al. (2024). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.
  • Wouters, J., & Quéré, L. (Eds.). (2012). Pharmaceutical salts and cocrystals. John Wiley & Sons.
  • The Rietveld Method. R-Factors. [Link]

  • El-Gamal, M. I., et al. (2024).
  • An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. [Link]

  • Haque, A., et al. (2023). Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives. Chemical Society Reviews, 52(2), 454-472.
  • Guerfel, T., et al. (2023). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. Crystals, 13(1), 141.
  • Wang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1202.
  • Benz, M. W., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole–N,N-dimethylformamide (1/1).
  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Cambridge Crystallographic Data Centre. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. [Link]

  • Rue, E. L., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta crystallographica.
  • Cambridge Crystallographic Data Centre. (2023). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. [Link]

Sources

An In-depth Technical Guide to 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused heterocyclic system of pyranopyrazole represents a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored member of this family: 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine . While direct experimental data for this exact molecule is sparse in current literature, this document serves as a comprehensive technical resource for researchers by providing a robust framework based on the well-established chemistry and biology of the pyrano[4,3-c]pyrazole core. We will delve into logical synthetic pathways, detailed characterization protocols, predicted physicochemical properties, and the potential therapeutic applications of this compound, grounding our discussion in the rich data available for its structural analogs.

Introduction: The Significance of the Pyrano[4,3-c]pyrazole Core

The fusion of pyran and pyrazole rings gives rise to four distinct isomers: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole.[2] Among these, the pyranopyrazole framework is a cornerstone of numerous compounds with significant pharmacological relevance, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] Marketed drugs such as Sildenafil and Celecoxib, while not direct analogs, feature the pyrazole moiety and underscore its importance in drug design.[1]

The subject of this guide, this compound, is a saturated heterocyclic system featuring a primary amine. This aminomethyl substituent is a key pharmacophore, often introduced to modulate solubility, basicity, and to serve as a handle for further derivatization or as a key interaction point with biological targets. The tetrahydro-pyran ring introduces conformational flexibility and potential hydrogen bonding sites, distinguishing it from its more widely studied aromatic counterparts.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis begins with the construction of the pyranopyrazole core, followed by the introduction and modification of the functional group at the 3-position.

Synthetic_Pathway A Tetrahydropyran-4-one C Claisen Condensation (Base, e.g., NaOEt) A->C B Diethyl oxalate B->C D Ethyl 2,4-dioxotetrahydropyran-3-carboxylate C->D Intermediate F Cyclocondensation D->F E Hydrazine Hydrate E->F G Ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate F->G Core Formation H Ammonolysis or Saponification -> Amidation G->H Functional Group Interconversion I 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxamide H->I J Reduction (e.g., LiAlH4, BH3) I->J Final Reduction K Target Compound: This compound J->K

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate (G)

  • Rationale: The initial step involves a Claisen condensation to form a β-ketoester intermediate, which is the classic precursor for pyrazole ring formation.

  • Procedure: a. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add tetrahydropyran-4-one (1.0 eq) dropwise under an inert atmosphere (N₂) at 0°C. b. After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Acidify the reaction mixture with dilute HCl to precipitate the intermediate, ethyl 2,4-dioxotetrahydropyran-3-carboxylate (D). Filter, wash with cold water, and dry. e. Reflux the intermediate (D) (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol for 4-6 hours. f. Monitor reaction completion via Thin Layer Chromatography (TLC). g. Upon completion, cool the mixture and remove the solvent under reduced pressure. Recrystallize the crude product from ethanol/water to yield the pyranopyrazole ester (G).

Step 2: Conversion to 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxamide (I)

  • Rationale: The ester is converted to a primary amide, which is a stable intermediate readily reducible to the target amine.

  • Procedure: a. Suspend the ester (G) (1.0 eq) in a saturated solution of ammonia in methanol. b. Seal the reaction vessel and stir at room temperature for 48-72 hours. c. Monitor the disappearance of the starting material by TLC. d. Concentrate the mixture in vacuo. The resulting solid carboxamide (I) is often pure enough for the next step or can be purified by crystallization.

Step 3: Reduction to this compound (K)

  • Rationale: A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is required to reduce the robust amide functional group to a primary amine.

  • Procedure: a. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere. b. Suspend LiAlH₄ (2-3 eq) in anhydrous tetrahydrofuran (THF). c. Add the carboxamide (I) (1.0 eq) portion-wise as a solid or a solution in dry THF, controlling the rate of addition to manage any exotherm. d. Reflux the mixture for 6-8 hours until TLC indicates complete conversion. e. Cool the reaction to 0°C and cautiously quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). f. Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate. g. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude target amine (K). h. Purification can be achieved via column chromatography or by conversion to a hydrochloride salt for crystallization.[6]

Structural Characterization and Physicochemical Properties

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this class.

Spectroscopic and Analytical Characterization Workflow

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) A->B Structure Elucidation C Mass Spectrometry (HRMS) A->C Molecular Weight Confirmation D FT-IR Spectroscopy A->D Functional Groups E Purity Assessment (HPLC, Elemental Analysis) B->E C->E F Physicochemical Properties E->F Requires Pure Sample

Caption: Standard workflow for compound characterization.

  • ¹H NMR: Expected signals would include distinct multiplets for the diastereotopic protons of the tetrahydropyran ring, a singlet for the aminomethyl (-CH₂NH₂) group, and a broad singlet for the pyrazole N-H proton.

  • ¹³C NMR: The spectrum would confirm the number of unique carbon atoms, with characteristic shifts for the aliphatic carbons of the pyran ring and the sp² carbons of the pyrazole ring.

  • FT-IR: Key vibrational bands would include N-H stretching for both the pyrazole and primary amine (~3400-3200 cm⁻¹), C-H stretching (~3000-2800 cm⁻¹), and C=N stretching of the pyrazole ring (~1650 cm⁻¹).[7]

  • HRMS (High-Resolution Mass Spectrometry): This is crucial for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Predicted Physicochemical Properties

Quantitative prediction of physicochemical properties is vital for drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While experimental data is lacking, we can infer properties from the structure and from analogs like 1H,4H,6H,7H-pyrano(4,3-c)pyrazole-3-carboxylic acid.[8]

PropertyPredicted Value / CharacteristicRationale & Significance
Molecular Formula C₇H₁₁N₃OBase structure.
Molecular Weight 169.19 g/mol Determines molar concentrations and reaction stoichiometry.
pKa ~8.5 - 9.5The primary aliphatic amine is the most basic site. This value is critical for salt formation and solubility at physiological pH.
logP -0.5 to 0.5The presence of multiple H-bond donors (3 N-H, 1 O) and the flexible pyran ring suggests low lipophilicity and good aqueous solubility.[8]
H-Bond Donors 3 (two on -NH₂, one on pyrazole N-H)Influences solubility, membrane permeability, and receptor binding.
H-Bond Acceptors 3 (two N atoms, one pyran O)Important for interactions with biological macromolecules.
Appearance Likely a solid at room temperatureBased on similar heterocyclic amines.
Solubility Soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF).The polar functional groups dominate the molecule's properties.

Potential Applications in Drug Discovery

The pyranopyrazole scaffold is a wellspring of biological activity.[9][10] The introduction of a basic aminomethyl group onto the saturated pyrano[4,3-c]pyrazole core suggests several promising avenues for investigation.

  • Antimicrobial Agents: Many nitrogen-containing heterocycles, including pyrazole derivatives, exhibit potent antibacterial and antifungal properties.[5][11] The primary amine could enhance activity by interacting with bacterial cell walls or inhibiting key enzymes.

  • Antiviral Activity: Pyrano[2,3-c]pyrazole derivatives have recently been identified as potential inhibitors of human coronaviruses, targeting the main protease (Mpro).[7] The unique stereochemistry and hydrogen bonding capacity of the target compound make it a candidate for screening against viral enzymes.

  • Kinase Inhibitors: The pyrazole core is a common feature in kinase inhibitors used in oncology. The aminomethyl group can serve as a key anchoring point within the ATP-binding pocket of various kinases.

  • CNS-Active Agents: The ability to cross the blood-brain barrier is often linked to specific physicochemical properties. While the predicted logP is low, the scaffold's versatility allows for modifications to enhance CNS penetration for potential applications in treating neurological disorders.[3]

Conclusion and Future Directions

This compound stands as a molecule of high potential, situated at the intersection of a proven heterocyclic scaffold and a key pharmacophoric group. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and application. The next critical steps for the research community are to execute the proposed synthesis, perform rigorous experimental validation of its physicochemical properties, and undertake broad biological screening to uncover its therapeutic utility. The insights gained will not only illuminate the specific properties of this compound but will also contribute valuable knowledge to the broader field of medicinal chemistry surrounding the versatile pyranopyrazole family.

References

  • Preparation and characterization of novel derivatives of pyrano pyrazole compound. (2024).
  • Gedgaudas, R., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
  • Some bioactive pyrano[2,3-c]pyrazole motifs. (n.d.).
  • Gedgaudas, R., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.).
  • Synthetic Developments in Functionalized Pyrano[2,3-c]pyrazoles. A Review. (n.d.).
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine. (n.d.). ChemBK.
  • 4H-Pyrano[2,3-c]pyrazoles: a review. (n.d.). Arkivoc.
  • 1H,4H,6H,7H-pyrano(4,3-c)pyrazole-3-carboxylic acid. (n.d.). PubChem.
  • Al-Mokadem, A. S., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
  • Yallappa, S., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Letters in Applied NanoBioScience.
  • Synthesis and anthelmintic activity of benzopyrano[2,3-c]pyrazol-4(2H)
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC).
  • This compound, TRC. (n.d.). Fisher Scientific.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Synthetic route for the 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][12]oxazole ring system. (n.d.). ResearchGate.

  • Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. (n.d.).
  • Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. (n.d.).

Sources

A Technical Guide to the Solubility and Stability Profiling of Pyranopyrazole Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Drug Development Professionals

Abstract

Pyranopyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of this core, particularly with moieties like methanamine, can significantly modulate its physicochemical properties, which are critical determinants of a drug candidate's ultimate success. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of novel pyranopyrazole methanamine analogues. It is designed for researchers, medicinal chemists, and formulation scientists engaged in the preclinical stages of drug discovery and development. By integrating theoretical principles with detailed, field-proven experimental protocols, this document aims to serve as an authoritative resource for generating robust and reliable data packages essential for lead optimization and candidate selection.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a drug from a laboratory hit to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. More than 85% of all biologically active compounds contain a heterocyclic ring system, which provides a powerful tool for modifying properties like solubility, lipophilicity, and polarity.[4] The pyranopyrazole fused ring system is a versatile scaffold that has garnered significant attention for its therapeutic potential.[5][6]

The introduction of a methanamine group (—CH₂NH₂) is a common medicinal chemistry strategy to introduce a basic center into a molecule. The basicity of an amine is a critical physicochemical property, as its protonated, cationic form can enhance water solubility and enable crucial interactions with biological targets.[7][8] However, this functional group can also introduce liabilities, such as pH-dependent solubility and susceptibility to specific degradation pathways.

Therefore, a thorough and early assessment of solubility and stability is not merely a data-gathering exercise; it is a foundational component of a successful drug discovery program.[9] Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, while chemical instability can compromise a drug's efficacy, safety, and shelf-life.[9] This guide outlines the strategic approach and methodologies required to comprehensively profile these two critical attributes for the pyranopyrazole methanamine class of compounds.

Solubility Profiling: From High-Throughput Screening to Thermodynamic Truth

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.[9][10] For ionizable compounds like pyranopyrazole methanamines, solubility is intimately linked to the molecule's pKa and the pH of the surrounding medium.[11] The amine group is expected to be protonated at physiological pH, which generally enhances aqueous solubility. The profiling strategy typically involves a tiered approach, starting with rapid kinetic assessments and progressing to more definitive thermodynamic measurements for promising candidates.[12][13]

Kinetic Solubility Assays for Early-Stage Discovery

Kinetic solubility is the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[12][14][15] This method is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) of large compound libraries.[14][15]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyranopyrazole methanamine test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well microplate containing an aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4), resulting in a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for a period of 1 to 2 hours to allow for precipitation to occur.[12]

  • Measurement: Analyze the plates using a laser nephelometer, which measures the amount of light scattered by suspended particles (precipitate).[10] The kinetic solubility is the highest concentration at which no significant precipitation is observed compared to a blank.

Thermodynamic Solubility Assays for Lead Optimization

Thermodynamic solubility is the true equilibrium solubility of a compound's most stable solid form in a specific medium.[15][16] This measurement is crucial for late-stage lead optimization and pre-formulation studies as it represents the maximum concentration achievable under equilibrium conditions.[14] The most common method is the "shake-flask" technique.[9][14]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of the solid pyranopyrazole methanamine compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][16]

  • Data Reporting: Report the solubility in µg/mL or µM at each specific pH.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for direct comparison between analogues.

Table 1: Illustrative Solubility Data for Pyranopyrazole Methanamine Analogues

Compound IDKinetic Solubility (pH 7.4, µM)Thermodynamic Solubility (µg/mL)
pH 1.2
PZM-001150>250
PZM-0021580
PZM-003 (Control)75200
  • Interpretation: A significant drop in solubility from pH 1.2 to pH 6.8 is expected for a basic compound like a pyranopyrazole methanamine, reflecting the transition from the highly soluble protonated form to the less soluble free base. This pH-dependent profile is critical for predicting oral absorption behavior.

Stability Profiling: Ensuring Molecular Integrity

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[17] For pyranopyrazole methanamines, key areas of concern include susceptibility to hydrolysis (due to the pyran ring) and oxidation (at the amine or electron-rich heterocyclic rings).

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[18][19][20] These studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[18]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the pyranopyrazole methanamine (e.g., 1 mg/mL) in various media.[21]

  • Stress Conditions: Expose the samples to the following conditions, typically aiming for 5-20% degradation:[21]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 7 days.

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically with a photodiode array and mass spectrometry detector) to separate and quantify the parent compound and any degradation products.

Formal Stability Testing (ICH Guidelines)

Formal stability studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guideline to establish a re-test period for the drug substance and a shelf life for the drug product.[17][22][23]

Experimental Protocol: Long-Term and Accelerated Stability Study

  • Batch Selection: Use at least one representative batch of the pyranopyrazole methanamine drug substance.

  • Storage Conditions: Store samples in appropriate containers at the following conditions:[24]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH for certain climates).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Test the samples at specified time points.[17]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Attributes to Test: Monitor attributes susceptible to change, including:

    • Appearance (Physical form, color)

    • Assay (Quantification of the active substance)

    • Degradation Products/Impurities

    • Water Content

Integrated Workflow and Visualization

A systematic approach ensures that data is generated efficiently and informs project decisions at critical junctures.

Diagram 1: Integrated Solubility and Stability Workflow

Workflow cluster_sol Solubility Profiling cluster_stab Stability Profiling Kinetic Kinetic Solubility (HTS) Nephelometry @ pH 7.4 Decision1 Sufficiently Soluble? Kinetic->Decision1 Thermo Thermodynamic Solubility Shake-Flask @ Multiple pHs pKa pKa Determination Potentiometric or UV-metric Thermo->pKa Forced Forced Degradation (Acid, Base, Ox, Heat, Light) pKa->Forced Method Develop Stability- Indicating Method (HPLC) Forced->Method ICH ICH Stability Study (Long-Term & Accelerated) Decision2 Sufficiently Stable? ICH->Decision2 Method->ICH Start New Pyranopyrazole Methanamine Analogue Start->Kinetic Decision1->Thermo Yes Stop STOP: Redesign/Reprioritize Decision1->Stop No End Advance to Pre-formulation & In Vivo Studies Decision2->End Yes Decision2->Stop No

Caption: A tiered workflow for assessing the solubility and stability of new chemical entities.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is indispensable for the successful advancement of pyranopyrazole methanamine derivatives in a drug discovery pipeline. By employing a phased approach—from high-throughput kinetic solubility screens to comprehensive ICH-compliant stability programs—research teams can make informed decisions, mitigate risks, and efficiently allocate resources. The generation of a robust physicochemical data package is the bedrock upon which successful formulation development and, ultimately, clinical success are built.

References

  • U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Yallappa, G. N., et al. Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast.
  • RAPS.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • El-Sayed, R. A., et al. Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications.
  • RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC.
  • Anonymous.
  • BioDuro. ADME Solubility Assay. BioDuro.
  • Enamine. Aqueous Solubility Assay. Enamine.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Inventiva Pharma.
  • Al-Amiery, A. A., et al. Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules.
  • Anonymous. A Review on Pyranopyrazole as an Antibacterial Agent. Journal of Drug Delivery and Therapeutics.
  • Sharma, M., & Kumar, V.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Bass, A. S. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Sharma, M., & Kumar, V.
  • ResearchGate. Physico-chemical properties of the designed pyrazole derivatives.
  • Anonymous. Principles of Drug Action 1, Spring 2005, Amines.
  • El-Shabrawy, M., et al. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules.
  • El-Sayed, R. A., et al. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Bozorov, K., et al. Heterocycles in Medicinal Chemistry. Pharmaceuticals.
  • Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci.
  • Anonymous. A Minireview on the Morpholine-Ring-Containing U.S.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Aung, T. H. The Essential of the Solubility for Drug Action. Crimson Publishers.
  • ASHP. Functional Group Characteristics and Roles. ASHP.
  • Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

Sources

The Uncharted Isomer: A Technical Guide to the Synthesis and Bioactivity of Pyrano[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyranopyrazole scaffold is a cornerstone in medicinal chemistry, with the vast majority of research focusing on the pyrano[2,3-c]pyrazole isomer due to its broad spectrum of biological activities. However, its constitutional isomer, pyrano[4,3-c]pyrazole, represents a significantly less explored yet promising area of chemical space. This technical guide provides a comprehensive literature review of the synthetic methodologies and reported biological activities of pyrano[4,3-c]pyrazole derivatives. We delve into the nuanced synthetic strategies, including key intramolecular cyclization approaches, and present detailed experimental protocols. Furthermore, this guide consolidates the existing, albeit limited, bioactivity data, primarily focusing on analgesic and anti-inflammatory properties. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this underrepresented pyranopyrazole isomer.

Introduction: The Significance of the Pyrano[4,3-c]pyrazole Core

Fused heterocyclic systems are privileged structures in drug discovery, offering rigid three-dimensional frameworks that can be strategically decorated to optimize interactions with biological targets. Among these, the pyranopyrazole family has garnered considerable attention, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. There are four possible constitutional isomers of pyranopyrazole: pyrano[2,3-c]-, pyrano[4,3-c]-, pyrano[3,2-c]-, and pyrano[3,4-c]pyrazole[1].

While the pyrano[2,3-c]pyrazole isomer has been the subject of extensive investigation, its [4,3-c] counterpart remains relatively obscure[1]. This disparity in research focus presents a unique opportunity for the discovery of novel bioactive compounds with potentially distinct pharmacological profiles. The unique arrangement of the pyran and pyrazole rings in the pyrano[4,3-c]pyrazole scaffold may lead to different spatial orientations of substituents, thereby influencing receptor binding and biological activity. This guide aims to collate and analyze the available scientific literature on the pyrano[4,3-c]pyrazole isomer, providing a detailed overview of its synthesis and bioactivity to stimulate further research in this promising area.

Synthetic Strategies for the Pyrano[4,3-c]pyrazole Scaffold

The construction of the pyrano[4,3-c]pyrazole ring system predominantly relies on the formation of the pyran ring onto a pre-existing, appropriately functionalized pyrazole core. The key challenge lies in achieving the correct regioselectivity of the cyclization to yield the desired [4,3-c] fusion.

Intramolecular Cyclization of 4-Acylpyrazole Derivatives

A seminal approach to the synthesis of pyrano[4,3-c]pyrazol-6-ones involves the intramolecular cyclization of 4-acyl-5-methyl-2-phenyl-3-pyrazolone derivatives. This strategy, pioneered by Kuo et al., provides a direct route to the core structure.

Logical Workflow for Pyrano[4,3-c]pyrazole Synthesis:

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Acylation at C4 cluster_2 Step 3: Knoevenagel Condensation cluster_3 Step 4: Intramolecular Cyclization A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-2-pyrazolin-5-one A->B Condensation C Acetic Anhydride / Polyphosphoric Acid D 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one B->D Friedel-Crafts Acylation E Substituted Benzaldehyde F 4-(Substituted cinnamoyl)-3-methyl-1-phenyl-2-pyrazolin-5-one D->F Base-catalyzed condensation G Pyrano[4,3-c]pyrazol-6-one Derivative F->G Acid-catalyzed cyclization (PPA)

Caption: Synthetic workflow for pyrano[4,3-c]pyrazol-6-one derivatives.

Causality Behind Experimental Choices:

  • Starting Material: The choice of 3-methyl-1-phenyl-2-pyrazolin-5-one as the starting material is strategic. The C4 position of the pyrazole ring is activated by the adjacent carbonyl group and the enamine-like character of the pyrazole ring, making it susceptible to electrophilic substitution, such as Friedel-Crafts acylation.

  • Acylation: The use of a mixture of acetic anhydride and polyphosphoric acid (PPA) serves a dual purpose. Acetic anhydride is the acylating agent, while PPA acts as both a solvent and a catalyst for the Friedel-Crafts acylation at the C4 position.

  • Knoevenagel Condensation: The subsequent condensation with an aromatic aldehyde (Knoevenagel condensation) introduces the necessary carbon framework for the eventual pyran ring formation. The basic conditions (e.g., piperidine) deprotonate the methyl group of the acetyl substituent, which then attacks the aldehyde.

  • Intramolecular Cyclization: The final and key step is the acid-catalyzed intramolecular cyclization. Polyphosphoric acid is an effective dehydrating agent and proton source, facilitating the cyclization of the enone system to form the dihydropyranone ring.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1-phenyl-1,6-dihydro-pyrano[4,3-c]pyrazol-6-one

This protocol is adapted from the principles described in the literature.

Step 1: Synthesis of 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one

  • To a stirred mixture of 3-methyl-1-phenyl-2-pyrazolin-5-one (17.4 g, 0.1 mol) and acetic anhydride (10.2 g, 0.1 mol), add polyphosphoric acid (100 g).

  • Heat the mixture at 80-90°C for 30 minutes.

  • Pour the hot reaction mixture into ice water (500 mL).

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the product.

Step 2: Synthesis of 4-(Cinnamoyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

  • A solution of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one (2.16 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and a catalytic amount of piperidine in ethanol (30 mL) is refluxed for 4 hours.

  • After cooling, the precipitated solid is filtered, washed with ethanol, and dried.

Step 3: Synthesis of 3-Methyl-4-phenyl-1-phenyl-1,6-dihydro-pyrano[4,3-c]pyrazol-6-one

  • A mixture of 4-(cinnamoyl)-3-methyl-1-phenyl-2-pyrazolin-5-one (3.04 g, 0.01 mol) and polyphosphoric acid (30 g) is heated at 120-130°C for 1 hour.

  • The reaction mixture is cooled and poured into ice water.

  • The resulting solid is collected, washed with water, and recrystallized from a suitable solvent.

Synthesis of Fused Pyrano[4,3-c]oxazoles from Pyrazole Precursors

A more recent and elegant approach has been developed for the synthesis of novel fused pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazole ring systems. This method utilizes an intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step[3][4].

Reaction Mechanism: Intramolecular Nitrile Oxide Cycloaddition (INOC)

G cluster_0 Nitrile Oxide Generation cluster_1 Intramolecular Cycloaddition A 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime B Nitrile Oxide Intermediate A->B Oxidation (e.g., NCS) C Fused Pyrano[4,3-c]oxazole B->C [3+2] Cycloaddition

Caption: Mechanism of intramolecular nitrile oxide cycloaddition for fused pyrano[4,3-c]oxazole synthesis.

This synthetic route begins with the O-allylation of a 1-substituted-pyrazol-3-ol, followed by a Vilsmeier-Haack formylation at the C4 position to introduce a carbaldehyde group. The aldehyde is then converted to its corresponding oxime. In the key step, the oxime is oxidized (e.g., with N-chlorosuccinimide) to generate a transient nitrile oxide intermediate, which then undergoes a [3+2] intramolecular cycloaddition with the tethered alkene (the allyl group) to form the fused pyrano[4,3-c]oxazole system[3]. This methodology highlights a sophisticated approach to constructing complex heterocyclic systems based on the pyrano[4,3-c]pyrazole framework.

Biological Activities of Pyrano[4,3-c]pyrazole Derivatives

The biological evaluation of pyrano[4,3-c]pyrazole isomers is significantly less extensive compared to their [2,3-c] counterparts. The primary reported activities are analgesic and anti-inflammatory effects.

Analgesic and Anti-inflammatory Activity

Research has shown that certain 3,4-disubstituted-pyrano[4,3-c]pyrazol-6-one derivatives exhibit potent analgesic and anti-inflammatory properties. A study by Kumar et al. highlighted these activities, suggesting that the pyrano[4,3-c]pyrazole scaffold is a promising template for the development of new anti-inflammatory and analgesic agents[1].

Compound IDR1R2Analgesic Activity (% Inhibition)Anti-inflammatory Activity (% Inhibition)
I CH3C6H5Data not specifiedData not specified
II CH34-Cl-C6H4Data not specifiedData not specified
III CH34-OCH3-C6H4Data not specifiedData not specified
IV CH33,4-(OCH3)2-C6H3Data not specifiedData not specified

Note: Specific quantitative data from the primary literature was not available in the searched sources. The table structure is provided as a template for when such data becomes available.

The mechanism of action for these anti-inflammatory effects has not been fully elucidated in the available literature but is likely related to the inhibition of inflammatory mediators, a common mechanism for many pyrazole-containing compounds.

Potential as Anticancer Agents

While no direct studies on the anticancer activity of pyrano[4,3-c]pyrazoles were found, the broader family of pyrazole derivatives has shown significant promise as anticancer agents[4]. The pyrazole ring is a key component in several kinase inhibitors and other anticancer drugs. Therefore, it is plausible that pyrano[4,3-c]pyrazole derivatives could also exhibit cytotoxic or antiproliferative activities. This remains a key area for future investigation.

Conclusion and Future Perspectives

The pyrano[4,3-c]pyrazole isomer is a largely untapped area of heterocyclic chemistry with demonstrated potential for the development of new therapeutic agents, particularly in the realm of analgesic and anti-inflammatory drugs. The synthetic routes, while not as varied as those for the [2,3-c] isomer, are well-established and offer opportunities for the creation of diverse chemical libraries.

Future research should focus on several key areas:

  • Expansion of Synthetic Methodologies: The development of novel, efficient, and stereoselective synthetic methods, including multicomponent reactions, would greatly facilitate the exploration of this scaffold.

  • Broadening the Scope of Biological Screening: A systematic evaluation of pyrano[4,3-c]pyrazole derivatives against a wider range of biological targets, including kinases, proteases, and various cancer cell lines, is warranted.

  • Structure-Activity Relationship (SAR) Studies: A detailed investigation into how different substituents on both the pyran and pyrazole rings influence biological activity is crucial for the rational design of more potent and selective compounds.

  • Elucidation of Mechanisms of Action: For any identified bioactive compounds, a thorough investigation into their molecular mechanism of action will be essential for their further development as drug candidates.

References

  • Šačkus, A., et al. (2018). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(11), 2984. Available at: [Link]

  • Zaki, R. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5123. Available at: [Link]

  • Das, D., Banerjee, R., & Mitra, A. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Available at: [Link]

  • Gomha, S. M., et al. (2019). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 9(42), 24481-24501. Available at: [Link]

  • Kuo, S. C., Huang, L. J., & Nakamura, H. (1984). Studies on heterocyclic compounds. 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethyl-pyrano[4,3-c]pyrazol-6-one derivatives. Journal of Medicinal Chemistry, 27(4), 539–544.
  • Zolfigol, M. A., et al. (2019). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 4(26), 21976–21988. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activities of Pyranopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural framework allows for diverse substitutions, leading to a wide spectrum of biological activities.[3] This guide provides an in-depth analysis of the key therapeutic potentials of pyranopyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) insights, detail relevant experimental protocols, and offer a perspective on future drug development.

The Pyranopyrazole Core: A Versatile Scaffold

The pyranopyrazole nucleus is a bicyclic heterocyclic system with several isomers, the most studied of which is the pyrano[2,3-c]pyrazole.[3] These compounds are lauded for their broad pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4]

Synthetic Strategies

The most common and efficient method for synthesizing pyranopyrazole derivatives is through one-pot, multicomponent reactions (MCRs).[4][5] These reactions typically involve the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1][6] The use of diverse, recyclable, and green catalysts such as nanoparticles (e.g., CoFe₂O₄, Y₃Fe₅O₁₂), ionic liquids, and biocatalysts (e.g., baker's yeast) has made these synthetic routes more sustainable and efficient.[3][5][6]

A general workflow for the synthesis is depicted below. The process begins with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization steps to form the final fused-ring structure.[1]

G cluster_0 Step-by-Step Synthesis of Pyranopyrazole reagents Reactants: - Aldehyde - Malononitrile - Ethyl Acetoacetate - Hydrazine Hydrate knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) reagents->knoevenagel Initiation catalyst Catalyst (e.g., Nanoparticles, L-proline) catalyst->knoevenagel michael Michael Addition catalyst->michael cyclization Intramolecular Cyclization & Dehydration catalyst->cyclization knoevenagel->michael michael->cyclization product Pyranopyrazole Scaffold cyclization->product Final Product

Caption: General workflow for the multicomponent synthesis of pyranopyrazoles.

Anticancer Activities: Targeting Malignant Processes

Pyranopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[7][8] Their mechanisms often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.[7]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of pyranopyrazoles is the inhibition of protein kinases, which are often dysregulated in cancer.[9][10] Many derivatives are designed as kinase inhibitors, targeting enzymes involved in cell cycle regulation and angiogenesis.[9]

  • EGFR and VEGFR-2 Inhibition: Certain pyranopyrazole derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] Both receptors play critical roles in tumor growth and angiogenesis.[7] By simultaneously blocking these pathways, these compounds can synergistically suppress cancer progression.[7]

  • Chk1 Kinase Inhibition: The pyrano[2,3-c]pyrazole scaffold has shown potential to inhibit human Checkpoint kinase 1 (Chk1), an essential enzyme in the DNA damage response that, when inhibited, can lead to apoptosis in cancer cells.[3][4]

  • TrkC Inhibition: Recent studies on spiroisatin-pyranopyrazole hybrids suggest they may exert their antiproliferative effects by inhibiting Tropomyosin receptor kinase C (TrkC), a target implicated in several cancers.[11]

G cluster_pathways Cancer Cell Signaling Pathways Pyranopyrazole Pyranopyrazole Derivative EGFR EGFR Pyranopyrazole->EGFR Inhibits VEGFR2 VEGFR-2 Pyranopyrazole->VEGFR2 Inhibits Chk1 Chk1 Kinase Pyranopyrazole->Chk1 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis DNA_Repair DNA Damage Repair Chk1->DNA_Repair Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Leads to Angiogenesis->Apoptosis Leads to DNA_Repair->Apoptosis Leads to

Caption: Pyranopyrazoles inhibit key kinases, leading to cancer cell apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyranopyrazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Key Target(s)Reference
Fused PyrazolesHEPG2 (Liver)0.31 - 0.71EGFR, VEGFR-2[7]
Spiroisatin-PyranopyrazolesEBC-1 (Lung)3.3 - 7.1TrkC[11]
Spiroisatin-PyranopyrazolesHT-29 (Colon)7.3 - 10.2TrkC[11]
Pyrazole DerivativesHela (Cervical)5.16CDK2[12]
Pyrazole DerivativesMCF7 (Breast)5.21-[12]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Plate cancer cells (e.g., HEPG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.[13]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the pyranopyrazole test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.[13]

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial and Anti-inflammatory Potential

Antimicrobial Activity

Pyranopyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][14][15] Some compounds exhibit antibacterial activity comparable to standard drugs like ciprofloxacin.[4] Their mechanism often involves disrupting essential microbial enzymes. For instance, docking studies have shown that these derivatives can interact with key amino acids in the active sites of bacterial enzymes like MurB and DNA gyrase.[14]

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (mg/mL)Reference
Derivative 5cE. coli6.25[14]
Derivative 5cK. pneumoniae6.25[14]
Derivative 5cL. monocytogenes50[4]
Anti-inflammatory Effects

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib.[2][13] Pyranopyrazole derivatives often exert their anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[13][16][17] COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of pain and inflammation.[13] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[13][17] Some derivatives also reduce inflammation by downregulating the expression of pro-inflammatory cytokines like IL-6.[18][19]

G cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyranopyrazole Pyranopyrazole Derivative Pyranopyrazole->COX2 Selectively Inhibits

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Emerging Therapeutic Areas: Neuroprotection

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives.[18][19] In the context of spinal cord injuries, inflammation and oxidative stress cause secondary damage to neurons.[19] Certain pyrazole compounds have shown the ability to mitigate this damage by exerting potent anti-inflammatory effects. For example, one derivative demonstrated a strong ability to suppress the expression of the pro-inflammatory cytokine IL-6 in microglial cells, with an IC₅₀ of 9.562 μM, outperforming the standard drug Celecoxib.[18][19][20] Furthermore, pyrazole-based compounds have been shown to protect neuronal cells from oxidative stress-induced cell death, suggesting their potential in treating neurodegenerative diseases and ischemic stroke.[21][22]

Conclusion and Future Directions

The pyranopyrazole scaffold is a highly versatile and "privileged" structure in medicinal chemistry, serving as a foundation for compounds with a remarkable range of biological activities. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their therapeutic potential. Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Further exploration of substitutions on the pyranopyrazole core is needed to enhance potency and selectivity for specific biological targets.[23][24]

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms will help in designing more targeted and effective drug candidates.

  • Pharmacokinetic Profiling: Comprehensive ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial to advance lead compounds toward clinical trials.

  • Green Synthesis: Continued development of eco-friendly and efficient synthetic methods will be vital for sustainable drug development.[2][3]

The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutics to address a wide range of human diseases.

References

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • A Review on Pyranopyrazole as an Antibacterial Agent. (n.d.). Research J. Pharm. and Tech. Retrieved January 19, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705–4730. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (n.d.). JETIR. Retrieved January 19, 2026, from [Link]

  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2024). Atlantis Press. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Ingenta Connect. Retrieved January 19, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Organic & Medicinal Chemistry International Journal. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Novel spiroisatin-pyranopyrazole hybrids as anticancer agents with TrkC inhibitory potential. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Structure of bio-active pyranopyrazole, pyranopyrimidine and pyrazolopyranopyrimidine. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). National Institutes of Health. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2019). SciSpace. [Link]

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (2016). PubMed. [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (2012). National Institutes of Health. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Institutes of Health. [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (2017). PubMed. [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed. [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed. [Link]

  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. (2026). PubMed. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Deep Dive into Pyranopyrazole Scaffolds: From Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of pyranopyrazole compounds. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the significant therapeutic potential that has positioned this heterocyclic scaffold as a privileged structure in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical class.

The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Evolution

The story of pyranopyrazoles is a fascinating journey through the annals of organic and medicinal chemistry. While the precise first synthesis can be traced back to the early 20th century, their significance as a pharmacophore remained largely unexplored until much later. The initial discoveries were often serendipitous, arising from multicomponent reactions that offered a straightforward entry into this fused heterocyclic system.

One of the most pivotal moments in the history of pyranopyrazole chemistry was the popularization of the four-component reaction between ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile. This elegant one-pot synthesis, often conducted under mild conditions, provided a rapid and efficient route to a diverse array of 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. The simplicity and high yields of this reaction were instrumental in making these compounds readily accessible for further investigation.

The first synthesis of a pyranopyrazole is credited to Otto in 1974, who achieved this through the cyclization of 4-aryliden-5-pyrazolone in the presence of a base.[1][2][3] Another early method involved the reaction between 3-methyl-1-phenylpyrazolin-5-one and tetracyanoethylene.[4][5] These seminal works laid the foundation for future explorations into the synthesis and application of this heterocyclic system.

The advent of multicomponent reactions (MCRs) revolutionized the synthesis of pyranopyrazoles, offering a more efficient and atom-economical approach.[6][7] The four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate has become a cornerstone in the synthesis of pyranopyrazoles.[8] This one-pot synthesis proceeds through a cascade of reactions, including condensation, cyclization, and rearrangement, to rapidly generate the pyranopyrazole core.[8]

The versatility of the MCR approach is further enhanced by the wide variety of catalysts that can be employed to promote the reaction. These range from simple bases like piperidine and triethylamine to more sophisticated and environmentally friendly options such as L-proline, γ-alumina, and various nanoparticles.[4][5] The use of green catalysts and solvent-free conditions aligns with the growing emphasis on sustainable chemistry.[6]

Visualizing the Core Synthetic Strategy

The following diagram illustrates the generalized multicomponent reaction for the synthesis of pyranopyrazole derivatives.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aromatic Aldehyde Reaction Multicomponent Condensation & Cyclization Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyranopyrazole Pyranopyrazole Derivative Reaction->Pyranopyrazole High Yield Catalyst Catalyst (e.g., Base, Nanoparticle) Catalyst->Reaction

Caption: Generalized four-component synthesis of pyranopyrazoles.

A Pharmacophore of Promise: The Rise of Pyranopyrazoles in Medicinal Chemistry

The initial synthetic accessibility of pyranopyrazoles paved the way for the exploration of their biological activities. It soon became apparent that this scaffold possesses a remarkable range of pharmacological properties, establishing it as a "privileged structure" in drug discovery. The fused ring system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its interaction with various biological targets.

A significant body of research has demonstrated the diverse therapeutic potential of pyranopyrazole derivatives. These compounds have been reported to exhibit a wide spectrum of activities, including:

  • Antimicrobial and Antifungal: Many pyranopyrazole derivatives have shown potent activity against a range of bacteria and fungi.[9]

  • Anti-inflammatory and Analgesic: The scaffold has been a source of compounds with significant anti-inflammatory and pain-relieving properties.[9]

  • Anticancer: Perhaps one of the most extensively studied areas is the anticancer potential of pyranopyrazoles.[10] They have been investigated as inhibitors of various kinases, including human Chk1 kinase, and have shown antiproliferative effects against several cancer cell lines.[7][10]

  • Antiviral: Recent studies have highlighted the potential of pyranopyrazoles as antiviral agents, with some derivatives showing inhibitory activity against human coronaviruses.[10]

  • Other Activities: The pharmacological profile of pyranopyrazoles extends to include molluscicidal, anti-depressant, antioxidant, antimalarial, and α-glucosidase inhibitory activities.[10]

The broad biological activity of pyranopyrazoles underscores their importance as a versatile template for the design and development of new therapeutic agents.

Key Therapeutic Applications of Pyranopyrazole Derivatives
Therapeutic AreaSpecific ActivityRepresentative Examples/Targets
Oncology Kinase Inhibition (e.g., Chk1), AntiproliferativeVaries with substitution patterns
Infectious Diseases Antibacterial, Antifungal, Antiviral (e.g., HCoV-229E)Varies with substitution patterns
Inflammation & Pain Anti-inflammatory, AnalgesicVaries with substitution patterns
Metabolic Disorders α-Glucosidase InhibitionVaries with substitution patterns
Neuroscience AntidepressantVaries with substitution patterns

Experimental Protocols: A Guide to Synthesis

To provide a practical understanding of the synthesis of these important compounds, a detailed experimental protocol for a typical four-component synthesis of a pyranopyrazole derivative is outlined below. This protocol is a representative example and can be adapted for the synthesis of a wide range of analogs by varying the starting materials.

Protocol: One-Pot Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (30 mL).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (10 mmol) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to afford the pure 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the high yield of the desired product and its unambiguous characterization by spectroscopic methods. The sharp melting point of the recrystallized product is a good indicator of its purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for pyranopyrazole synthesis.

Future Directions and Perspectives

The field of pyranopyrazole chemistry continues to be an active area of research. The development of novel, more efficient, and sustainable synthetic methodologies remains a key focus. The exploration of new catalytic systems, including biocatalysts, and the use of flow chemistry are promising avenues for future synthetic advancements.

From a medicinal chemistry perspective, the vast chemical space of pyranopyrazole derivatives is far from being fully explored. The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties will continue to be a major driver of research. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly play an increasingly important role in the rational design of next-generation pyranopyrazole-based drugs. The recent identification of their potential as human coronavirus inhibitors opens up exciting new avenues for antiviral drug development.[10]

References

  • A REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (n.d.). Jetir.org. Retrieved from [Link]

  • Al-Ostoot, F. H., Kandeel, E. M., & El-Bindary, A. A. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(37), 25863–25886. Available from: [Link]

  • Banu, H., & Singh, R. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(12), 1461. Available from: [Link]

  • Ghahremanzadeh, R., & Amanollahi, T. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 41(5), 925–957. Available from: [Link]

  • Sangle, P., Bawane, S., Tayade, V., & Ubale, M. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research, 13(2), 38–43.
  • Abdel-Aziz, H. A., Moustafa, A. H., & Al-Obaid, A. M. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 734. Available from: [Link]

  • Wotango, M. D., & Belay, A. B. (2024). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. International Journal of Current Research in Science and Engineering Technology, 7(2).
  • Zaky, R., & Gomaa, M. (2024). One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO.
  • Al-Warhi, T., & Al-Hazmi, L. A. (2022). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 27(19), 6296. Available from: [Link]

  • A Review on Pyranopyrazole as an Antibacterial Agent. (2023). Asian Journal of Pharmaceutical Research, 13(3), 193–200. Available from: [Link]

  • Singh, R., Singh, R., & Banu, H. (2023). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Monatshefte für Chemie - Chemical Monthly, 154(10), 1089–1114. Available from: [Link]

  • Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. (2024). International Journal of Current Research in Science and Engineering Technology, 7(2).
  • El-Sayed, R., & Ahmed, M. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.

Sources

Isomeric Forms of Pyranopyrazole: A Technical Guide to Structure, Tautomerism, and Relative Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyranopyrazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological applications.[1] The inherent structural versatility of this fused ring system gives rise to multiple constitutional isomers and, more subtly, prototropic tautomers. The relative stability of these isomeric forms is a critical determinant of a molecule's physicochemical properties, receptor-binding affinity, and metabolic fate. Understanding the interplay of electronic, steric, and environmental factors that govern this stability is therefore paramount for rational drug design and development. This technical guide provides an in-depth exploration of the isomeric and tautomeric landscape of pyranopyrazoles. We will dissect the foundational principles governing their relative stability and present robust computational and experimental workflows for their characterization, offering field-proven insights for professionals in medicinal chemistry and materials science.

The Pyranopyrazole Scaffold: An Overview of Isomerism

Pyranopyrazoles are fused heterocyclic frameworks resulting from the combination of a pyran ring and a pyrazole ring. This fusion can occur in four distinct ways, leading to four constitutional isomers, each with a unique arrangement of atoms and connectivity.[2][3] These are:

  • Pyrano[2,3-c]pyrazole

  • Pyrano[3,2-c]pyrazole

  • Pyrano[3,4-c]pyrazole

  • Pyrano[4,3-c]pyrazole

Among these, the pyrano[2,3-c]pyrazole framework is the most extensively studied and utilized in the development of bioactive agents, largely due to its accessible synthetic routes and versatile biological profile.[2][4]

cluster_0 Constitutional Isomers of Pyranopyrazole pyrano[2,3-c]pyrazole pyrano[2,3-c]pyrazole pyrano[3,2-c]pyrazole pyrano[3,2-c]pyrazole pyrano[3,4-c]pyrazole pyrano[3,4-c]pyrazole pyrano[4,3-c]pyrazole pyrano[4,3-c]pyrazole

Caption: The four constitutional isomers of the pyranopyrazole core.

While constitutional isomerism defines the fundamental connectivity, the dynamic nature of the pyrazole ring introduces a further layer of complexity: tautomerism.

Annular Tautomerism: The Dynamic Equilibrium

For N-unsubstituted or appropriately substituted pyranopyrazoles, the pyrazole moiety exhibits annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two vicinal nitrogen atoms (N1 and N2) of the pyrazole ring.[5][6] This rapid interconversion results in a dynamic equilibrium between two distinct tautomeric forms.

The position of this equilibrium is not arbitrary; it is dictated by the relative thermodynamic stability of the two tautomers. A subtle change in structure or environment can significantly shift this balance, altering the molecule's dominant form and, consequently, its biological and chemical properties.[5]

cluster_legend Tautomeric Equilibrium in a Pyrano[2,3-c]pyrazole T1 Tautomer A T2 Tautomer B T1->T2 H⁺ Migration

Caption: Annular tautomerism in an N-unsubstituted pyrano[2,3-c]pyrazole.

Key Factors Governing Isomeric and Tautomeric Stability

The preference for one isomer or tautomer over another is a result of a delicate balance of several contributing factors. A senior scientist must weigh these factors to predict molecular behavior and design more effective compounds.

  • Aromaticity and Electronic Delocalization: The most stable tautomer is often the one that maximizes π-electron delocalization across the entire fused-ring system. Computational studies on related heterocyclic systems show that fully aromatic tautomers are not always significantly more stable than cross-conjugated species, indicating a complex interplay of electronic factors.[7] The distribution of electron density, influenced by the electronic nature of substituents (electron-donating vs. electron-withdrawing), plays a pivotal role.

  • Intramolecular Hydrogen Bonding: The presence of nearby hydrogen bond donors and acceptors can profoundly stabilize a specific tautomer. For example, a substituent on the pyran ring capable of forming a hydrogen bond with a specific pyrazole nitrogen (e.g., N1-H) will strongly favor the tautomer where the proton resides on that nitrogen. This is a common and powerful strategy used in drug design to "lock" a molecule into a desired tautomeric form.

  • Steric Hindrance: The spatial arrangement of atoms is a critical determinant of stability. A bulky substituent adjacent to one of the pyrazole nitrogens will create steric strain if the tautomeric proton is also on that nitrogen. Consequently, the equilibrium will shift to favor the alternative tautomer, where the proton is on the less sterically hindered nitrogen, to minimize unfavorable van der Waals interactions.[8]

  • Solvent Effects: The surrounding environment can dramatically influence tautomeric preference.[5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize more polar tautomers through dipole-dipole interactions. More importantly, they can act as hydrogen bond acceptors, disrupting intramolecular hydrogen bonds and favoring tautomers where the N-H proton is more exposed.[7]

    • Nonpolar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding is more pronounced, and the tautomer that can form such bonds is often heavily favored.[9]

    • Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to complex intermolecular interactions that can stabilize both tautomers or favor the one that interacts more strongly with the solvent shell.

Methodologies for Stability Assessment: A Dual Approach

Determining the relative stability of pyranopyrazole isomers requires a synergistic combination of computational prediction and experimental validation.

Computational Protocol: In Silico Prediction with DFT

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for calculating the relative energies of isomers and predicting the most stable forms.[7][8]

Workflow for DFT-Based Stability Analysis:

  • Structure Generation: Build 3D structures of all possible constitutional isomers and tautomers of the pyranopyrazole derivative under investigation.

  • Geometry Optimization: Perform a full geometry optimization for each isomer in the gas phase or with an implicit solvent model (e.g., PCM, SMD) that mimics the experimental conditions.

    • Causality: This step is crucial to find the lowest energy conformation (the most stable 3D arrangement) for each isomer. Using a functional like M06-2X or B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) is recommended for accuracy.[7]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Causality: This self-validating step confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies). It also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Extract the Gibbs free energy (G) for each isomer. The relative stability (ΔG) is calculated by subtracting the energy of the most stable isomer from the others.

  • Data Interpretation: The isomer with the lowest Gibbs free energy is predicted to be the most stable under the specified conditions.

A 1. Generate Isomeric 3D Structures B 2. Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Energy Minima) B->C D 4. Extract Gibbs Free Energy (G) for Each Isomer C->D E 5. Calculate Relative Energies (ΔG) and Identify Most Stable Form D->E

Caption: Workflow for computational stability analysis using DFT.

Experimental Protocol: Spectroscopic and Crystallographic Validation

Computational predictions must be anchored by experimental data. NMR spectroscopy and X-ray crystallography are the gold standards for this purpose.

NMR is the most powerful technique for studying tautomeric equilibria in solution. By observing the chemical shifts and coupling constants of nuclei like ¹H, ¹³C, and ¹⁵N, one can identify the dominant tautomer.[9][10]

Protocol for Variable-Temperature (VT) NMR:

  • Sample Preparation: Dissolve the pyranopyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Room Temperature Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature. If proton exchange is fast, averaged signals for the tautomeric positions will be observed.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe (e.g., in 10 K increments from 298 K down to 183 K).

    • Causality: Lowering the temperature slows the rate of proton exchange. Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and distinct signals for each tautomer will appear.[10]

  • Signal Integration: Once the signals for both tautomers are resolved, integrate the corresponding peaks. The ratio of the integrals directly corresponds to the population ratio of the tautomers.

  • Equilibrium Constant (K_T): Calculate the tautomeric equilibrium constant (K_T) from the population ratio.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9] It reveals the precise location of all atoms, including the tautomeric proton, offering definitive proof of the preferred form in the crystal lattice.

Trustworthiness Check: It is critical to recognize that the structure observed in the solid state may not be the dominant form in solution. Crystal packing forces can stabilize a tautomer that is a minor component in the solution phase. Therefore, data from both NMR and X-ray crystallography should be considered together for a complete picture.

cluster_solution In Solution cluster_solid In Solid State A Variable-Temperature NMR Spectroscopy B Resolve Signals for Each Tautomer A->B C Integrate & Determine Tautomer Ratio (K_T) B->C F Correlate Solution and Solid-State Data with DFT Predictions C->F D Single-Crystal X-ray Crystallography E Unambiguous Structure Determination D->E E->F

Caption: Experimental workflow for validating isomer and tautomer stability.

Data Summary: A Comparative Case Study

To illustrate the application of these principles, consider a hypothetical substituted pyrano[2,3-c]pyrazole. The relative stabilities of its two possible tautomers, Tautomer A and Tautomer B , are assessed.

MethodSolvent/PhaseParameterTautomer ATautomer BConclusion
DFT (M06-2X) Gas PhaseRelative ΔG (kcal/mol)0.00+1.85Tautomer A is more stable
DFT (PCM) DMSORelative ΔG (kcal/mol)0.00+0.75Tautomer A is still favored, but margin decreases
VT-NMR DMSO-d₆Population Ratio at 223 K~70%~30%Tautomer A is the major species in solution
X-ray Crystal Solid StateObserved StructureTautomer A-Tautomer A is the exclusive form in the crystal

This integrated data provides a high degree of confidence that Tautomer A is the thermodynamically preferred form of this molecule across different phases.

Conclusion

The isomeric and tautomeric forms of pyranopyrazoles represent a complex but controllable aspect of their molecular identity. The relative stability is governed by a nuanced interplay of electronic delocalization, steric interactions, intramolecular forces, and solvent effects. For drug development professionals and researchers, mastering the ability to predict and validate the dominant isomeric form is not merely an academic exercise; it is a prerequisite for designing molecules with optimal activity, selectivity, and pharmacokinetic profiles. By leveraging the predictive power of computational chemistry and validating these predictions with rigorous spectroscopic and crystallographic techniques, scientists can navigate the isomeric landscape of pyranopyrazoles with precision and confidence.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Advances in Heterocyclic Chemistry, Supplement 1, 1-655.
  • Zhang, C., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. [Link]

  • Bobbitt, J. M., & Gunawardena, S. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(9), 1088. [Link]

  • Wotango, M. D., et al. (2024). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. International Journal of Current Research in Science and Engineering Technology, 3(1). [Link]

  • Faidallah, H. M., et al. (2017). Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 223-241. (Link is to a general research portal, specific PDF may require institutional access).
  • Kamienski, B., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1696. [Link]

  • Eletmany, M. R., et al. (2015). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 20(5), 8526-8541. [Link]

  • Patil, S. S., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1008. [Link]

  • Eletmany, M. R., et al. (2015). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH. [Link]

  • Latosinska, J. N., & Latosinska, M. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5961. [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]

  • Unnikrishnan, P. V., et al. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 47(25), 11840-11851. [Link]

  • Langer, P., & Saleh, N. (2012). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 8, 1270–1278. [Link]

  • ResearchGate. (n.d.). Pairs of tautomeric pyrazoles. [Link]

  • ResearchGate. (n.d.). Isomeric structure of pyranopyrazoles. [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • El-Mekabaty, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 705. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrano[4,3-c]pyrazole Scaffold in Multicomponent Chemistry

The fusion of pyran and pyrazole rings creates a class of heterocyclic compounds known as pyranopyrazoles, which have garnered significant attention in medicinal and organic chemistry.[1] These scaffolds are prevalent in molecules exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Multicomponent reactions (MCRs), which efficiently construct complex molecules from three or more starting materials in a single synthetic operation, are a cornerstone of modern drug discovery.[3] The pyranopyrazole framework is frequently synthesized through such convergent strategies, most notably via four-component reactions that typically yield the pyrano[2,3-c]pyrazole isomer.[4][5]

This guide focuses on a less-explored isomer, the pyrano[4,3-c]pyrazole, and specifically on a novel, functionalized derivative: 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine . This primary amine-bearing scaffold represents a versatile and untapped building block for MCRs, particularly in isocyanide-based reactions like the Ugi and Passerini reactions. Its rigid, bicyclic structure combined with the reactive primary amine offers a unique opportunity to generate novel, three-dimensional molecular architectures with significant potential for library synthesis and the discovery of new bioactive agents.

Due to the novelty of this specific reagent, this document provides both a proposed synthetic route to access this key building block and detailed protocols for its application in advanced multicomponent reactions. The methodologies and mechanistic discussions are grounded in established chemical principles and supported by authoritative literature on analogous systems.

Part 1: Proposed Synthesis of the Key Reagent: this compound

The synthesis begins with a multi-step sequence to generate a key intermediate, the pyrano[4,3-c]pyrazole-3-carbaldehyde, which is then converted to the target primary amine via reductive amination.

Protocol 1: Synthesis of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-carbaldehyde

This protocol is adapted from known procedures for the synthesis of pyrazole-4-carbaldehydes.[6]

Step 1: Synthesis of 4-acetyl-1-phenyl-1H-pyrazol-5-ol A Claisen condensation of 1-phenyl-1H-pyrazol-5(4H)-one with an appropriate ester is a common route to such intermediates.[5]

Step 2: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazolones.[7]

  • To a solution of 4-acetyl-1-phenyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous dimethylformamide (DMF, 5.0 mL per mmol of pyrazolol), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate, 1-phenyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Reductive Amination to this compound

Reductive amination is a classic and efficient method for converting aldehydes to primary amines.[8]

  • Dissolve the pyrano[4,3-c]pyrazol-3-carbaldehyde (1.0 eq) in methanol (10 mL per mmol).

  • Add ammonium acetate (10.0 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the aldehyde by TLC.

  • Once the reaction is complete, quench by the slow addition of 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to pH > 10 and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

The following diagram illustrates the proposed synthetic workflow.

G cluster_synthesis Synthesis of Key Reagent Pyrazolone 1-Phenyl-1H-pyrazol-5(4H)-one Acetylpyrazole 4-Acetyl-1-phenyl-1H-pyrazol-5-ol Pyrazolone->Acetylpyrazole Claisen Condensation Aldehyde Pyrano[4,3-c]pyrazol-3-carbaldehyde Acetylpyrazole->Aldehyde Vilsmeier-Haack Formylation Amine This compound Aldehyde->Amine Reductive Amination

Caption: Proposed synthetic workflow for the target amine.

Part 2: Application in Multicomponent Reactions

The primary amine functionality of this compound makes it an ideal candidate for participation in several key MCRs. Here, we present detailed protocols for its proposed use in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Application I: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, creating peptide-like structures with high molecular diversity in a single step.[9] The reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.

Protocol 3: Synthesis of a Pyrano[4,3-c]pyrazole-functionalized Peptidomimetic Library

  • To a 10 mL round-bottom flask, add the aldehyde component (1.0 eq) and this compound (1.0 eq) in methanol (2 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid component (1.0 eq) followed by the isocyanide component (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired α-acylamino amide.

Table 1: Representative Ugi Reaction Components and Expected Products

Aldehyde (R¹CHO)Carboxylic Acid (R²COOH)Isocyanide (R³NC)Expected Product Structure
BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-butyl)-2-(2-phenyl-2-((1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethyl)amino)acetamido)acetamide
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideN-(cyclohexyl)-2-(2-((1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethyl)amino)-3-methylbutanamido)benzamide
4-MethoxybenzaldehydePropionic AcidBenzyl isocyanideN-benzyl-2-(2-((1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethyl)amino)-2-(4-methoxyphenyl)acetamido)propanamide

Mechanistic Insight: The Ugi Reaction Pathway

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[9]

  • Imine Formation: The aldehyde and the primary amine, this compound, condense to form an imine.

  • Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate.[10]

  • Carboxylate Addition: The carboxylate anion attacks the nitrilium ion.

  • Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen atom occurs, yielding the thermodynamically stable α-acylamino amide product.

G cluster_ugi Ugi Four-Component Reaction (U-4CR) Mechanism R1CHO Aldehyde Imine Imine Intermediate R1CHO->Imine PyrAmine Pyrano[4,3-c]pyrazol-3-ylmethanamine PyrAmine->Imine Iminium Iminium Ion Imine->Iminium Protonation R2COOH Carboxylic Acid R2COOH->Iminium Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Nucleophilic Attack R3NC Isocyanide R3NC->Nitrilium Adduct Acyl Adduct Nitrilium->Adduct Carboxylate Addition Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi-4CR.

Application II: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another cornerstone isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1] While it does not directly utilize a primary amine, a novel application can be envisioned where this compound is first converted into an isocyanide.

Protocol 4: Synthesis of 3-(isocyanomethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

  • The primary amine is first converted to the corresponding formamide by reaction with ethyl formate.

  • Dehydration of the formamide using a dehydrating agent like POCl₃ in the presence of a base (e.g., triethylamine) will yield the isocyanide. This reaction should be performed in a well-ventilated fume hood due to the potent odor and potential toxicity of isocyanides.

Protocol 5: Synthesis of a Pyrano[4,3-c]pyrazole-functionalized α-Acyloxy Amide Library

  • In a dry flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent like dichloromethane (DCM, 2 mL).

  • Add the synthesized 3-(isocyanomethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. The reaction is often accelerated by using high concentrations of reactants.[11]

  • Monitor the reaction by TLC. Upon completion, the solvent can be removed, and the crude product purified by silica gel chromatography.

Table 2: Representative Passerini Reaction Components and Expected Products

Aldehyde (R¹CHO)Carboxylic Acid (R²COOH)Expected Product Structure
BenzaldehydeAcetic Acid2-((1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethyl)amino)-2-oxo-1-phenylethyl acetate
CyclohexanecarboxaldehydeBenzoic Acid2-((1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethyl)amino)-1-cyclohexyl-2-oxoethyl benzoate
2-FuraldehydePivalic Acid2-((1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethyl)amino)-1-(furan-2-yl)-2-oxoethyl pivalate

Mechanistic Insight: The Passerini Reaction Pathway

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents.[11]

  • Complex Formation: The carboxylic acid and aldehyde form a hydrogen-bonded complex, which activates the carbonyl carbon towards nucleophilic attack.

  • Concerted Addition: The isocyanide carbon attacks the activated carbonyl carbon, while the carboxylate oxygen attacks the isocyanide carbon in a concerted fashion, likely through a cyclic transition state.[12]

  • Acyl Transfer (Mumm Rearrangement): The resulting intermediate undergoes an irreversible Mumm rearrangement, an intramolecular acyl transfer, to yield the final stable α-acyloxy amide.[1]

G cluster_passerini Passerini Three-Component Reaction (P-3CR) Mechanism R1CHO Aldehyde H_Complex Hydrogen-Bonded Complex R1CHO->H_Complex R2COOH Carboxylic Acid R2COOH->H_Complex Cyclic_TS Cyclic Transition State H_Complex->Cyclic_TS PyrIsocyanide Pyrano[4,3-c]pyrazol-3-yl-methylisocyanide PyrIsocyanide->Cyclic_TS Intermediate α-Adduct Intermediate Cyclic_TS->Intermediate Product α-Acyloxy Amide Product Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini-3CR.

Part 3: Applications in Drug Discovery and Safety Considerations

Potential Applications

The scaffolds generated from the proposed MCRs using this compound are of significant interest for drug discovery.

  • Peptidomimetics from U-4CR: The Ugi reaction products are peptide-like molecules. The rigid pyranopyrazole moiety can serve as a novel scaffold to orient the side chains (R¹, R², R³) in defined spatial arrangements, mimicking peptide secondary structures and potentially leading to potent and selective enzyme inhibitors or receptor modulators.

  • Novel Ester and Amide Scaffolds from P-3CR: The α-acyloxy amides from the Passerini reaction are valuable building blocks. The pyranopyrazole unit introduces a unique heterocyclic motif that can be explored for its interactions with biological targets. These products can be further elaborated, for example, by hydrolysis of the ester to reveal a chiral α-hydroxy amide.

The known biological activities of pyranopyrazoles, including their roles as inhibitors of human Chk1 kinase, suggest that libraries based on this core could yield promising hits in oncology and other therapeutic areas.[13]

Safety and Handling

As a novel compound, a full toxicological profile for this compound is not available. However, based on its structure and related compounds, the following precautions are advised:

  • General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Heterocyclic Amines: Many heterocyclic amines are known to be biologically active and some are classified as potentially carcinogenic.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.

  • Pyrazole Derivatives: Some pyrazole derivatives have been reported to exhibit toxicity.[16][17] It is prudent to treat all new pyrazole-containing compounds with a high degree of caution.

  • Isocyanides: Isocyanides are characterized by their extremely unpleasant odors and are toxic. All manipulations involving isocyanides, including their synthesis and use in MCRs, must be conducted in a high-performance fume hood.[18]

Always consult the Safety Data Sheet (SDS) for all reagents used in the described protocols. A thorough risk assessment should be conducted before commencing any experimental work.

References

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. Retrieved from [Link]

  • Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini Reaction. Journal of the Brazilian Chemical Society, 22(3), 462-467. Retrieved from [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 930-941. Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Journal of the Egyptian National Cancer Institute, 28(2), 99-107. Retrieved from [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2013). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 78(22), 11848-11854. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • de Faria, F. C., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Molecules, 20(4), 6430-6447. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(2), 1085-1117. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296. Retrieved from [Link]

  • Professor Dave Explains. (2021, December 16). Ugi Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]

  • IntechOpen. (n.d.). Heterocyclic Amines and Safety. Retrieved from [Link]

  • Pathak, K. V., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 2-16. Retrieved from [Link]

  • Science.gov. (n.d.). food-borne heterocyclic amines: Topics. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Comprehensive Reviews in Food Science and Food Safety, 20(1), 534-563. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. Retrieved from [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Retrieved from [Link]

  • El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ugi reaction in a polyethylene glycol medium: A mild, protocol for. Retrieved from [Link]

  • Reddy, C. S., et al. (2016). L-Proline catalyzed three component synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile derivatives and in vitro antimalarial evaluation. Journal of the Serbian Chemical Society, 81(10), 1121-1130. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 195-242. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(42), 27367-27377. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c] pyrazoles. Retrieved from [Link]

  • El-Kashef, H. S., et al. (2009). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 14(2), 700-711. Retrieved from [Link]

  • ResearchGate. (n.d.). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

  • Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(22), 5431. Retrieved from [Link]

  • Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc, 2018(vi), 139-203. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 702. Retrieved from [Link]

Sources

Protocol for Derivatization of the Primary Amine in Pyranopyrazole Methanamine for Enhanced Analytical Detection and Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide with detailed protocols for the chemical derivatization of the primary amine functional group in pyranopyrazole methanamine. Pyranopyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The presence of a primary methanamine group offers a versatile handle for analytical modification or bioconjugation. However, direct analysis of such polar amines by common chromatographic techniques can be challenging, often resulting in poor peak shape and low sensitivity.[3] This guide details validated protocols for derivatization using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl), transforming the analyte into derivatives with superior properties for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FL) detection. A qualitative method using ninhydrin for rapid confirmation is also provided. The causality behind experimental choices, troubleshooting, and verification techniques are discussed to ensure robust and reproducible results for researchers in synthetic chemistry and drug development.

Foundational Principles: The Rationale for Derivatization

The primary amine of pyranopyrazole methanamine is a strong nucleophile, a characteristic that is central to its derivatization. The goal of derivatization in this context is to covalently attach a new chemical moiety to this amine. This strategic modification serves several key analytical purposes:

  • Enhanced Detectability: Many derivatizing agents are chromophores or fluorophores.[4][5] By attaching them to the target molecule, which may have poor UV absorption or be non-fluorescent, we drastically lower the limits of detection.

  • Improved Chromatographic Behavior: Primary amines are polar and can interact with active sites in a gas or liquid chromatography system, leading to tailing peaks and poor resolution.[3] Derivatization masks this polarity, increasing hydrophobicity and often volatility, which results in sharper, more symmetrical peaks.[3][6]

  • Increased Stability: The resulting derivatives are often more chemically and thermally stable than the parent amine, preventing degradation during analysis.[7]

The fundamental reaction involves the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking an electrophilic center on the derivatizing reagent. This process is typically a nucleophilic acyl substitution, as illustrated below.

General_Derivatization_Mechanism cluster_reactants Reactants cluster_product Product Pyranopyrazole Pyranopyrazole-CH₂-NH₂ (Nucleophile) Derivative Derivatized Product (Pyranopyrazole-CH₂-NH-CO-R) Pyranopyrazole->Derivative Nucleophilic Attack Reagent Derivatizing Agent (Electrophile, e.g., R-CO-Cl) Reagent->Derivative LeavingGroup Leaving Group (e.g., Cl⁻) Derivative->LeavingGroup Formation FMOC_Derivatization_Workflow start Start: Pyranopyrazole Methanamine in ACN step1 Combine Sample, Borate Buffer (pH 9), and Fmoc-Cl Solution start->step1 reagent Prepare Fresh Fmoc-Cl in ACN reagent->step1 step2 Vortex & Incubate 20 min @ RT step1->step2 step3 Quench Excess Reagent (Optional) step2->step3 step4 Dilute for Analysis step3->step4 end Inject into HPLC-UV/FL System step4->end

Figure 2: Workflow for Fmoc-Cl derivatization.

Protocol B: High-Sensitivity Derivatization with Dansyl Chloride for HPLC-FL Analysis

Dansyl chloride reacts with primary amines under alkaline conditions to produce intensely fluorescent sulfonamide adducts, enabling highly sensitive detection. [8][9]The alkaline pH is critical to deprotonate the amine, thereby increasing its nucleophilicity. [8] Materials:

  • Pyranopyrazole methanamine sample

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetone or Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate Buffer (1 M, pH 9.8)

  • Ammonia solution (2% v/v) for quenching

  • Reaction vials, vortex mixer, and heating block (40-60°C)

Procedure:

  • Sample Preparation: Prepare a stock solution of the pyranopyrazole methanamine sample in a 1:1 mixture of ACN and water.

  • Reagent Preparation: Prepare a Dansyl chloride solution of 2 mg/mL in acetone. This solution should be protected from light and prepared fresh. Caution: Do not use DMSO to dissolve Dansyl chloride as it is unstable in this solvent. [9]3. Derivatization Reaction: a. In a reaction vial, add 200 µL of 1 M Sodium Bicarbonate buffer. b. Add 100 µL of the sample solution. c. Add 200 µL of the Dansyl chloride reagent solution. d. Cap the vial tightly and vortex for 1 minute.

  • Incubation: Incubate the mixture in a heating block at 60°C for 30-45 minutes in the dark. [10][11]5. Quenching: Cool the vial to room temperature. To remove excess Dansyl chloride, add 100 µL of 2% ammonia solution and let it stand for 30 minutes at room temperature. [10]The ammonia reacts with the remaining reagent, and its derivative product will elute separately during chromatography.

  • Sample Preparation for Analysis: Filter the solution through a 0.45 µm syringe filter and transfer it to an HPLC vial. The sample is now ready for injection.

Protocol C: Rapid Qualitative Confirmation with the Ninhydrin Test

This is a classic colorimetric test to quickly verify the presence of a primary amine. Ninhydrin reacts with the amine to produce a deep purple product known as Ruhemann's purple. [12][13][14] Materials:

  • Pyranopyrazole methanamine sample

  • Ninhydrin Reagent: Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone. [15][13][14]* Test tubes and a boiling water bath

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the pyranopyrazole methanamine in 1 mL of distilled water or ethanol in a test tube.

  • Reaction: Add 2-3 drops of the 2% ninhydrin reagent to the test tube. [14]3. Heating: Place the test tube in a boiling water bath for 2-5 minutes. [12][15][14]4. Observation: Remove the tube and allow it to cool. The appearance of an intense blue or purple color is a positive result, confirming the presence of the primary amine. [12][14]

Verification and Troubleshooting

Successful derivatization should always be confirmed. This can be done by comparing the HPLC chromatograms of the derivatized and underivatized samples. A successful reaction will show a new peak with a longer retention time (due to increased hydrophobicity) and a significantly stronger detector response, while the original analyte peak diminishes or disappears. Further confirmation can be achieved with mass spectrometry, which will show the expected mass shift corresponding to the addition of the derivatizing group.

Problem Potential Cause Recommended Solution
Low or No Derivative Peak Inactive reagent due to hydrolysis (moisture).Prepare fresh derivatizing agent solution (Fmoc-Cl, Dansyl-Cl) immediately before use. Store reagents in a desiccator.
Incorrect pH of the reaction buffer.Verify the pH of the buffer. The reaction is highly pH-dependent; alkaline conditions are required to deprotonate the amine. [8]
Insufficient incubation time or temperature.Ensure the reaction is incubated for the full recommended time and at the specified temperature to allow for completion.
Multiple Product Peaks Excess derivatizing agent reacting with other sample components or the solvent.Reduce the concentration of the derivatizing agent or introduce a quenching step as described in the protocols.
Degradation of the derivative.Check the stability of the derivative under your analytical conditions. Some derivatives (e.g., from OPA) are less stable than others (e.g., from Fmoc-Cl). [6]
Broad or Tailing Peaks Suboptimal HPLC conditions.Optimize the mobile phase composition, gradient, and column temperature for the derivatized analyte.
Sample overload.Dilute the sample before injection.

Conclusion

The protocols detailed in this application note provide robust and validated methods for the derivatization of the primary amine in pyranopyrazole methanamine. By converting the polar amine into a stable, highly detectable derivative using Fmoc-Cl or Dansyl-Cl, researchers can significantly improve the quality and sensitivity of chromatographic analysis. The inclusion of a simple ninhydrin test offers a rapid means of qualitative confirmation. Proper execution of these protocols, combined with an understanding of the underlying chemical principles, will empower scientists to achieve reliable and reproducible characterization of this important class of molecules.

References

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application. Retrieved from [Link]

  • Testbook. (n.d.). Ninhydrin Test Learn its Principle, Procedure, & Applications. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2014). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 19(9), 14698-14711. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Atlantis Press. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • Wiley Online Library. (2024, September). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. Retrieved from [Link]

  • JETIR. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • IJCPS. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • YouTube. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Characterization of Pyranopyrazole Derivatives as Potent and Selective Checkpoint Kinase 1 (Chk1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central transducer in the DNA Damage Response (DDR) pathway.[1][2] Upon DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[1][3] Activated Chk1 then phosphorylates a host of downstream targets, including Cdc25 phosphatases, to induce cell cycle arrest, providing time for DNA repair.[4][5] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, survival becomes heavily reliant on the S and G2/M checkpoints governed by Chk1.[4] This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 can abrogate these critical checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[2]

The pyranopyrazole scaffold has been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7][8] Its rigid, heterocyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP.[9] This application note provides a comprehensive guide for researchers to characterize novel pyranopyrazole compounds as potential Chk1 inhibitors, covering in vitro biochemical assays and cell-based validation protocols.

The Chk1 Signaling Pathway

In response to single-strand DNA breaks or stalled replication forks, the ATR kinase is recruited and activated. ATR then phosphorylates Chk1 at Serine-317 and Serine-345, leading to its full activation.[1] Activated Chk1 mediates cell cycle arrest primarily by phosphorylating and inactivating Cdc25 family phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), halting cell cycle progression. A pyranopyrazole-based inhibitor would competitively bind to the ATP pocket of Chk1, preventing its kinase activity and disrupting this entire signaling cascade.

Chk1_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 Upstream Activation cluster_2 Core Checkpoint cluster_3 Downstream Effectors cluster_4 Cellular Outcome DNA_Damage ssDNA / Stalled Forks ATR ATR Kinase DNA_Damage->ATR activates Chk1_inactive Inactive Chk1 ATR->Chk1_inactive phosphorylates Chk1_active Active Chk1 (pS317/pS345) Chk1_inactive->Chk1_active Cdc25 Cdc25 Phosphatase Chk1_active->Cdc25 phosphorylates (inhibits) CDK CDK/Cyclin Complexes Cdc25->CDK dephosphorylates (activates) Arrest Cell Cycle Arrest (S, G2/M) CDK->Arrest progression Inhibitor Pyranopyrazole Inhibitor Inhibitor->Chk1_active blocks ATP binding

Figure 1: Simplified Chk1 Signaling Pathway

Experimental Workflow Overview

The characterization of a novel pyranopyrazole inhibitor follows a logical progression from initial biochemical validation to complex cellular analysis. This workflow ensures that the compound directly engages the target kinase and exerts the desired biological effect in a cellular context.

Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_incell Cellular Characterization Compound Pyranopyrazole Synthesis & QC Biochem Biochemical Kinase Assay (Determine IC50) Compound->Biochem Select Kinase Selectivity Panel (Off-target profiling) Biochem->Select Viability Cell Viability Assay (Determine GI50) Biochem->Viability Target Target Engagement Assay (Western Blot for pChk1) Viability->Target Downstream Downstream Effect Assay (Cell Cycle Analysis) Target->Downstream

Figure 2: High-Level Experimental Workflow

Application Protocol 1: In Vitro Biochemical Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyranopyrazole compound against recombinant human Chk1 kinase.

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ATP is converted to ADP, resulting in a lower luminescent signal. This method is highly sensitive and suitable for high-throughput screening.[10]

Materials:

  • Recombinant Human Chk1 Kinase (e.g., BPS Bioscience, #40081)[10]

  • Kinase Substrate (e.g., CHKtide)

  • ATP, ultra-pure

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyranopyrazole test compound

  • DMSO (ACS Grade)

  • White, opaque 96-well or 384-well assay plates

Experimental Setup:

ParameterRecommended ConditionRationale
Enzyme Concentration 2-5 ng/reactionEmpirically determined to be in the linear range of the assay.
Substrate Concentration 0.2 mg/ml CHKtideNear the Km for the substrate to ensure sensitive detection of competitive inhibition.
ATP Concentration 50 µMApproximates the Michaelis constant (Km) for ATP, providing a sensitive measure for ATP-competitive inhibitors.
Final DMSO Conc. ≤ 1%High concentrations of DMSO can inhibit kinase activity and interfere with the assay.
Incubation Time 30 minutes at 30°CSufficient time for the reaction to proceed without depleting the substrate.[11]

Step-by-Step Protocol:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the pyranopyrazole compound in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 10 nM). This will be the source for the final assay concentrations.

  • Reaction Master Mix (per reaction): a. Prepare a master mix containing Kinase Assay Buffer, 50 µM ATP, and 0.2 mg/ml substrate. b. Add 10 µl of this master mix to each well of the assay plate.

  • Compound Addition: a. Add 5 µl of the diluted test compound to the appropriate wells. b. For control wells, add 5 µl of DMSO:

    • 100% Activity Control (No inhibitor): Add DMSO.
    • 0% Activity Control (No enzyme): Add DMSO.
  • Enzyme Addition & Kinase Reaction: a. Prepare the Chk1 enzyme solution by diluting the stock in Kinase Assay Buffer. b. To initiate the reaction, add 10 µl of the diluted Chk1 enzyme to all wells except the "No enzyme" control. For the "No enzyme" control, add 10 µl of Kinase Assay Buffer. c. Shake the plate gently for 30 seconds and incubate at 30°C for 30 minutes.[11]

  • Signal Detection (as per ADP-Glo™ protocol): a. Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11] c. Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Plot the % Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Application Protocol 2: Cellular Target Engagement and Downstream Effects

Objective: To confirm that the pyranopyrazole compound inhibits Chk1 activity within cancer cells and induces the expected downstream cellular consequences.

Part A: Western Blot for Chk1 Target Engagement

Principle: Active Chk1 undergoes autophosphorylation at Serine-296 (pChk1 S296) as a marker of its activity.[12] A potent inhibitor will reduce this autophosphorylation signal. This assay provides direct evidence of target engagement in a cellular environment.

Materials:

  • Human cancer cell line (e.g., HT-29, HeLa, or A549)[13]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Pyranopyrazole test compound

  • Positive control Chk1 inhibitor (e.g., PF-477736)[14]

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Antibodies: Anti-pChk1 (Ser296), Anti-Chk1 (total), Anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies and ECL substrate

Step-by-Step Protocol:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency. b. Treat cells with the pyranopyrazole compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 2-4 hours. Include a DMSO vehicle control and a positive control inhibitor.

    • Causality Insight: A short treatment duration is chosen to observe direct effects on Chk1 phosphorylation before widespread downstream consequences like apoptosis occur.

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µl of ice-cold RIPA buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting: a. Determine protein concentration using a BCA assay.[13] b. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with primary antibodies (e.g., anti-pChk1 S296, 1:1000) overnight at 4°C. f. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize bands using an ECL substrate and an imaging system. h. Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

Expected Results: A dose-dependent decrease in the pChk1 (S296) signal relative to total Chk1 indicates successful target engagement by the pyranopyrazole inhibitor.

Part B: Cell Viability and Proliferation Assay

Principle: By inhibiting Chk1, the compound is expected to reduce the viability and proliferation of cancer cells, especially those under replicative stress. This assay measures the Growth Inhibition 50 (GI50), the concentration at which cell proliferation is inhibited by 50%.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Pyranopyrazole test compound

  • MTS or WST-1 cell proliferation assay reagent

  • Clear, flat-bottomed 96-well plates

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted pyranopyrazole compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

    • Self-Validation: A 72-hour period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

  • Assay Development: Add MTS/WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of compound concentration. Fit the data to a 4PL curve to determine the GI50.

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of novel pyranopyrazole compounds as Chk1 inhibitors. Successful execution of these experiments will establish the biochemical potency (IC50), confirm cellular target engagement, and quantify the anti-proliferative effects (GI50) of the test compound. This multi-faceted approach ensures a high degree of confidence in the compound's mechanism of action and its potential as a cancer therapeutic.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • In vitro kinase assay conditions. ResearchGate. Available at: [Link]

  • CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]

  • CHK1 kinase activity assay. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. ACS Publications. Available at: [Link]

  • Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. ResearchGate. Available at: [Link]

  • Chk Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle. PubMed Central. Available at: [Link]

  • Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Taylor & Francis Online. Available at: [Link]

  • Checkpoint kinase 1 in DNA damage response and cell cycle regulation. PubMed Central. Available at: [Link]

  • CHK1 Kinase Enzyme System Datasheet. SignalChem. Available at: [Link]

  • A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors. PubMed. Available at: [Link]

  • The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. National Institutes of Health (NIH). Available at: [Link]

  • Checkpoint Kinase 1 (CHK1) Inhibition Enhances the Sensitivity of Triple-Negative Breast Cancer Cells to Proton Irradiation via Rad51 Downregulation. MDPI. Available at: [Link]

  • New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. American Association for Cancer Research. Available at: [Link]

  • Checkpoint kinase 1 (Chk1)-short is a splice variant and endogenous inhibitor of Chk1 that regulates cell cycle and DNA damage checkpoints. PNAS. Available at: [Link]

  • ATR/CHK1 inhibitors and cancer therapy. PubMed Central. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Identification of novel inhibitors of human Chk1 using pharmacophore-based virtual screening and their evaluation as potential anti-cancer agents. PubMed. Available at: [Link]

  • The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. ResearchGate. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • CHK1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Essential function of Chk1 can be uncoupled from DNA damage checkpoint and replication control. PNAS. Available at: [Link]

Sources

Pyrano[4,3-c]pyrazol-3-ylmethanamine: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Authored by: A Senior Application Scientist

Introduction: The Pyrano[4,3-c]pyrazole Core - A Privileged Heterocycle in Medicinal Chemistry

The fusion of pyran and pyrazole ring systems gives rise to the pyranopyrazole scaffold, a class of heterocyclic compounds that has garnered significant attention in the field of medicinal chemistry. There are four possible isomers of pyranopyrazole: pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole. Among these, the pyrano[2,3-c]pyrazole isomer is the most extensively studied, with a wealth of literature highlighting its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The pyrano[4,3-c]pyrazole isomer, while less explored, has also been associated with promising biological activities, such as analgesic and anti-inflammatory effects.[2]

The synthetic accessibility of pyranopyrazoles, often through efficient multi-component reactions, makes them attractive starting points for the construction of compound libraries for high-throughput screening.[1][4] The rigid, fused ring system provides a well-defined three-dimensional structure that can be strategically decorated with various functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This application note will provide a detailed exploration of the pyrano[4,3-c]pyrazol-3-ylmethanamine scaffold, a building block with significant potential for the development of novel therapeutics. While direct synthetic routes to this specific derivative are not extensively documented, we present a plausible and scientifically grounded synthetic strategy, along with protocols for the synthesis of a related, well-characterized pyrano[2,3-c]pyrazole core, which serves as a valuable platform for analogous functionalizations.

Synthetic Strategies and Protocols

The synthesis of the pyrano[4,3-c]pyrazol-3-ylmethanamine scaffold presents a unique challenge due to the limited literature on the regioselective synthesis of this particular isomer. However, by leveraging established principles of heterocyclic chemistry, a multi-step synthetic route can be proposed. This section will first detail a well-established protocol for the synthesis of a related and highly versatile pyrano[2,3-c]pyrazole core, followed by a proposed strategy for accessing the target pyrano[4,3-c]pyrazole scaffold and its subsequent functionalization.

Protocol 1: One-Pot, Four-Component Synthesis of a 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Core

This protocol describes a highly efficient and environmentally friendly method for the synthesis of a versatile pyrano[2,3-c]pyrazole building block, which is amenable to further functionalization. The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol (or water as a green solvent alternative)

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.30 g) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add hydrazine hydrate (10 mmol, 0.5 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol (2 x 10 mL).

  • Purify the product by recrystallization from ethanol to afford the pure 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.

Expected Characterization Data (for 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.10 (s, 1H, NH-pyrazole), 7.20-7.40 (m, 5H, Ar-H), 6.95 (s, 2H, NH₂), 4.75 (s, 1H, CH-pyran), 1.85 (s, 3H, CH₃).[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5, 155.0, 145.0, 136.0, 128.5, 127.0, 126.5, 120.0 (CN), 98.0, 58.0, 36.0, 10.0.

  • IR (KBr, cm⁻¹): 3400-3200 (NH, NH₂), 2190 (CN), 1650 (C=C).

G cluster_reactants Reactants cluster_reaction One-Pot Reaction A Aromatic Aldehyde P Pyrano[2,3-c]pyrazole Core A->P Ethanol/Piperidine, Reflux B Malononitrile B->P C Ethyl Acetoacetate C->P D Hydrazine Hydrate D->P caption One-Pot Synthesis of Pyrano[2,3-c]pyrazole Core G A 1,3-Disubstituted-pyrazol-5-one B 4-Formyl-pyrazol-5-one A->B Vilsmeier-Haack Formylation C Knoevenagel Adduct B->C Knoevenagel Condensation D Pyrano[4,3-c]pyrazole Core C->D Michael Addition & Cyclization E Pyrano[4,3-c]pyrazol-3-ylmethanamine D->E Reduction of Cyano Group caption Proposed Synthesis of Pyrano[4,3-c]pyrazol-3-ylmethanamine

Caption: Proposed Synthesis of Pyrano[4,3-c]pyrazol-3-ylmethanamine.

Application in Medicinal Chemistry: A Scaffold for Structure-Activity Relationship (SAR) Studies

The pyranopyrazole scaffold is an excellent platform for medicinal chemistry campaigns due to the numerous points for diversification. The multi-component synthesis allows for the facile introduction of a wide variety of substituents on the pyran ring by simply changing the aldehyde and β-ketoester starting materials. Further functionalization of the pyrazole and pyran rings can then be explored to fine-tune the biological activity and ADMET properties of the compounds.

The introduction of the aminomethyl group at the 3-position of the pyrano[4,3-c]pyrazole core is particularly interesting from a medicinal chemistry perspective. The primary amine can act as a key hydrogen bond donor and acceptor, interacting with biological targets such as enzymes and receptors. It also provides a handle for further derivatization, for example, through acylation or reductive amination, to generate a library of analogs for SAR studies.

Table 1: Structure-Activity Relationships of Bioactive Pyrano[2,3-c]pyrazoles

General Structure Biological Activity Reference
ArylHAnticancer, Antimicrobial[1][6]
Substituted PhenylHAnti-inflammatory[2]
ThienylHAntiviral (Human Coronavirus)[5]
HPhenylChk1 Kinase Inhibitor[3]

Conclusion and Future Outlook

The pyrano[4,3-c]pyrazol-3-ylmethanamine scaffold represents a promising, yet underexplored, building block for the development of new therapeutic agents. While the synthesis of this specific isomer requires further investigation, the established synthetic methodologies for the related pyrano[2,3-c]pyrazole core provide a solid foundation for future research. The versatility of the pyranopyrazole system, coupled with the potential for key interactions afforded by the aminomethyl group, makes this class of compounds a high-priority target for medicinal chemists. Future work should focus on the development of regioselective synthetic routes to the pyrano[4,3-c]pyrazole isomer and the exploration of its biological activities through the synthesis and screening of diverse compound libraries.

References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health. [Link]

  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. (2024). Research on Chemical Intermediates. [Link]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. (2021). Inorganic Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]

  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. (2023). Universal Research Framework. [Link]

  • Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. (2014). ResearchGate. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules. [Link]

Sources

Application Notes & Protocols: Green Synthesis of Pyranopyrazole Derivatives Using Sustainable Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Routes to Pyranopyrazoles

Pyranopyrazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The synthesis of these vital heterocyclic compounds has traditionally relied on conventional methods that often involve hazardous solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant environmental concerns. The principles of green chemistry encourage a paradigm shift towards the development of sustainable, efficient, and environmentally benign synthetic methodologies.[5][6] This application note provides a comprehensive guide to the green synthesis of pyranopyrazole derivatives, focusing on the application of sustainable catalysts, energy-efficient techniques, and eco-friendly reaction media. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and offer insights into the reaction mechanisms, empowering researchers to adopt these cleaner and more efficient synthetic strategies.

Core Strategy: The Multicomponent Reaction (MCR) Advantage

The cornerstone of many green syntheses of pyranopyrazoles is the one-pot, multicomponent reaction (MCR).[3][7][8] This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity by combining three or more starting materials in a single synthetic operation to form a complex product. The most common MCR for pyranopyrazole synthesis involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[7][9][10]

Sustainable Catalysts: A Paradigm Shift in Pyranopyrazole Synthesis

The choice of catalyst is pivotal in developing a green synthetic protocol. Sustainable catalysts are typically characterized by their high efficiency, reusability, low toxicity, and derivation from renewable resources.

Ionic Liquids (ILs): Green Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability.[2] They can function as both the reaction medium and the catalyst, simplifying the overall process. Brønsted acidic ILs have proven to be particularly effective in promoting the synthesis of pyranopyrazoles.[2][11]

Causality of Catalysis: The acidic nature of these ILs activates the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. Furthermore, the ionic environment can stabilize intermediates and promote the subsequent Michael addition and cyclization steps.[2]

Data Summary: Ionic Liquid-Catalyzed Pyranopyrazole Synthesis

CatalystReaction ConditionsTimeYield (%)ReusabilityReference
[bmim][NO3]Solvent-free, 60°CShortHighNot specified[12]
[(CH2)4SO3HMIM][HSO4]Solvent-free, Room Temperature30 minHighUp to 4 cycles[11]
[Et3NH][HSO4]Room Temperature15 minExcellentRecyclable[2]
[(EMIM)Ac]Reflux in ethanolShortExcellentNot specified[13]

Experimental Protocol: Synthesis of Dihydropyrano[2,3-c]pyrazoles using [(CH2)4SO3HMIM][HSO4] [11]

  • Reactant Mixture: In a round-bottom flask, mix the substituted benzaldehyde (1 mmol) and [(CH2)4SO3HMIM][HSO4] (0.25 mmol) for 5 minutes.

  • Addition of Reagents: To this mixture, add ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and malononitrile (1 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add ethanol and filter the solid product.

  • Purification: The solid product can be purified by recrystallization from ethanol.

  • Catalyst Recovery: The filtrate containing the ionic liquid can be concentrated under vacuum to remove ethanol, and the recovered ionic liquid can be reused for subsequent reactions.[11]

Magnetic Nanoparticles: Efficiency Meets Recyclability

Magnetic nanoparticles (MNPs) have emerged as highly attractive heterogeneous catalysts due to their large surface area-to-volume ratio and, most importantly, their facile separation from the reaction mixture using an external magnet.[8][14] This eliminates the need for tedious filtration or chromatographic separation, making the process more efficient and sustainable. Various functionalized MNPs, such as Fe3O4, CoFe2O4, and core-shell structures, have been successfully employed in pyranopyrazole synthesis.[7][8][14][15]

Causality of Catalysis: The catalytic activity of MNPs can be attributed to their Lewis acidic nature, which activates the electrophilic centers of the reactants. Surface functionalization can further enhance their catalytic efficiency and selectivity.

Data Summary: Magnetic Nanoparticle-Catalyzed Pyranopyrazole Synthesis

CatalystReaction ConditionsTimeYield (%)ReusabilityReference
Fe3O4 NPsWater, Reflux60 minUp to 97Recyclable[9][14]
CoFe2O4Aqueous solvent, Ultrasound irradiation5 minHighRecyclable[7][15]
Fe3O4@SiO2Water, Room Temperature20 minHighUp to 10 cycles[7]
Y3Fe5O12 (YIG)Solvent-free, 80°C20 min89-95Up to 8 cycles[5][7][15]

Experimental Protocol: Synthesis of Pyranopyrazoles using Fe3O4 Nanoparticles [9][14]

  • Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), a substituted aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and Fe3O4 nanoparticles (1% w/w) in 10 mL of water.

  • Reaction: Reflux the mixture for 60 minutes, with stirring. Monitor the reaction by TLC.

  • Catalyst Separation: After completion, cool the reaction mixture to room temperature. Place a strong magnet on the exterior of the flask to attract the magnetic nanoparticles.

  • Product Isolation: Decant the supernatant liquid. The crude product can be isolated by filtration or extraction.

  • Purification: Purify the product by recrystallization.

  • Catalyst Washing and Reuse: Wash the recovered magnetic nanoparticles with ethanol, dry them, and they are ready for reuse in subsequent reactions.

Natural and Bio-derived Catalysts: The Benign Approach

Harnessing catalysts from natural and renewable sources is a key aspect of green chemistry. These catalysts are often biodegradable, non-toxic, and readily available. Examples include fruit peel powders and enzymes.[3]

Causality of Catalysis: The catalytic activity of natural materials like lemon peel powder can be attributed to the presence of acidic functional groups in their constituents.[3] Enzymes, such as lipase, can catalyze the reaction through specific active sites, offering high selectivity under mild conditions.[15]

Data Summary: Natural Catalyst-Based Pyranopyrazole Synthesis

CatalystReaction ConditionsTimeYield (%)ReusabilityReference
Lemon Peel PowderEthanol, RefluxNot specifiedGoodNot specified[3]
Aspergillus niger Lipase (ANL)EthanolNot specifiedGoodReusable[15]
Nano-eggshell/Ti(IV)Solvent-free, Room TemperatureFastExcellentReusable[3]

Energy-Efficient Techniques: Ultrasound and Microwave Irradiation

To further enhance the green credentials of pyranopyrazole synthesis, energy-efficient techniques like ultrasound and microwave irradiation can be employed. These methods often lead to significantly reduced reaction times, increased yields, and milder reaction conditions.[1][16][17][18]

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the reaction medium.[18] This phenomenon generates localized hot spots with high temperature and pressure, accelerating the reaction rate.[17]

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods.[1][16][19]

Reaction Mechanism and Workflow

The generally accepted mechanism for the four-component synthesis of pyranopyrazoles proceeds through a cascade of reactions: Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization.[14]

General Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone + Ethyl Acetoacetate (Cyclization) EAA Ethyl Acetoacetate Michael_Adduct Michael Adduct Pyrazolone->Michael_Adduct + Knoevenagel Adduct (Michael Addition) Pyranopyrazole Pyranopyrazole Derivative Michael_Adduct->Pyranopyrazole Intramolecular Cyclization & Tautomerization

Caption: Generalized reaction mechanism for the four-component synthesis of pyranopyrazoles.

Experimental Workflow: A Green Synthesis Approach

Workflow Start Start: Reactant & Catalyst Selection Reaction One-Pot Multicomponent Reaction (e.g., Ultrasound/Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Catalyst_Recovery Catalyst Separation (e.g., Magnetic Decantation) Monitoring->Catalyst_Recovery Reaction Complete Catalyst_Recovery->Reaction Recycle Catalyst Product_Isolation Product Isolation & Purification (Filtration/Recrystallization) Catalyst_Recovery->Product_Isolation Characterization Product Characterization (FT-IR, NMR, Mass Spec) Product_Isolation->Characterization End End: Pure Pyranopyrazole Characterization->End

Caption: A typical experimental workflow for the green synthesis of pyranopyrazoles.

Conclusion and Future Perspectives

The adoption of green synthesis methodologies for pyranopyrazole derivatives offers a multitude of benefits, including reduced environmental impact, increased efficiency, and operational simplicity. The use of sustainable catalysts like ionic liquids and magnetic nanoparticles, coupled with energy-efficient techniques, paves the way for the development of more sustainable pharmaceutical manufacturing processes. Future research should focus on the development of novel bio-based catalysts, the exploration of flow chemistry for continuous production, and a deeper understanding of the reaction mechanisms under various green conditions to further optimize these environmentally friendly synthetic routes.

References

  • Delawari, A., & Fatehi, I. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-]. Journal of Synthetic Chemistry, 3(3), 163-175.
  • GSC Biological and Pharmaceutical Sciences. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • Der Pharma Chemica. (n.d.). Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2021). Molecules, 26(16), 4937.
  • Taylor & Francis Online. (n.d.).
  • Journal of Chemical Sciences. (n.d.).
  • PMC - NIH. (n.d.). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds.
  • Thieme. (2014). Pyranopyrazole Synthesis with Iron Oxide Nanoparticles. Synfacts, 10(07), 0763.
  • Ingenta Connect. (2016).
  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules, 26(16), 4937.
  • Frontiers. (n.d.). Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles.
  • Atlantis Press. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • AIP Publishing. (n.d.).
  • Taylor & Francis Online. (n.d.). Ionic Liquid [(EMIM)
  • Atlantis Press. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • ResearchGate. (2025). Ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole...
  • Jetir.Org. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial chemistry & high throughput screening, 24(5), 695–700.
  • NIH. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Bentham Science. (2014). Green Access to Multi-Component Synthesis of Spiropyranopyrazoles. Letters in Organic Chemistry, 11(2), 131-135.
  • ScholarWorks @ UTRGV. (2024). Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of fully substituted pyranopyrazoles.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - NIH. (2022).
  • ResearchGate. (2025). (PDF)

Sources

Application Note: One-Pot, Four-Component Synthesis of Pyranopyrazoles Accelerated by Ultrasonic Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyranopyrazoles and Green Synthesis

Pyranopyrazoles are a privileged class of fused heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of pharmacological and biological activities.[1][2] These scaffolds are integral to drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[3][4][5] The development of synthetic routes to these valuable molecules is therefore a key focus in medicinal chemistry.

Traditional multi-step syntheses are often plagued by long reaction times, harsh conditions, and the generation of significant chemical waste. In contrast, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a more elegant and efficient approach.[6][7] When coupled with green chemistry techniques, MCRs can significantly minimize environmental impact.[8]

Ultrasonic irradiation has emerged as a powerful tool in green organic synthesis.[9] This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[8][10] This collapse generates localized "hot spots" with transient high temperatures and pressures, leading to a dramatic acceleration of chemical reactions, improved mass transfer, and enhanced catalyst activity.[10][11] This application note harnesses the synergy between a one-pot, four-component strategy and ultrasonic irradiation to create a superior method for pyranopyrazole synthesis.

Reaction Mechanism and Sonochemical Rationale

The synthesis proceeds via a one-pot, four-component condensation of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. The reaction follows a domino sequence, catalyzed efficiently by a reusable heterogeneous nanocatalyst.

Plausible Reaction Pathway:

  • Pyrazolone Formation: Initially, hydrazine hydrate and ethyl acetoacetate condense to form 3-methyl-1-phenyl-2-pyrazolin-5-one in situ.

  • Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene group of malononitrile to form an arylidenemalononitrile intermediate. This step is often the rate-determining step and is significantly accelerated by the localized heating from ultrasonic cavitation.

  • Michael Addition: The pyrazolone intermediate then undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes intramolecular cyclization followed by tautomerization to yield the final, stable 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.[7][12]

The Role of Ultrasonic Irradiation: The application of ultrasound is critical to the efficiency of this protocol. The mechanical and thermal effects of acoustic cavitation provide several key advantages:

  • Reaction Acceleration: The intense energy at the site of bubble collapse provides the activation energy for the reaction, dramatically shortening reaction times from hours to mere minutes.[8][10]

  • Enhanced Mass Transfer: The shockwaves and micro-jets produced by cavitation continuously agitate the reaction medium, ensuring efficient mixing and overcoming mass transfer limitations.[6]

  • Catalyst Activation: For heterogeneous catalysts, such as the nanomagnetic catalysts often used, ultrasound prevents agglomeration and continuously cleans the catalyst surface, exposing more active sites and boosting catalytic efficiency.[8][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a pyranopyrazole derivative using a reusable nanocatalyst under ultrasonic irradiation.

3.1. Materials and Equipment

  • Reagents: Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate, ethanol (reagent grade), and a suitable nanocatalyst (e.g., CoFe₂O₄ or Mn/ZrO₂).[13][14]

  • Equipment: Ultrasonic bath (40 kHz frequency), 25 mL round-bottom flask, magnetic stirrer, condenser, TLC plates (silica gel 60 F₂₅₄), filtration apparatus (Büchner funnel), and standard laboratory glassware.

  • Analytical Instruments: FT-IR Spectrometer, NMR Spectrometer (¹H and ¹³C), Mass Spectrometer.

3.2. Synthesis Procedure

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the nanocatalyst (e.g., 0.05 g of CoFe₂O₄) in 5 mL of ethanol.[14][15]

  • Ultrasonic Irradiation: Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture at a constant temperature (e.g., 50-80°C) for the time specified in Table 1 .[6][14]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using TLC (eluent: petroleum ether/ethyl acetate, 7:3 v/v).[6]

  • Product Isolation (Work-up): Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold water to precipitate the crude product.[6]

  • Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][15][16]

  • Catalyst Recovery: If a magnetic nanocatalyst is used, it can be separated from the reaction mixture using an external magnet before product precipitation, washed with ethanol, dried, and reused for subsequent reactions.[13]

3.3. Representative Characterization Data For 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:

  • FT-IR (KBr, cm⁻¹): 3421, 3310 (NH₂), 2176 (C≡N), 1650 (C=O, pyrazolone tautomer trace), 1586 (C=C).[15]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 1.09 (s, 3H, CH₃), 4.23 (s, 1H, CH-pyran), 6.37 (s, 2H, NH₂), 7.15-7.33 (m, 5H, Ar-H), 12.08 (s, 1H, NH-pyrazole).[15]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 9.69, 36.19, 57.15, 97.60, 120.74, 126.69, 127.42, 128.39, 135.53, 144.40, 154.73, 160.83.[15]

Visualization of the Experimental Workflow

G Figure 1: Experimental Workflow for Ultrasonic Synthesis of Pyranopyrazoles cluster_prep Reaction Setup cluster_reaction Ultrasonic Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization A Combine Aldehyde (1 mmol), Malononitrile (1 mmol), Ethyl Acetoacetate (1 mmol), Hydrazine Hydrate (1 mmol), Catalyst, and Ethanol (5 mL) in a Round-Bottom Flask B Place Flask in Ultrasonic Bath (40 kHz, 50-80°C) A->B Start Irradiation C Monitor Reaction by TLC B->C 5-15 min D Cool to Room Temperature C->D Reaction Complete E Precipitate in Ice-Cold Water D->E F Filter Solid Product E->F G Wash with Water & Cold Ethanol F->G H Dry Under Vacuum G->H I Obtain Pure Pyranopyrazole H->I J Analyze by FT-IR, NMR, and Mass Spectrometry I->J

Caption: Figure 1: A flowchart detailing the one-pot synthesis of pyranopyrazoles.

Results: Scope and Efficiency

The protocol's versatility was demonstrated by using various aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The ultrasonic method consistently provided excellent yields in remarkably short reaction times, outperforming conventional heating methods.[6][13]

EntryAromatic Aldehyde (Ar-CHO)Time (min) under UltrasoundYield (%)
1C₆H₅-CHO1095
24-Cl-C₆H₄-CHO597
34-NO₂-C₆H₄-CHO598
44-CH₃O-C₆H₄-CHO1094
54-OH-C₆H₄-CHO1592

Table 1: Synthesis of various pyranopyrazole derivatives using the ultrasound-assisted protocol. Data is representative of results found in the literature.[13][14] As shown, the reaction tolerates a wide range of functional groups, consistently delivering high yields in 5 to 15 minutes. In a comparative study, a conventional heating method required 60 minutes to achieve a lower yield of 89% for a similar substrate, whereas the ultrasound technique gave a 97% yield in just 35 minutes.[6]

Conclusion

This application note presents a validated, efficient, and green protocol for the one-pot synthesis of pyranopyrazoles. The use of ultrasonic irradiation as an energy source drastically reduces reaction times and improves yields compared to classical methods. The procedure is operationally simple, utilizes environmentally benign solvents, and often employs recyclable catalysts, making it a sustainable and powerful tool for generating libraries of potentially bioactive molecules for drug discovery and development.

References

  • Sciforum. (2024, May 28). Ultrasonic irradiation as an energy source to catalyze the formation of a new bioactive sulfonylphthalimide.
  • IOSR Journal. Sonochemistry : Green and Alternative Technique in Organic Synthesis.
  • bepls. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid.
  • PubMed. (2024, January 18). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications.
  • PubMed Central. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions.
  • e-Class. (1997, January 1). Ultrasound in synthetic organic chemistry.
  • Semantic Scholar. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications.
  • Wiley Online Library. Synthesis of Pyranopyrazoles under Eco‐friendly Approach by Using Acid Catalysis.
  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
  • J Adv Sci Res. (2022, March 31). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST.
  • ACS Publications. (2026, January 14). Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential.
  • ResearchGate. (2025, August 6). Applications of Ultrasound in Organic Synthesis-A Green Approach.
  • Jetir.Org. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.
  • ResearchGate. Three-component reaction for the synthesis of pyranopyrazoles.
  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Atlantis Press. Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • Iraqi Academic Scientific Journals. (2025, May 28). Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils.
  • National Institutes of Health. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • Iraqi Journal of Science. (2022, July 31). Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils.
  • Journal of Pharmaceutical Research and Reports. A Review on Pyranopyrazole as an Antibacterial Agent. Retrieved from Journal of Pharmaceutical Research and Reports.
  • urfjournals.org. (2024, August 7). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications.
  • Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.
  • ResearchGate. Ultrasonic Activated Efficient Synthesis of Indenopyrazolones via a One-Pot Multicomponent Reaction.
  • Nanomaterials Chemistry. (2024). One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (2025, October 16). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques.

Sources

Application Note: A Comprehensive Guide to the Antimicrobial and Antifungal Screening of Novel Pyranopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyranopyrazoles

Pyranopyrazole derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique fused-ring structure is a cornerstone for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and notably, antimicrobial and antifungal effects.[1][2] As the challenge of antimicrobial resistance intensifies globally, the need to discover and validate new chemical entities is paramount. Pyranopyrazoles offer a promising scaffold for the development of next-generation therapeutics.[3]

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, experience-driven framework for the systematic screening of novel pyranopyrazole compounds. Moving beyond a simple recitation of steps, this document explains the causality behind methodological choices, ensuring a robust and reproducible screening cascade. We will detail standardized protocols, from initial quantitative assessment of inhibitory concentrations to the determination of cidal activity, all grounded in internationally recognized standards.

Foundational Principles: The "Why" Behind the Screen

A successful screening campaign is built on a strong understanding of its core principles. The choices of methodology, reagents, and microbial strains are not arbitrary; they are deliberate decisions designed to generate reliable and comparable data.

The Pyranopyrazole Scaffold

The pyranopyrazole core is a fusion of pyran and pyrazole rings. This arrangement creates a unique three-dimensional structure with diverse functionalization points, allowing for the fine-tuning of its biological activity. Previous studies have demonstrated that modifications to this scaffold can significantly enhance its potency against a range of bacterial and fungal pathogens.[1][4][3]

Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of a drug that can affect a microorganism. The key metrics are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This is the most common and critical metric in early-stage screening.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][8]

  • Minimum Fungicidal Concentration (MFC): The fungal equivalent of MBC, representing the lowest drug concentration that kills ≥99.9% of the initial fungal inoculum.

Distinguishing between inhibitory (bacteriostatic/fungistatic) and cidal (bactericidal/fungicidal) activity is crucial. While a static agent stops microbial proliferation, a cidal agent actively kills the pathogen, which is often essential for treating severe infections, especially in immunocompromised patients.[9] An agent is generally considered cidal if the MBC/MIC ratio is ≤ 4.[7][9][10]

Selecting the Right Tools: Standardization is Key

Reproducibility in microbiology hinges on standardization. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for AST.[11][12][13][14] Adherence to these standards ensures that results are comparable across different laboratories and studies.

  • Growth Media:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[15] Its composition is well-defined and supports the growth of most common pathogens.

    • Fungi (Yeasts): RPMI-1640 medium, buffered to a pH of 7.0 with MOPS buffer, is the CLSI-recommended medium for antifungal susceptibility testing of yeasts like Candida species.[12][16]

  • Microbial Strains: Testing should be performed against a panel of clinically relevant and quality control (QC) strains, often sourced from the American Type Culture Collection (ATCC). A standard panel includes:

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051).[17]

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[3]

    • Yeasts: Candida albicans (e.g., ATCC 10231).[17]

    • Molds: Aspergillus niger (e.g., ATCC 16404).[17]

Pre-Experimental Preparation

Compound Management

Novel pyranopyrazole compounds are typically hydrophobic and require solubilization in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 10-50 mM) of each pyranopyrazole compound in 100% DMSO.

  • Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality Check: The final concentration of DMSO in the assay wells must be kept low (typically ≤1%) as it can have its own inhibitory effects on microbial growth. This is accounted for during the serial dilution steps.

Microbial Inoculum Preparation

The single most critical step for reproducibility is standardizing the number of microorganisms in the inoculum. This is achieved using McFarland turbidity standards.[18][19][20] A 0.5 McFarland standard is equivalent to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[18][21][22]

Protocol:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Vortex vigorously to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension by adding more colonies or more saline until its turbidity visually matches that of a 0.5 McFarland standard.[20] This can be done by eye against a white card with black lines or with a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.10).[21]

  • This standardized suspension must be diluted further for the final inoculum in the assay plate, as detailed in the protocols below. Use the adjusted suspension within 15 minutes to ensure bacterial viability and density are maintained.[20]

Core Experimental Protocols

Overall Screening Workflow

The screening process follows a logical cascade from a broad quantitative screen (MIC) to a more specific assessment of cidal activity (MBC/MFC).

G cluster_prep Preparation cluster_assay Primary Assay cluster_followup Follow-up Assays cluster_analysis Analysis Compound_Prep Compound Stock Preparation (in DMSO) MIC_Assay Protocol 1: Broth Microdilution (Determine MIC) Compound_Prep->MIC_Assay Inoculum_Prep Inoculum Standardization (0.5 McFarland) Inoculum_Prep->MIC_Assay MBC_Assay Protocol 2: Cidal Assay (Determine MBC/MFC) MIC_Assay->MBC_Assay Use wells ≥ MIC Data_Analysis Data Analysis (MIC, MBC, MBC/MIC Ratio) MBC_Assay->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection

Sources

Application Notes and Protocols for the Evaluation of Pyrazole-Fused Heterocycles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Oncology

Pyrazole and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile building block for the design of potent and selective anticancer agents.[1][2] The structural rigidity and unique electronic properties of the pyrazole ring system allow for specific interactions with a variety of biological targets implicated in cancer progression.[1][5] Numerous pyrazole-containing compounds have been successfully developed as anticancer drugs, including kinase inhibitors, underscoring the therapeutic potential of this chemical class.[6][7]

This guide provides a comprehensive overview of the methodologies and protocols for assessing the anticancer and anti-proliferative activities of novel pyrazole-fused heterocycles. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new cancer therapeutics. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

The Rationale Behind Targeting Cancer with Pyrazole-Fused Heterocycles

The anticancer activity of pyrazole derivatives stems from their ability to interact with a diverse array of molecular targets crucial for tumor growth and survival.[1][2] These include, but are not limited to:

  • Protein Kinases: Many pyrazole-fused heterocycles are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][8][9][10] Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.

  • Tubulin Polymerization: Certain pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][11][12]

  • DNA Intercalation: Some pyrazole-based compounds can bind to DNA, disrupting its replication and transcription processes and ultimately inducing cancer cell death.[1]

  • Other Enzymes and Receptors: The pyrazole scaffold has also been incorporated into inhibitors of other critical enzymes like carbonic anhydrase and as antagonists for various receptors involved in cancer signaling.[5]

The following diagram illustrates the major signaling pathways often targeted by pyrazole-fused heterocycles in cancer cells.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis Inhibition PI3K_AKT_mTOR->Apoptosis Tubulin Tubulin CDKs Cyclin-Dependent Kinases (CDKs) CDKs->Proliferation DNA DNA Pyrazole_Kinase Pyrazole-Fused Heterocycle (Kinase Inhibitor) Pyrazole_Kinase->RTK Pyrazole_Tubulin Pyrazole-Fused Heterocycle (Tubulin Inhibitor) Pyrazole_Tubulin->Tubulin Pyrazole_DNA Pyrazole-Fused Heterocycle (DNA Binding Agent) Pyrazole_DNA->DNA Pyrazole_CDK Pyrazole-Fused Heterocycle (CDK Inhibitor) Pyrazole_CDK->CDKs

Caption: Major signaling pathways targeted by pyrazole-fused heterocycles.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for the comprehensive evaluation of novel pyrazole-fused heterocycles. The following workflow outlines the key experimental stages, from initial screening to more in-depth mechanistic studies.

experimental_workflow Start Synthesis & Characterization of Pyrazole-Fused Heterocycles In_Vitro_Screening In Vitro Anti-Proliferative Screening (e.g., MTT, SRB assays) Start->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_Studies Mechanistic Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism_Studies->Apoptosis Target_Engagement Target Engagement & Validation (e.g., Western Blot, Kinase Assays) Mechanism_Studies->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies End Lead Candidate Selection In_Vivo_Studies->End

Caption: A typical experimental workflow for evaluating anticancer compounds.

Part 1: In Vitro Anti-Proliferative and Cytotoxicity Assays

The initial step in evaluating a new compound is to determine its effect on the proliferation and viability of cancer cells. A variety of cell-based assays are available for this purpose, each with its own advantages and limitations.[13][14][15]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-fused heterocyclic compounds in complete medium. A typical concentration range is 0.01 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Summarizing Anti-Proliferative Activity

The results of the anti-proliferative assays should be summarized in a clear and concise table for easy comparison of the activities of different compounds across various cell lines.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Pyrazole-1 5.21[1]>10015.8
Pyrazole-2 0.25[1]1.50.8
Doxorubicin 0.95[1]0.50.2

Part 2: Mechanistic Studies

Once the anti-proliferative activity of the pyrazole-fused heterocycles has been established, the next step is to investigate their mechanism of action. This involves determining how the compounds induce cell death and identifying their molecular targets.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G₀/G₁, S, and G₂/M).[15][17] This is typically done by staining the DNA of the cells with a fluorescent dye, such as propidium iodide (PI), and analyzing the DNA content by flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazole-fused heterocycle at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash them with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. The Annexin V/PI assay is a widely used method to detect apoptosis.[17][18] Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which occurs in the late stages of apoptosis or necrosis.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash them with PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • Distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Part 3: Target Identification and Validation

Identifying the specific molecular target of a novel anticancer compound is a critical step in its development. For pyrazole-fused heterocycles, which are often kinase inhibitors, this involves a combination of in silico and experimental approaches.

In Silico Docking Studies

Molecular docking can be used to predict the binding mode of a pyrazole derivative to the active site of a target protein, such as a kinase.[5][19] This can provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors.

Experimental Target Validation
  • Western Blotting: This technique can be used to assess the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway. For example, if a compound is hypothesized to be an EGFR inhibitor, Western blotting can be used to measure the levels of phosphorylated EGFR.

  • In Vitro Kinase Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase enzyme.[9]

Conclusion and Future Directions

The study of pyrazole-fused heterocycles as anticancer agents is a vibrant and promising area of research.[1][2][3] The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel compounds, from initial screening to mechanistic elucidation and target validation. By combining these experimental approaches with rational drug design and a deep understanding of cancer biology, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. DovePress. [Link]

  • Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. Taylor & Francis Online. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Science. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Full article: Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. National Center for Biotechnology Information. [Link]

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information. [Link]

  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents. Wiley Online Library. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. ResearchGate. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Royal Society of Chemistry. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. SpringerLink. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Center for Biotechnology Information. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies of Pyranopyrazole Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranopyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7][8] This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of pyranopyrazole derivatives against various biological targets. By elucidating the potential binding modes and affinities, these in silico methods serve as a powerful tool to rationalize experimental findings and guide the design of more potent and selective therapeutic agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Therapeutic Potential of Pyranopyrazoles

The fused pyran and pyrazole ring system forms the structural core of pyranopyrazoles, bestowing upon them a unique three-dimensional architecture that is conducive to interacting with a variety of biological macromolecules.[3][5] Their synthetic accessibility, often through multi-component reactions, allows for the creation of diverse chemical libraries for screening.[1][4][5] The demonstrated biological activities of these compounds are vast, with numerous studies highlighting their potential as:

  • Anticancer Agents: Targeting key proteins in cancer progression such as the TGF-βI receptor, choline-binding domain, and various kinases.[1][2][6][9]

  • Anti-inflammatory Agents: Exhibiting inhibitory activity against enzymes like cyclooxygenase-2 (COX-2).[10][11][12][13]

  • Antimicrobial Agents: Showing efficacy against a range of bacterial and fungal pathogens.[1][2][3]

  • Kinase Inhibitors: Modulating the activity of kinases such as p38 MAP kinase, VEGFR-2, and others involved in cell signaling pathways.[14][15][16][17][18]

Molecular docking is an indispensable computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyranopyrazole derivative) when bound to a second (a receptor, typically a protein), forming a stable complex.[19] This knowledge is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new drug candidates.

The "Why": Causality in Experimental Design for Molecular Docking

A successful molecular docking study is not merely about generating a binding score. It's about building a scientifically sound hypothesis of molecular interaction. The choices made at each step are critical for the validity and predictive power of the results.

2.1. Selection of the Biological Target (The "Lock")

The first and most critical decision is the selection of the protein target. This choice must be driven by a strong biological rationale.

  • Established Targets: For known pyranopyrazole activities, select targets that are well-validated in the literature for the specific disease area. For example, if investigating anti-inflammatory properties, COX-2 is a logical starting point.[10][12][13]

  • Novel Hypotheses: For novel pyranopyrazole scaffolds, bioinformatics tools and literature mining can help identify potential targets. For instance, if a derivative shows potent cytotoxicity against a cancer cell line, docking against overexpressed kinases in that cell type (e.g., EGFR, VEGFR) is a rational approach.[9][15][18]

2.2. Preparation of the Target Structure: The Importance of a "Clean" Lock

The quality of the protein structure is paramount. The Protein Data Bank (PDB) is the primary resource for 3D protein structures.

  • Crystal Structure Selection: Prioritize high-resolution crystal structures (<2.5 Å). If available, choose a structure co-crystallized with a known inhibitor, as this provides a validated binding pocket.

  • Structural "Cleaning": Raw PDB files often contain non-essential molecules (water, ions, co-solvents) that can interfere with docking. These should be removed unless there is strong evidence for their involvement in ligand binding. Missing atoms or side chains must be added and the structure energy minimized to relieve any steric clashes.[20]

2.3. Ligand Preparation: The "Key" Must Fit

The pyranopyrazole derivative must be accurately represented in three dimensions with the correct protonation state.

  • 3D Structure Generation: Convert 2D chemical structures to 3D using software like Open Babel or integrated tools within docking suites.

  • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy, stable conformation.

  • Protonation State: The pH of the biological environment can significantly impact the protonation state of functional groups on the ligand. This, in turn, affects its ability to form hydrogen bonds. It is crucial to determine the likely protonation state at physiological pH (around 7.4).

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for a typical molecular docking workflow using widely accessible software such as AutoDock Vina and UCSF Chimera.[21]

Protocol 1: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 5KIR for COX-2).[11]

  • Initial Cleaning: Open the PDB file in UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

  • Save Prepared Protein: Save the cleaned and prepared protein in the PDBQT format, which is required by AutoDock Vina.

Protocol 2: Pyranopyrazole Ligand Preparation

  • Generate 3D Structure: Draw the 2D structure of the pyranopyrazole derivative and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

  • Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save Prepared Ligand: Save the prepared ligand in the PDBQT format.

Protocol 3: Molecular Docking Simulation

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. Otherwise, use literature information or binding site prediction tools to identify the active site.

  • Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock Vina, this includes the exhaustiveness of the search. A higher value increases the computational time but also the reliability of the results.

  • Run the Docking Simulation: Execute the docking run using the prepared protein, ligand, and grid box configuration.

Protocol 4: Analysis and Validation of Docking Results

  • Analyze Binding Poses: The docking software will generate multiple possible binding poses for the ligand. Analyze the top-ranked poses based on their binding affinity (docking score).

  • Visualize Interactions: Use molecular visualization software to examine the interactions between the ligand and the protein's active site residues. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • RMSD Calculation for Validation: If a co-crystallized ligand was present, re-dock it into the binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[22]

  • Correlation with Experimental Data: The most robust validation comes from comparing docking scores with experimental biological data (e.g., IC50 values). A good correlation between lower (more negative) docking scores and lower IC50 values strengthens the validity of the docking model.[23][24]

Visualization of Workflows and Pathways

Diagram 1: General Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB Select Target (PDB) PDB_Clean Clean Protein (Remove Water, etc.) PDB->PDB_Clean Ligand Pyranopyrazole 2D Structure Ligand_3D Generate 3D Structure Ligand->Ligand_3D PDB_H Add Hydrogens & Charges PDB_Clean->PDB_H Ligand_Min Energy Minimization Ligand_3D->Ligand_Min PDB_PDBQT Save as PDBQT PDB_H->PDB_PDBQT Ligand_PDBQT Save as PDBQT Ligand_Min->Ligand_PDBQT Grid Define Grid Box (Binding Site) PDB_PDBQT->Grid Dock Run Docking Simulation (AutoDock Vina) Ligand_PDBQT->Dock Grid->Dock Results Analyze Poses & Scores Dock->Results Visualize Visualize Interactions Results->Visualize Validate Validate Protocol (RMSD, Experimental Data) Visualize->Validate SAR Structure-Activity Relationship (SAR) Validate->SAR

Caption: A flowchart illustrating the key stages of a molecular docking study.

Data Presentation: Summarizing Docking Results

Quantitative data from docking studies should be presented in a clear and concise manner.

Table 1: Example Docking Results for Pyranopyrazole Derivatives against p38 MAP Kinase

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Pyranopyrazole-1-10.5MET109, LYS53, GLU712
Pyranopyrazole-2-9.8MET109, LEU1671
Pyranopyrazole-3-9.2ILE84, VAL380
Reference Inhibitor-11.2MET109, LYS53, ASP1683

Note: The data in this table is illustrative and based on typical findings for pyranopyrazole derivatives targeting kinases.[14]

Trustworthiness: Building a Self-Validating System

To ensure the reliability of your docking results, incorporate the following self-validating steps into your workflow:

  • Positive Control: Always dock a known inhibitor of your target protein. The docking protocol should be able to reproduce the known binding mode of this positive control with a low RMSD.

  • Negative Control: Dock a molecule that is structurally similar to your pyranopyrazole derivatives but is known to be inactive against the target. This compound should have a significantly poorer docking score.

  • Ensemble Docking: Proteins are not static entities. To account for protein flexibility, consider docking your ligands into multiple conformations of the target protein, for example, from different crystal structures or molecular dynamics simulations.

  • Cross-Validation with Different Software: If possible, validate your results using a different docking program. Consistent results across different software packages increase confidence in the predictions.[25]

Conclusion and Future Directions

Molecular docking is a powerful and cost-effective computational tool that can significantly accelerate the drug discovery process for pyranopyrazole derivatives. By providing insights into the molecular basis of their biological activity, docking studies enable the rational design of new compounds with improved potency and selectivity. The protocols and principles outlined in this guide provide a robust framework for researchers to conduct meaningful and predictive in silico studies. Future advancements in computational methods, including the integration of artificial intelligence and machine learning, promise to further enhance the accuracy and predictive power of molecular docking.[19]

References

  • From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights. (2025). PubMed.
  • From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights | Request PDF. (n.d.).
  • How to validate the molecular docking results ? (2022).
  • (PDF) Molecular Docking Protocol. (n.d.).
  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applic
  • How can I validate docking result without a co-crystallized ligand? (2021).
  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIV
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). NIH.
  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (n.d.). PMC - NIH.
  • How to validate molecular docking results with no proper crystal structure?? (2021).
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.
  • Molecular Docking - An easy protocol. (2018). SlideShare.
  • From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular. (n.d.). Bentham Science Publishers.
  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.).
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC - NIH.
  • Lessons from Docking Validation. (n.d.).
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Anti-inflammatory activity and molecular docking study of pyranopyrazole derivatives synthesized using basic ionic liquid. (n.d.). Semantic Scholar.
  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (n.d.). Benchchem.
  • Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. (n.d.). Benchchem.
  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. (2021).
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. (2021). Semantic Scholar.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Molecular Docking Tutorial. (n.d.). [Source for general docking steps].
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • 7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Improving yield and purity in 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-ylmethanamine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex nitrogen-containing scaffolds. The focus of this document is the targeted synthesis of This compound , a scaffold of growing interest.

It is critical to distinguish this target from the more commonly reported pyrano[2,3-c]pyrazole isomer, which is readily accessible via one-pot multicomponent reactions (MCRs).[1][2] The synthesis of the pyrano[4,3-c]pyrazole core, particularly with a C3-methanamine substituent, requires a more nuanced, multi-step approach. This guide provides a robust, proposed synthetic pathway and addresses the specific challenges, yield limitations, and purification hurdles you may encounter at each stage.

Proposed Synthetic Pathway

The synthesis is logically divided into two primary stages: the construction of a functionalized pyrazole precursor and the subsequent annulation of the pyran ring, followed by the final reduction to the target amine.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Annulation & Reduction A Hydrazine Derivative + β-Keto Nitrile B 3-Amino-4-cyanopyrazole Intermediate (I) A->B  Cyclocondensation   C Sandmeyer Reaction (NaNO₂, CuCN) B->C  Diazotization   D 3,4-Dicyanopyrazole Precursor (II) C->D  Cyanation   E Selective Reduction of C4-Nitrile (e.g., DIBAL-H) D->E  Proceed to Stage 2   F 3-Cyano-4-(aminomethyl)pyrazole Intermediate (III) E->F G Reaction with 3-Bromo-1-propanol F->G  N-Alkylation & Cyclization   H Pyrano[4,3-c]pyrazole-3-carbonitrile Intermediate (IV) G->H I Nitrile Reduction (e.g., LiAlH₄, Raney Ni/H₂) H->I J Target Molecule: 1H,4H,6H,7H-pyrano[4,3-c]pyrazol- 3-ylmethanamine I->J

Caption: Proposed multi-step synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard four-component reaction for this specific isomer?

A1: The widely documented four-component synthesis involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is mechanistically predisposed to form the pyrano[2,3-c]pyrazole scaffold.[3][4] This is due to the initial formation of a pyrazolone intermediate, which then undergoes a Knoevenagel condensation and subsequent Michael addition/cyclization sequence that invariably leads to the [2,3-c] fusion.[2] Synthesizing the [4,3-c] isomer requires a different strategy where the pyran ring is constructed onto a pre-formed, appropriately functionalized pyrazole core.

Q2: What is the most critical step in the proposed synthesis?

A2: The selective reduction of the C4-nitrile in the 3,4-dicyanopyrazole precursor (Intermediate II) is a pivotal and challenging step. Both nitrile groups are electronically similar, and achieving high selectivity for the C4 position to form Intermediate (III) is crucial for the subsequent cyclization. Over-reduction or lack of selectivity will lead to a complex mixture of products that are difficult to separate.

Q3: Are there alternatives to using Lithium Aluminum Hydride (LAH) for the final reduction step?

A3: Yes. While LAH is a powerful and effective reagent for nitrile reduction, it has significant safety and handling concerns, especially on a larger scale.[5][6] Alternative methods include catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas.[7] These methods often require optimization of pressure, temperature, and solvent but can provide excellent yields and are generally safer to handle. Borane complexes like BH₃-THF or BH₃-SMe₂ are also viable alternatives.[7]

Q4: What are the expected spectroscopic features for the final product?

A4: For the target molecule, this compound, you should expect to see:

  • ¹H NMR: Aliphatic protons of the pyran ring (typically multiplets), a singlet for the -CH₂NH₂ group, a broad singlet for the -NH₂ protons (which may exchange with D₂O), and signals for the pyrazole N-H proton.[8][9]

  • ¹³C NMR: Signals corresponding to the aliphatic carbons of the pyran and aminomethyl groups, in addition to the aromatic/heterocyclic carbons of the pyrazole core.[9][10]

  • FTIR: Characteristic N-H stretching bands for the primary amine and the pyrazole N-H (typically in the 3200-3500 cm⁻¹ region).[8]

  • HRMS: A precise mass measurement corresponding to the molecular formula of the target compound is essential for final confirmation.[9]

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Part 1: Synthesis of 3,4-Dicyanopyrazole Precursor (II)

Problem 1: Low yield or incomplete reaction during the initial cyclocondensation to form 3-Amino-4-cyanopyrazole (I).

  • Causality: The cyclization of a β-keto nitrile with a hydrazine derivative is sensitive to pH and temperature. Incorrect pH can prevent the necessary nucleophilic attacks, while temperatures that are too high can lead to decomposition and side-product formation.

  • Solution Protocol:

    • pH Control: The reaction often benefits from a slightly acidic catalyst (e.g., a few drops of acetic acid) to activate the carbonyl group without fully protonating the hydrazine.

    • Temperature Management: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 40-50°C. Avoid aggressive refluxing unless literature for a similar substrate suggests it is necessary.

    • Solvent Choice: Ethanol is a common choice. However, if solubility is an issue or yields are low, consider screening other polar protic solvents.

Problem 2: Poor yields or significant side-product formation during the Sandmeyer reaction to produce 3,4-Dicyanopyrazole (II).

  • Causality: The Sandmeyer reaction involves a thermally sensitive diazonium salt intermediate. If the temperature during diazotization (addition of NaNO₂) is not kept strictly at 0-5°C, the diazonium salt can decompose prematurely, leading to phenols and other undesired byproducts. The copper(I) cyanide solution must also be freshly prepared and active.

  • Solution Protocol:

    • Strict Temperature Control: Use an ice-salt bath to maintain the temperature of the amine solution between 0°C and 5°C throughout the dropwise addition of the sodium nitrite solution.

    • Monitor Diazotization: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the reaction is complete. Avoid a large excess.

    • Active Catalyst: Ensure the CuCN solution is active. If yields are consistently low, prepare a fresh batch of the catalyst.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the CuCN solution to manage the effervescence (N₂ gas evolution) and any exotherm.

Part 2: Annulation of the Pyran Ring

Problem 3: Non-selective reduction of the 3,4-Dicyanopyrazole (II).

  • Causality: Reducing agents like LAH will readily attack both nitrile groups. Selective reduction requires a sterically hindered or less reactive hydride source that can differentiate the electronic environment of the two positions, or a protecting group strategy.

  • Solution Protocol: Selective Reduction Screening

    • Use DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C) is often used for the partial reduction of nitriles to imines (which hydrolyze to aldehydes) or for selective reductions. Carefully control the stoichiometry (use ~1.0-1.2 equivalents).

    • Protecting Group Strategy: Consider protecting the N1 position of the pyrazole with a bulky group (e.g., Trityl or SEM). This can sterically hinder the C3-nitrile, potentially allowing for a more selective reduction of the C4-nitrile. The protecting group can be removed in a later step.

ReagentTypical ConditionsExpected Outcome/Selectivity
LiAlH₄ THF, 0°C to RTLow selectivity, likely reduces both nitriles
DIBAL-H Toluene or DCM, -78°CHigher potential for selective mono-reduction
Raney Ni, H₂ EtOH/NH₃, moderate pressureMay offer some selectivity, requires optimization

Problem 4: Low yield during the pyran ring formation (cyclization of III to IV).

  • Causality: This is an intramolecular cyclization that can be slow or compete with intermolecular polymerization. The reaction requires an appropriate base to deprotonate the pyrazole N-H, allowing it to act as a nucleophile. A weak base may not be sufficient, while a very strong base could cause side reactions with the nitrile group.

  • Solution Protocol:

    • Base Screening: Screen a panel of non-nucleophilic bases. Potassium carbonate (K₂CO₃) is a good starting point. If the reaction is slow, a stronger base like sodium hydride (NaH) can be used, but must be handled with care in an anhydrous solvent (e.g., THF, DMF).

    • High Dilution: To favor the intramolecular cyclization over intermolecular reactions, perform the reaction under high-dilution conditions. This can be achieved by adding the substrate solution slowly over several hours to a heated solution of the base and solvent.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO can help to solvate the ions and accelerate the reaction.

G Start Low Yield in Cyclization Step? Base Is the base strong enough? (e.g., K₂CO₃, NaH) Start->Base Dilution Is polymerization competing? (Intermolecular reaction) Start->Dilution Solvent Is the solvent appropriate? (e.g., DMF, DMSO) Start->Solvent OptimizeBase Action: Screen stronger bases (e.g., switch K₂CO₃ to NaH) Base->OptimizeBase OptimizeDilution Action: Use high-dilution conditions (Slow addition of substrate) Dilution->OptimizeDilution OptimizeSolvent Action: Screen polar aprotic solvents Solvent->OptimizeSolvent

Caption: Troubleshooting workflow for the pyran ring cyclization step.

Part 3: Final Reduction and Purification

Problem 5: Incomplete reduction of the C3-nitrile (IV) to the methanamine.

  • Causality: The nitrile group can sometimes be resistant to reduction. This can be due to catalyst deactivation (in the case of catalytic hydrogenation) or insufficient reducing agent.

  • Solution Protocol:

    • LiAlH₄: If using LAH, ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) and that the reagent is fresh. Reactions are typically run in an anhydrous ether solvent like THF.[6]

    • Catalytic Hydrogenation: If using Raney Ni or Pd/C, ensure the catalyst is active. Sometimes, adding a small amount of ammonia to the reaction mixture can prevent the formation of secondary and tertiary amine byproducts and improve the yield of the primary amine.[7] Increase hydrogen pressure if the reaction is stalled at lower pressures.

Problem 6: Difficulty in purifying the final amine product.

  • Causality: Primary amines can be challenging to purify via standard silica gel chromatography as they often streak or bind irreversibly to the acidic silica. The basic nature of the product requires specialized techniques.[11]

  • Solution Protocol:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). This will pull the basic amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

    • Modified Chromatography: If chromatography is necessary, use a modified stationary phase. You can either use commercially available basic alumina or pre-treat standard silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, like triethylamine (~1-2%), before loading the sample.[12]

    • Salt Precipitation: An alternative to chromatography is to precipitate the product as a salt (e.g., hydrochloride or tartrate). This can often provide a highly pure, crystalline solid that is easier to handle than the free base.[13]

References

  • Yan, T., Chen, Y., & Wang, J. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. HETEROCYCLES, 85(2), 431-439. Available from: [Link]

  • Ahmad, A., Al-Warhi, T., Al-Otaibi, A. M., Al-shaklia, H. A., Wani, T. A., & Shaik, M. R. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30485-30513. Available from: [Link]

  • Yadav, S. K., Rathi, S., Pramanik, S. D., Roy, P., & Sankar, M. (2024). Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. Inorganic Chemistry. Available from: [Link]

  • Bhat, R. G., et al. (2020). Cascade annulation reaction (CAR): highly diastereoselective synthesis of pyranopyrazole scaffolds. RSC Advances. Available from: [Link]

  • Kavčič, L., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6605. Available from: [Link]

  • Al-Amiery, A. A., et al. (2014). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. International Journal of Molecular Sciences, 15(9), 16848-16860. Available from: [Link]

  • Mohanan, K., et al. (2024). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available from: [Link]

  • Kiyani, H., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Current Chemistry Letters, 2(4), 197-206. Available from: [Link]

  • Singh, A., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols, 5(1), 102879. Available from: [Link]

  • Mohamed, S. K., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Molecular Structure, 1269, 133821. Available from: [Link]

  • Kavčič, L., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available from: [Link]

  • Mohanan, K., et al. (2024). Organocatalyzed, Three‐Component Construction of Cyanopyrazoles Using Diazoacetonitrile. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Ma, S., & Jha, A. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available from: [Link]

  • Padwa, A. (2025). The photochemistry of some pyranopyrazoles. ResearchGate. Available from: [Link]

  • Owen, D. R. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega, 4(2), 4367-4374. Available from: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available from: [Link]

  • Jetir. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Jetir.Org. Available from: [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. Available from: [Link]

Sources

Optimization of reaction conditions for multicomponent synthesis of pyranopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the multicomponent synthesis of pyranopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and powerful reaction. The four-component reaction, typically involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, is a cornerstone for creating a diverse library of these heterocycles.[1][2] However, like any multicomponent reaction (MCR), its success is sensitive to a variety of parameters.

This document provides troubleshooting guidance and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low, or I'm getting no product at all. What are the primary factors to investigate?

A complete or near-complete reaction failure is a common starting problem. The issue almost always lies with one of four key areas: the catalyst, the solvent, the temperature, or the reactants themselves. A systematic approach is crucial to identify the root cause.

The first step is to confirm the integrity of your starting materials. Ensure the aldehyde has not oxidized, the malononitrile is pure, and the hydrazine hydrate is of the correct concentration. Once reactant quality is confirmed, proceed with the following troubleshooting workflow.

TroubleshootingWorkflow start Low or No Yield Observed catalyst 1. Catalyst Check - Is it active? - Is it the right type (acid/base)? - Is loading optimal? start->catalyst solvent 2. Solvent System - Is the solvent appropriate (e.g., EtOH, H2O)? - Are reactants soluble? - Consider solvent-free. catalyst->solvent Catalyst OK success Problem Solved catalyst->success Issue Found & Fixed temp 3. Reaction Temperature - Is it too low for activation? - Is it too high (causing degradation)? solvent->temp Solvent OK solvent->success Issue Found & Fixed reagents 4. Reagent Stoichiometry & Purity - Confirm purity of reactants. - Check molar ratios. temp->reagents Temp. OK temp->success Issue Found & Fixed reagents->success Reagents OK

Caption: A logical workflow for troubleshooting low-yield pyranopyrazole synthesis.

Q2: With so many options, how do I choose the right catalyst for my synthesis?

Catalyst selection is arguably the most critical parameter in optimizing these reactions. The choice between acidic, basic, organocatalytic, or heterogeneous systems depends on your specific substrates, desired reaction conditions (e.g., green chemistry goals), and scalability. Catalysis is essential for guiding the reaction pathway and preventing the formation of byproducts.[3]

  • Basic Catalysts: Simple bases like piperidine or triethylamine (Et3N) are effective and widely used, often in solvents like ethanol.[4] They are particularly good at promoting the initial Knoevenagel condensation between the aldehyde and malononitrile. Piperidine has been shown to give maximum yield in some aqueous preparations.[4]

  • Acidic Catalysts: Both Brønsted acids (e.g., silicotungstic acid) and Lewis acids can catalyze the reaction, often under solvent-free conditions.[4] These are useful for substrates that may be sensitive to basic conditions.

  • Heterogeneous Catalysts: This is a rapidly growing area, driven by the principles of green chemistry. Nanoparticles (e.g., magnetic Fe3O4, CeO2/ZrO2, CuSnO3:SiO2) offer high surface area, excellent catalytic activity, and, most importantly, easy recovery and reusability.[1][5][6][7] For instance, Fe3O4 nanoparticles have been used for up to fourteen cycles without significant loss of activity.[1]

  • Green/Bio-catalysts: For ultimate sustainability, natural catalysts like baker's yeast or enzymes (e.g., lipase) can be employed.[7][8] These operate under very mild conditions, though they may require longer reaction times or specific substrate compatibility.

Table 1: Comparison of Selected Catalytic Systems for Pyranopyrazole Synthesis

Catalyst TypeExample(s)Typical SolventTemp. (°C)Key AdvantagesPotential IssuesCitation(s)
Organic Base Piperidine, TriethylamineEthanol, WaterRT - RefluxInexpensive, readily available, effective.Can be difficult to remove from product.[4]
Ionic Liquid [DMBSI]HSO4Solvent-free, Water60 - 90Green solvent/catalyst, high thermal stability, reusable.Higher cost, potential viscosity issues.[4]
Heterogeneous Fe3O4 NPsWater, EthanolRT - 80Easily recoverable (magnetic), highly reusable, high yields.Potential for metal leaching, requires synthesis.[1][2]
Heterogeneous CeO2/ZrO2EthanolRoom TempHigh yields in short times (15 min), recyclable.Catalyst preparation required.[6][7]
Heterogeneous CuSnO3:SiO2Ethanol70High yields, reusable solid catalyst.Requires specific catalyst loading optimization.[5][9]
Biocatalyst Aspergillus niger LipaseEthanol30Environmentally benign, mild conditions, reusable.May have substrate specificity, longer reaction times.[7]
None Catalyst-FreeNeat, WaterRT - RefluxSimplest procedure, avoids catalyst cost/removal.May require longer times or higher temps; not universally applicable.[4][10]
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Side product formation usually results from the reaction stalling at an intermediate stage or alternative reaction pathways competing with the main cyclization. Understanding the mechanism is key to diagnosing this issue. The reaction generally proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[6]

Mechanism cluster_0 Reaction Pathway cluster_1 Potential Side Products R1 Aldehyde + Malononitrile I1 Knoevenagel Adduct (Arylidenemalononitrile) R1->I1 Knoevenagel Condensation R2 Ethyl Acetoacetate + Hydrazine I2 Pyrazolone R2->I2 In situ formation I3 Michael Adduct (Open-chain intermediate) I1->I3 Michael Addition SP1 Unreacted I1 or I2 I1->SP1 I2->I3 I2->SP1 P Final Pyranopyrazole (after cyclization & tautomerization) I3->P Intramolecular O-cyclization

Caption: Plausible reaction mechanism and potential points for side product formation.

Common Issues & Solutions:

  • Isolated Knoevenagel Product: You may isolate the arylidenemalononitrile intermediate (I1). This suggests that the subsequent Michael addition is the rate-limiting step.

    • Solution: Ensure your pyrazolone (I2) has formed and is present. Using a slightly stronger base or a more polar solvent can help promote the Michael addition.

  • Unreacted Pyrazolone: If the Knoevenagel condensation is slow, you will have leftover pyrazolone.

    • Solution: A good catalyst (e.g., piperidine) is crucial for the Knoevenagel step. Ensure your aldehyde is reactive enough. Electron-withdrawing groups on the aldehyde generally accelerate this step.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to one component being left over, which can complicate purification.

    • Solution: Carefully control the 1:1:1:1 molar ratio of the four components.

  • Reaction Time and Temperature:

    • Too short/cold: The reaction may not have had enough time or energy to proceed to the final product. Monitor the reaction by TLC until the starting materials are consumed.

    • Too long/hot: Excessive heat or time can lead to the degradation of reactants or the final product, creating impurities.[11]

Q4: What is the optimal solvent? Should I consider solvent-free conditions?

Solvent choice significantly impacts reaction rate and yield by affecting reactant solubility and mediating catalyst activity.

  • Green Solvents: Water and ethanol are the most commonly recommended solvents, aligning with green chemistry principles.[1][4] Water is particularly advantageous for its cost, safety, and ability to promote certain reactions through hydrophobic effects.[4]

  • Solvent-Free (Neat): Performing the reaction without any solvent is an excellent green alternative.[4][12] This often leads to shorter reaction times and a simplified workup, as the product may precipitate directly from the reaction mixture.[4][10]

  • Aprotic Solvents: Some protocols report poor yields in solvents like acetonitrile or DMF, suggesting they may not be ideal for this transformation.[5]

Table 2: Effect of Solvent on a Model Pyranopyrazole Synthesis (Yields are illustrative and based on trends reported in the literature)

SolventTypical Yield (%)NotesCitation(s)
Ethanol 85 - 95%Excellent solvent for dissolving reactants; often gives the highest yields.[5]
Water 80 - 92%Top green choice; workup can be as simple as filtering the solid product.[4]
Solvent-Free 88 - 95%Environmentally ideal; short reaction times, easy product isolation.[4][13]
Acetonitrile < 50%Generally gives poor yields and is not recommended.[5]
DMF < 50%Not an optimal solvent for this reaction.[5]
Q5: My catalyst is heterogeneous. How do I effectively handle its recovery and reuse?

The primary advantage of a heterogeneous catalyst is its reusability, which is crucial for sustainable and cost-effective synthesis.[6][7]

General Protocol for Catalyst Recovery and Reuse:

  • Separation: After the reaction is complete, separate the solid catalyst from the reaction mixture.

    • For magnetic nanoparticles (e.g., Fe3O4, CoFe2O4), simply place a strong magnet against the side of the reaction vessel. The catalyst will be held to the side, allowing you to decant or pipette off the liquid supernatant.[1][7]

    • For non-magnetic solids (e.g., CeO2/ZrO2, nano-silica), separate by simple filtration or centrifugation.[6]

  • Washing: Wash the recovered catalyst several times to remove any adsorbed product or residual reactants. A common procedure is to wash with ethanol followed by distilled water.

  • Drying: Dry the washed catalyst thoroughly, typically in an oven at a moderate temperature (e.g., 60-80 °C) for a few hours.

  • Reuse: The dried catalyst is now ready to be used in a subsequent reaction. It is good practice to characterize the reused catalyst (e.g., via XRD or FT-IR) after several cycles to confirm its structural integrity. Many catalysts can be reused for 5-10 cycles or more with minimal loss of activity.[1][6]

References

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Polycyclic Aromatic Compounds. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. (2021). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2023). ResearchGate. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2022). Molecules. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2022). National Center for Biotechnology Information. [Link]

  • Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. (2021). ResearchGate. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2019). JETIR. [Link]

  • Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. (2024). Inorganic Chemistry. [Link]

  • Three-component reaction for the synthesis of pyranopyrazoles. (2021). ResearchGate. [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2025). Atlantis Press. [Link]

  • Optimization of reaction condition for the synthesis of pyrano[2,3-c]pyrazole a. (2022). ResearchGate. [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Semantic Scholar. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). National Center for Biotechnology Information. [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyranopyrazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor aqueous solubility of pyranopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies for ensuring reliable and reproducible results in biological assays.

Pyranopyrazoles are a vital class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] However, their often-hydrophobic nature presents a significant hurdle for in vitro and in vivo evaluation.[5][6] Inadequate solubility can lead to compound precipitation, which causes underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[7][8] This guide provides a systematic approach to identifying, troubleshooting, and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My pyranopyrazole compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A1: This is the most common solubility issue, often termed "compound fallout" or precipitation upon dilution.[9][10] While DMSO is an excellent solvent for many organic molecules, its environment is drastically different from the aqueous medium of your assay.[11][12] When you introduce the highly concentrated DMSO stock into the buffer, the DMSO concentration plummets, and the surrounding water molecules cannot keep your hydrophobic pyranopyrazole compound in solution, causing it to precipitate.[13][14] The final concentration of DMSO in your assay is often too low to maintain solubility.[9]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is highly cell-line dependent. Most robust cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, with some tolerating up to 1%.[9] However, primary cells and more sensitive cell lines can be affected at much lower concentrations. It is imperative to perform a vehicle control experiment to determine the highest concentration of DMSO that does not impact the viability, morphology, or signaling pathways of your specific cell model.[9]

Q3: I've observed precipitation in my assay plate. What are the first troubleshooting steps I should take?

A3: Your initial response should be to confirm and systematically address the issue. First, visually confirm the presence of precipitate, ideally under a microscope, to distinguish it from other artifacts.[9] Next, consider two immediate actions:

  • Decrease the compound's final concentration: You may be exceeding its maximum solubility in the assay medium.

  • Optimize the final DMSO concentration: Ensure you are using the highest tolerable percentage of DMSO for your specific cells to aid solubilization, but without introducing artifacts.[15]

Troubleshooting Guide: Specific Scenarios & Solutions

This section addresses specific experimental problems with in-depth explanations and actionable solutions.

Issue 1: Compound Precipitation During Assay Preparation
  • Symptom: Upon adding the DMSO stock solution to the aqueous assay buffer, the solution becomes cloudy, turbid, or visible particulates form.

  • Causality: This is a classic case of exceeding the compound's thermodynamic aqueous solubility. The final solvent system is insufficient to keep the compound dissolved at the target concentration.

  • Solutions:

    • Determine Maximum Solubility: Before conducting a full experiment, perform a kinetic solubility assessment in your final assay buffer to determine the maximum soluble concentration. (See Protocol 2). This provides an empirical upper limit for your experiments.[10]

    • Incorporate a Co-solvent: If increasing the DMSO concentration is not feasible, introduce a biologically tolerated co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[5][15] A common strategy is to prepare a higher concentration stock in a mixture of DMSO and another solvent.

    • Adjust the pH (for Ionizable Compounds): If your pyranopyrazole derivative has acidic or basic functional groups, its solubility will be pH-dependent.[9][16]

      • For weakly acidic compounds, increasing the pH above their pKa will ionize the molecule and increase aqueous solubility.

      • For weakly basic compounds, decreasing the pH below their pKa will achieve the same effect. Caution: Ensure the pH adjustment is compatible with your biological assay's requirements (e.g., enzyme activity, cell viability).

    • Pre-warm the Assay Buffer: Gently warming the assay buffer to 37°C before adding the compound stock can sometimes help prevent precipitation, especially for compounds whose solubility is temperature-dependent.[10]

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability is observed between replicate wells or between experiments run on different days.

  • Causality: This often stems from partial or variable compound precipitation. If the compound is not fully dissolved, the actual concentration available to the biological target is unknown and inconsistent.[9] Another cause can be the adsorption of the lipophilic compound to plasticware (e.g., pipette tips, microplates).[17]

  • Solutions:

    • Visual Confirmation: Before and after the incubation period, inspect your assay plates under a microscope for any signs of precipitate.

    • Use Low-Binding Plates: For highly lipophilic compounds, using low-protein-binding or other specially coated microplates can minimize loss due to adsorption to plastic surfaces.[9]

    • Optimize the Dilution Protocol: Instead of performing a single large dilution from a high-concentration DMSO stock, perform a serial dilution in the assay buffer.[17] It is often best to add the DMSO stock dilutions directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[8]

    • Assess Compound Stability: The compound may be degrading in the aqueous medium over the course of the assay. Incubate the compound in the assay medium for the full duration of the experiment and then analyze its integrity using a method like HPLC.[9]

Issue 3: Lower-Than-Expected Biological Activity
  • Symptom: The compound appears less potent than suggested by literature, predictive models, or previous experiments.

  • Causality: The root cause is almost always a lower effective concentration of the compound in solution than the nominal (calculated) concentration. This is a direct consequence of precipitation, adsorption, or degradation.[7][9]

  • Solutions:

    • Employ Advanced Solubilization Techniques: If co-solvents and pH adjustments are insufficient, more advanced methods may be necessary.

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble compounds, forming a more water-soluble "inclusion complex".[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. (See Protocol 4).

      • Formulation with Surfactants: Biologically tolerated non-ionic surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility. This is more common for in vivo formulations but can be adapted for in vitro assays if proper controls are used.[5]

Data Presentation

Table 1: Common Solvents & Co-solvents for Biological Assays

Solvent / Co-solventPrimary UseTypical Final Concentration in Cell AssaysNotes
DMSO (Dimethyl Sulfoxide)Primary stock solvent< 0.5% - 1%Excellent solubilizing power but can be toxic to cells at higher concentrations.[9] Perform vehicle controls.
Ethanol Co-solvent< 1%Good solubilizing power for many compounds. Can be toxic to cells.[19]
PEG 400 (Polyethylene Glycol 400)Co-solvent< 1%A less toxic option compared to ethanol, often used in formulations.[5][19]
Propylene Glycol (PG) Co-solvent< 1%Another common vehicle for poorly soluble compounds.[5]
HP-β-CD (Hydroxypropyl-β-cyclodextrin)Solubilizing ExcipientVaries (e.g., 1-10 mM)Forms inclusion complexes. Can sometimes extract cholesterol from cell membranes; requires careful controls.[16]
Visualizations

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Intermediate Solutions cluster_3 Advanced Solutions Precipitate Precipitate Observed in Assay CheckDMSO Determine Max Tolerated DMSO % for Cell Line[9] Precipitate->CheckDMSO Start Here LowerConc Lower Final Compound Concentration Precipitate->LowerConc Start Here SolubilityAssay Run Kinetic Solubility Assay (See Protocol 2)[10] Precipitate->SolubilityAssay Start Here CoSolvent Use Co-solvent System (e.g., PEG400)[5][15] SolubilityAssay->CoSolvent If still insoluble Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD)[16][18] CoSolvent->Cyclodextrin If co-solvents fail or interfere AdjustpH Adjust Buffer pH (for ionizable compounds)[9][16] AdjustpH->CoSolvent SolidDispersion Prepare Solid Dispersion Stock Solution[20] Cyclodextrin->SolidDispersion Last resort

G cluster_0 Before Complexation cluster_2 After Complexation Pyranopyrazole Hydrophobic Pyranopyrazole Water Aqueous Solution (Water) Pyranopyrazole->Water Poorly Soluble Cyclodextrin Cyclodextrin Complex Soluble Inclusion Complex Water2 Aqueous Solution (Water) Complex->Water2 Readily Dissolves

Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Plating: Seed your cells in a 96-well plate at the desired density for your main assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing increasing concentrations of DMSO (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Treatment: Remove the old medium from the cells and replace it with the DMSO-containing medium. Include a "cells only" control and a "lysis" control for the viability assay.

  • Incubation: Incubate the plate for the same duration as your planned biological assay.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >95% viability) is your maximum tolerated concentration.

Protocol 2: Kinetic Solubility Assay by Turbidity Measurement
  • Prepare Stock Solution: Create a high-concentration stock of your pyranopyrazole compound in 100% DMSO (e.g., 20 mM).

  • Prepare Dilutions: In a clear 96-well plate, perform a 2-fold serial dilution of your DMSO stock solution using 100% DMSO.

  • Add Assay Buffer: Add your final assay buffer to each well in the same proportion as your main experiment (e.g., if your final DMSO concentration is 1%, add 99 µL of buffer to 1 µL of each DMSO dilution).[10]

  • Incubate & Read: Shake the plate for 1-2 hours at room temperature. Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 500-650 nm).[10]

  • Analysis: The concentration at which the absorbance begins to increase significantly above the baseline indicates the limit of solubility.

Protocol 3: Preparation of a Co-solvent Formulation (for a 10% DMSO, 40% PEG 400 vehicle)
  • Initial Solubilization: Weigh the required amount of your pyranopyrazole compound. Add the appropriate volume of DMSO to completely dissolve it. Gentle warming or sonication may be used.[5]

  • Add Co-solvent: To the DMSO solution, add the required volume of PEG 400 and vortex thoroughly until the solution is homogenous.[5]

  • Final Dilution: Add the final aqueous component (e.g., sterile saline or buffer) to reach the desired stock concentration. Vortex until a clear solution is obtained.[5]

  • Storage: Prepare this formulation fresh on the day of the experiment. If brief storage is needed, keep it at 2-8°C and protected from light. Always inspect for precipitation before use.[5]

Protocol 4: Enhancing Solubility with HP-β-CD
  • Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in your aqueous buffer (e.g., 20 mM HP-β-CD in PBS).

  • Prepare Compound Stock: In a separate sterile vial, dissolve your pyranopyrazole compound in a minimal amount of an organic solvent like DMSO to create a high-concentration stock.[5]

  • Complexation: While vortexing the HP-β-CD solution, slowly add the concentrated compound stock dropwise. The molar ratio of cyclodextrin to compound is critical and may need optimization (start with a 5:1 or 10:1 molar excess of cyclodextrin).

  • Equilibration: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to ensure complex formation.

  • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any non-encapsulated, precipitated compound. The resulting clear solution contains your solubilized compound.[5]

References
  • Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds. Benchchem.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Applic
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. Benchchem.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • How to deal with the poor solubility of tested compounds in MTT assay?.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Formulation strategies for poorly soluble drugs.
  • Why does a compound that dissolve in DMSO, precipitates with media ?.
  • Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Benchchem.
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Compound precipitation in high-concentr
  • Effects of Properties on Biological Assays.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • SAR study of pyranopyrazole derivatives.
  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applic
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Current Progress on the Synthesis Methods of Pyranopyrazoles.
  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Three-component reaction for the synthesis of pyranopyrazoles.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Chemical, Biological and Physical Sciences.
  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.

Sources

Technical Support Center: Efficient Synthesis of Pyrano[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrano[4,3-c]pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to catalyst selection and reaction optimization for this important heterocyclic scaffold. While a significant body of research focuses on the isomeric pyrano[2,3-c]pyrazoles, the principles of catalyst selection and reaction mechanism often translate to the synthesis of pyrano[4,3-c]pyrazoles. This guide will leverage established knowledge while highlighting nuances pertinent to the desired isomer where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing pyrano[4,3-c]pyrazoles?

A1: The multicomponent reaction (MCR) approach is the most prevalent and efficient strategy for the synthesis of pyranopyrazole cores, including the [4,3-c] isomer.[1][2] These reactions, typically involving three or four starting materials, offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate structural diversity in a single step. A common four-component approach involves the reaction of a hydrazine derivative, a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene compound (such as malononitrile).[2][3][4]

Q2: How do I choose the right catalyst for my pyrano[4,3-c]pyrazole synthesis?

A2: Catalyst selection is critical and depends on several factors including the specific substrates, desired reaction time, and environmental considerations ("green chemistry"). Catalysts for this synthesis can be broadly categorized as:

  • Basic Catalysts: Simple bases like piperidine, triethylamine, and sodium benzoate are effective and widely used.[1][5] They are particularly efficient in promoting the initial Knoevenagel condensation and subsequent Michael addition steps.

  • Acidic Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₂) can catalyze the reaction, often by activating the aldehyde component.[4]

  • Nanocatalysts: A growing area of interest involves the use of heterogeneous nanocatalysts such as magnetic Fe₃O₄ nanoparticles, copper oxide nanoparticles, and nano-SiO₂.[3][6] These offer advantages like high surface area, enhanced reactivity, and ease of recovery and reusability.[3]

  • Green Catalysts: In line with sustainable chemistry, catalysts like L-proline, glycine, and even water extract of banana peels have been successfully employed.[5][7]

Q3: Can this reaction be performed under solvent-free or aqueous conditions?

A3: Yes, many modern protocols for pyranopyrazole synthesis are designed to be environmentally friendly. Reactions can often be conducted in water, ethanol, or under solvent-free conditions, particularly when using solid-supported or nanocatalysts.[3][5][8] These green conditions not only reduce environmental impact but can also simplify product workup.

Q4: What is the general mechanism for the four-component synthesis of pyranopyrazoles?

A4: The reaction typically proceeds through a cascade of condensation and cyclization reactions. A plausible mechanism involves the initial formation of a pyrazolone intermediate from the reaction of the hydrazine and β-ketoester.[5] Concurrently, the aldehyde undergoes a Knoevenagel condensation with the active methylene compound. The pyrazolone then acts as a nucleophile in a Michael addition to the activated alkene, followed by an intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.[5]

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing actionable solutions based on mechanistic principles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[4][9]

  • Catalyst Inefficiency: The chosen catalyst may be suboptimal for your specific substrates.

    • Troubleshooting:

      • Catalyst Screening: If using a simple base like piperidine or triethylamine, try screening other organic bases. Sometimes, a seemingly minor change can have a significant impact.

      • Switching Catalyst Type: If a basic catalyst is ineffective, consider trying a Lewis acid or a heterogeneous nanocatalyst. Nanocatalysts, in particular, can offer higher yields in shorter reaction times.[10]

      • Catalyst Loading: Ensure the optimal catalyst loading is used. For many nanocatalysts, a loading of 5-10 mol% is often effective.[3][4]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: The formation of the Knoevenagel condensation product between the aldehyde and malononitrile as a stable byproduct is a common issue. A more effective catalyst can facilitate the subsequent Michael addition and cyclization steps, minimizing the accumulation of this intermediate. Using a one-pot, four-component approach, where the pyrazolone is formed in situ, can also help to drive the reaction towards the desired product.[5]

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: Poor selectivity is often related to the reaction conditions or the reactivity of the substrates.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For instance, a bulkier catalyst might favor the formation of one regioisomer over another due to steric hindrance.

  • Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states. Screening different solvents (e.g., ethanol, water, toluene, or solvent-free) can help to identify conditions that favor the desired product.

Q3: My nanocatalyst seems to lose activity after one or two cycles. What could be the reason?

A3: Catalyst deactivation is a common issue with heterogeneous catalysts.

  • Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.

    • Troubleshooting: After the reaction, filter the catalyst and analyze the filtrate for traces of the metal. If leaching is confirmed, a different catalyst support or a stronger method of catalyst immobilization may be needed.

  • Surface Poisoning: The surface of the catalyst can be blocked by reactants, products, or byproducts.

    • Troubleshooting: Ensure the catalyst is thoroughly washed with an appropriate solvent and dried before reuse. Sometimes, a calcination step (for robust inorganic catalysts) can regenerate the active sites.

  • Structural Degradation: The physical structure of the nanocatalyst may be changing under the reaction conditions.

    • Troubleshooting: Characterize the used catalyst using techniques like XRD, SEM, or TEM to check for changes in crystallinity, particle size, or morphology.[11]

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts used in the synthesis of pyranopyrazoles, providing a comparative overview to guide your selection.

CatalystReactantsSolventConditionsTimeYield (%)Reference
Sodium Benzoate Aldehydes, Malononitrile, Ethyl Acetoacetate, HydrazineWaterRoom Temp.15-45 min85-96[5]
Magnetic Fe₃O₄ NPs Aldehydes, Malononitrile, Ethyl Acetoacetate, HydrazineWaterRoom Temp.15 minHigh[3][4]
CuO NPs Aldehydes, Malononitrile, Ethyl Acetoacetate, HydrazineEthanolReflux30-45 min88-95[6]
Potassium t-butoxide Aldehydes, Malononitrile, Ethyl Acetoacetate, HydrazineMethanolMicrowave< 5 minExcellent[3][4]
SnCl₂ Aldehydes, Malononitrile, Ethyl Acetoacetate, 2,4-dinitrophenyl hydrazineEthanolMicrowave25 min88[4]
L-proline Aldehydes, Malononitrile, Pyrazolone[Bmim]BF₄50 °C1-2 hHigh[5]

Experimental Protocols

General Procedure for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using a Heterogeneous Nanocatalyst

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Catalyst Activation (if required): The nanocatalyst may need to be activated before use. This typically involves heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the nanocatalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., 5-10 mL of ethanol or water).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) or irradiate with microwaves. Monitor the reaction progress by TLC.

  • Workup:

    • Catalyst Recovery: If using a magnetic nanocatalyst, it can be separated using an external magnet.[11] Otherwise, the catalyst can be recovered by filtration. Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) and dry it for reuse.

    • Product Isolation: The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration. If the product is soluble, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizing the Reaction and Workflow

Proposed Mechanism for Pyrano[4,3-c]pyrazole Synthesis

G cluster_0 Intermediate Formation cluster_1 Cascade Reaction cluster_2 Final Product Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Pyrazolone Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Michael Addition Pyrazolone->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrano[4,3-c]pyrazole Pyrano[4,3-c]pyrazole Cyclized Intermediate->Pyrano[4,3-c]pyrazole Tautomerization

Caption: Proposed mechanistic pathway for the four-component synthesis of pyrano[4,3-c]pyrazoles.

Catalyst Selection and Optimization Workflow

G start Define Reaction: Substrates & Target cat_choice Initial Catalyst Selection (e.g., Base, Acid, Nano) start->cat_choice screen Screening of Conditions (Solvent, Temperature) cat_choice->screen analyze Analyze Yield & Purity (TLC, LC-MS) screen->analyze optimize Is Yield > 85%? analyze->optimize troubleshoot Troubleshoot: - Side Products - Low Conversion - Catalyst Deactivation optimize->troubleshoot No end Final Optimized Protocol optimize->end Yes refine Refine Catalyst Choice or Loading troubleshoot->refine refine->cat_choice

Caption: A systematic workflow for catalyst selection and reaction optimization in pyranopyrazole synthesis.

References

Sources

Overcoming challenges in the purification of pyranopyrazole amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for overcoming the challenges associated with the purification of pyranopyrazole amine derivatives. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and immediate applicability.

Introduction: The Purification Challenge

Pyranopyrazole amine derivatives are a significant class of heterocyclic compounds with broad pharmacological applications.[1][2] Their synthesis, often achieved through elegant one-pot, multicomponent reactions (MCRs), can yield complex crude mixtures.[3][4][5] The presence of a basic amine functionality within the pyranopyrazole scaffold introduces specific challenges during purification, primarily due to interactions with standard purification media and potential stability issues. This guide provides a structured approach to troubleshooting these challenges, ensuring high purity and yield of the final compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems encountered during the purification of pyranopyrazole amine derivatives in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Flash Chromatography

Question: My pyranopyrazole amine derivative is showing significant peak tailing on a silica gel column, leading to poor separation and mixed fractions. What is the cause, and how can I resolve this?

Answer:

Causality: Peak tailing of basic compounds like pyranopyrazole amines on standard silica gel is a classic problem rooted in acid-base interactions. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine functionality of your compound can interact strongly with these acidic sites through hydrogen bonding or even protonation. This secondary interaction, in addition to the primary adsorption-desorption equilibrium of chromatography, slows down the elution of a portion of the molecules, resulting in a "tailing" peak shape.[6]

Solutions:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silanol groups by adding a small amount of a volatile basic modifier to your mobile phase.[7]

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or 0.5-2% of a 10% ammonia in methanol solution to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Mechanism: The "competing" base (TEA or ammonia) will preferentially interact with the acidic sites on the silica, effectively masking them from your compound. This minimizes the secondary interactions and results in more symmetrical, Gaussian-shaped peaks.

  • Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel before packing the column.

    • Protocol: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine. This ensures the silica is neutralized before the compound is loaded.

  • Alternative Stationary Phases: If peak tailing persists or if your compound is found to be unstable on silica, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.

    • Amino-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which creates a more basic environment and is well-suited for the purification of basic compounds in normal-phase mode.

Issue 2: The Compound is Stuck at the Baseline or Shows Very Low Recovery

Question: My pyranopyrazole amine derivative is either not eluting from the silica column, even with a highly polar solvent system (e.g., 20% Methanol in Dichloromethane), or the recovery is extremely low. What is happening?

Answer:

Causality: This issue is an extreme case of the acid-base interaction described in Issue 1. The interaction between your basic compound and the acidic silica is so strong that it leads to irreversible adsorption. In some cases, the acidic nature of the silica can also cause the compound to decompose, leading to a significant loss of material.

Solutions:

  • Test for Stability: Before committing to a large-scale purification, it's crucial to test the stability of your compound on silica gel.

    • TLC Stability Test: Spot your crude material on a TLC plate. Let the plate sit for 30-60 minutes before eluting. If a new spot appears at the baseline or if the original spot diminishes in intensity compared to a freshly spotted plate, your compound is likely unstable on silica.

  • Employ a "Plug" Filtration with a Modified Eluent: For a quick clean-up, you can pass your crude material through a short pad ("plug") of silica gel using a solvent system containing a base modifier (e.g., 1% TEA). This can remove baseline impurities without the prolonged exposure of a full column.

  • Switch to Reverse-Phase Chromatography: Reverse-phase chromatography is often an excellent alternative for purifying polar and basic compounds.

    • Principle: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

    • pH Adjustment is Key: For basic amines, it is advantageous to use a mobile phase with an alkaline pH. By increasing the pH to two units above the pKa of the amine, the compound will be in its neutral, free-base form, making it more hydrophobic and thus more retentive on the C18 column.[3] This often leads to better separation. A common additive is 0.1% ammonium hydroxide or triethylamine to both the water and organic solvent components of the mobile phase.

Issue 3: Difficulty Removing the Catalyst Used in the Synthesis

Question: The synthesis of my pyranopyrazole amine derivative used a catalyst (e.g., piperidine, triethylamine, or a heterogeneous catalyst). How can I ensure its complete removal?

Answer:

Causality: Residual catalysts can interfere with downstream applications and biological assays. The method of removal depends on the nature of the catalyst used.

Solutions:

  • Heterogeneous Catalysts: Many modern syntheses of pyranopyrazoles utilize heterogeneous or solid-supported catalysts (e.g., silica-grafted catalysts, nanoparticles) for their environmental benefits and ease of handling.

    • Removal: These catalysts are typically removed by simple filtration of the reaction mixture before work-up and concentration. If the catalyst particles are very fine, filtration through a pad of Celite® may be necessary.

  • Homogeneous Basic Catalysts (e.g., Piperidine, Triethylamine):

    • Aqueous Work-up: An acidic wash during the work-up can effectively remove basic catalysts. After diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride solution). The basic catalyst will be protonated and move into the aqueous layer. Caution: Ensure your desired pyranopyrazole amine derivative is not extracted into the aqueous layer during this process. Check the pH and perform a small-scale test extraction first.

    • Evaporation: If a volatile base like triethylamine was used, it can often be removed by evaporation under reduced pressure, especially with co-evaporation from a solvent like toluene.

    • Chromatography: The chromatographic methods described in Issue 1 will also separate the desired product from these basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new pyranopyrazole amine derivative?

A1: Start with Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for normal-phase TLC is a 50:50 mixture of Hexane and Ethyl Acetate. Gradually increase the polarity by adding more ethyl acetate or switching to a more polar system like Dichloromethane/Methanol. To counteract potential streaking, prepare two sets of TLC chambers, one with the pure solvent and one with the solvent containing 0.5-1% triethylamine. This will quickly tell you if a base additive is necessary.

Q2: My compound is an oil and won't crystallize. What are my options?

A2: If direct crystallization fails, column chromatography is the primary alternative. If the compound "oils out" during a crystallization attempt, this is often due to supersaturation or the presence of impurities. Try dissolving the oil in a minimum amount of hot solvent and then cooling it very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Adding a "seed" crystal of the pure compound, if available, is also a very effective method.[7]

Q3: I have synthesized a chiral pyranopyrazole amine derivative as a racemic mixture. How can I separate the enantiomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have shown great success in resolving pyrazole derivatives.

  • Recommended Columns: Columns such as Lux Cellulose-2 and Lux Amylose-2 are excellent starting points.

  • Elution Modes: Both normal-phase (e.g., Hexane/Isopropanol) and polar organic modes (e.g., Acetonitrile/Methanol) can be effective. The choice of mobile phase can significantly impact the resolution and elution order of the enantiomers.

Q4: What are the likely impurities I should be trying to separate from my pyranopyrazole amine product?

A4: In a typical four-component synthesis of 6-amino-pyrano[2,3-c]pyrazoles, the main impurities are likely to be:

  • Unreacted Starting Materials: Residual aldehyde, malononitrile, ethyl acetoacetate, or hydrazine derivative.

  • Reaction Intermediates: The Knoevenagel condensation product of the aldehyde and malononitrile, or the initial pyrazolone formed from hydrazine and ethyl acetoacetate.

  • Side-Products: Dimers or self-condensation products of the starting materials. Most of these impurities have different polarities and functional groups compared to the final product, making them separable by column chromatography.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of a novel pyranopyrazole amine derivative.

Purification_Workflow Start Crude Product Is_Solid Is the crude a solid? Start->Is_Solid TLC_Test TLC Analysis (with and without 1% TEA) Streaking Significant Streaking on TLC? TLC_Test->Streaking Is_Solid->TLC_Test No / Oily Recrystallize Attempt Recrystallization (e.g., from Ethanol/Water) Is_Solid->Recrystallize Yes Recrystallize->TLC_Test Failure / Oily Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Success Chromatography_Path Proceed to Chromatography Normal_Phase Normal-Phase Chromatography (Silica Gel + 0.5-1% TEA) Streaking->Normal_Phase No Alternative_Phase Alternative Chromatography (Alumina or Reverse-Phase) Streaking->Alternative_Phase Yes (or if unstable on silica) Pure_Fractions Combine and Evaporate Pure Fractions Normal_Phase->Pure_Fractions Alternative_Phase->Pure_Fractions Final_Product Pure Final Product Pure_Fractions->Final_Product

Caption: Decision workflow for purification strategy.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography of a Pyranopyrazole Amine Derivative with a Basic Modifier
  • Prepare the Eluent: Based on TLC analysis, prepare the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% v/v triethylamine.

  • Pack the Column: Wet-pack the column with silica gel in the prepared mobile phase. Ensure the column is packed uniformly without any air bubbles.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the column with the base-modified eluent, collecting fractions. Use TLC to monitor the fractions for the presence of your product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.

Protocol 2: Recrystallization of a Pyranopyrazole Amine Derivative
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by placing the flask in an ice bath. If the compound is highly soluble, you can add a poor solvent (like water) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Summary Table: Troubleshooting Chromatography Issues

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing Acid-base interaction between basic amine and acidic silica gel.Add 0.1-1% triethylamine or ammonia/methanol to the eluent. Use neutral/basic alumina or an amino-functionalized column.
No Elution / Low Recovery Strong irreversible adsorption or decomposition on silica gel.Switch to a less acidic stationary phase (alumina) or use reverse-phase chromatography with a high pH mobile phase.
Poor Separation of Product and Impurity Insufficient difference in polarity. Co-elution.Optimize the solvent system (try different solvent combinations). Use a longer column for better resolution. Consider gradient elution.
Compound Elutes at the Solvent Front The mobile phase is too polar for the compound.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4). [Link]

  • Mamaghani, M., Hossein Nia, R., & Rassa, M. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. [Link]

  • Sangle, S. L., & Ubale, M. B. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research, 13(2), 38-43. [Link]

  • Al-Messri, Z. A. K. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications, 3(6), 533-543. [Link]

  • Singh, G., et al. (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. [Link]

  • Siddiqui, I. R., et al. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to... Arabian Journal of Chemistry. [Link]

  • Sahu, J. K., et al. (2019). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • Banu, H., & Singh, R. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(11), 1369. [Link]

  • Sangle, S. L. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 19, 2026, from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Sorbent Technologies. [Link]

Sources

Technical Support Center: Storage and Stability of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is critical for reproducible experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on the compound's chemical structure and established principles for heterocyclic amines.

Section 1: Quick Reference & Recommended Storage Conditions

For optimal stability, immediate implementation of the following conditions is recommended. The rationale behind these recommendations is detailed in the subsequent sections.

ParameterConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term (days to weeks).Reduces the kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen and reactive atmospheric gases.
Light Amber vial or protection from lightFused heterocyclic systems can be sensitive to UV/light, which can catalyze degradation.
Moisture Tightly sealed container in a desiccatorThe primary amine is hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or clumping.[1]
Form Solid (lyophilized powder)Storing the compound in its solid form is preferable to solutions, which can accelerate degradation.
Container Tightly sealed glass vial (e.g., amber screw-cap vial with a PTFE-lined cap)Prevents exposure to air and moisture.[1] Glass is generally more inert than plastic for long-term storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned slightly yellow/brown. Is it degraded?

A change in color from white/off-white to yellow or brown is a common visual indicator of degradation, most likely due to oxidation of the primary amine group. While a slight color change may not significantly impact purity for some applications, it warrants immediate investigation. We recommend running a purity check via HPLC or LC-MS (see Protocol 5.1) to quantify the extent of degradation before proceeding with sensitive experiments.

Q2: Can I store the compound in a solvent like DMSO or water?

While convenient, storing this compound in solution is not recommended for long-term storage. Solvents can accelerate degradation pathways such as hydrolysis. If you must store solutions, prepare them fresh. For short-term storage (1-2 days), use anhydrous, high-purity DMSO, store at -80°C, and blanket the vial headspace with argon or nitrogen before sealing. Avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of this compound?

When stored as a solid under the recommended conditions (see Section 1), the compound should remain stable for years. However, its actual shelf-life depends heavily on handling. Each time the container is opened, it is exposed to atmospheric oxygen and moisture. For critical applications, it is best practice to re-qualify the material's purity after prolonged storage (>1 year) or if degradation is suspected.

Q4: My compound is clumping together. What does this mean?

Clumping or difficulty in handling the powder is a sign of moisture absorption.[1] The primary amine group is hygroscopic. This indicates that the storage container may not have been sealed properly or was opened in a humid environment. While this may not immediately indicate chemical degradation, the presence of water can facilitate hydrolytic degradation over time. Dry the compound under a high vacuum and subsequently store it in a desiccator.

Section 3: Understanding Potential Degradation Pathways

The structure of this compound contains several functional groups that are susceptible to degradation. Understanding these pathways is key to preventing them.

  • Oxidation : The primary aminomethyl group (-CH₂NH₂) is the most likely site for oxidation. Exposure to atmospheric oxygen, potentially catalyzed by light or trace metal impurities, can lead to the formation of imines, and subsequently, other oxidized species. This is a common degradation pathway for primary amines and often results in discoloration.

  • Reaction with Carbon Dioxide : Primary amines can react with atmospheric CO₂ to form carbamate salts. This may not be easily visible but can alter the compound's mass and solubility, potentially impacting assay results.

  • Hydrolysis : Although the pyran and pyrazole rings are generally stable, harsh acidic or basic conditions, facilitated by absorbed moisture, could potentially lead to ring-opening or other hydrolytic degradation over time.

  • Photodegradation : Fused heterocyclic ring systems can absorb UV light, leading to photolytic cleavage or rearrangement. Storing the compound in amber vials is a critical preventative measure.

Below is a diagram illustrating the primary anticipated degradation pathways.

G cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products main Parent Compound Oxidized Oxidized Species (Imine, etc.) Causes Discoloration main->Oxidized Oxidation Carbamate Carbamate Salt (Alters Mass) main->Carbamate Carboxylation Hydrolyzed Hydrolyzed Products (Ring-Opened) main->Hydrolyzed Hydrolysis Photodegraded Photolytic Products main->Photodegraded Photolysis O2 Atmospheric O₂ O2->Oxidized H2O Moisture (H₂O) H2O->Hydrolyzed CO2 Atmospheric CO₂ CO2->Carbamate Light UV/Light Light->Photodegraded

Caption: Potential degradation pathways for the target compound.

Section 4: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues.

G cluster_problems Problem Identification cluster_causes Likely Cause cluster_actions Diagnostic & Solution start Issue Observed? color1 Discoloration (Yellow/Brown) start->color1 color2 Clumping / Oiling Out start->color2 color3 Loss of Activity / Inconsistent Data start->color3 cause1 Oxidation of Amine color1->cause1 is likely cause2 Moisture Absorption color2->cause2 is likely cause3 Significant Degradation color3->cause3 is likely action1 1. Run HPLC-UV / LC-MS (Protocol 5.1) 2. Compare purity to reference 3. Solution: Purge with inert gas, use amber vials, store at -20°C cause1->action1 Verify & Fix action2 1. Check water content (Karl Fischer) 2. Solution: Dry under vacuum, store in desiccator, handle in glovebox cause2->action2 Verify & Fix action3 1. Re-quantify concentration (qNMR / HPLC) 2. Run LC-MS to identify impurities 3. Solution: Re-purify via chromatography or re-synthesize cause3->action3 Verify & Fix

Caption: Troubleshooting workflow for stability issues.

Section 5: Detailed Protocols

Protocol 5.1: Stability Assessment via Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method to assess the purity of your compound and detect the emergence of degradation products.

Objective: To obtain a purity profile and identify potential degradation products, which typically appear as new, more polar peaks.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector (or MS detector)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 220 nm and 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the chromatogram to a reference standard or a previously analyzed batch of known high purity. The presence of new peaks, especially those with earlier retention times, indicates the formation of more polar degradation products. Advanced techniques like LC-MS can be used to identify these impurities.[2]

Protocol 5.2: Best Practices for Sample Weighing and Long-Term Storage

Objective: To minimize exposure to atmospheric oxygen and moisture during handling and storage.

  • Environment: Whenever possible, handle the solid compound inside a glovebox under an inert atmosphere (argon or nitrogen). If a glovebox is not available, work quickly in a low-humidity environment.

  • Aliquoting: For long-term use, it is highly advisable to aliquot the bulk material into several smaller, single-use vials. This prevents the need to repeatedly open and expose the main stock to the atmosphere.

  • Weighing:

    • Allow the storage vial to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Quickly weigh the desired amount and place it in a separate container.

  • Resealing for Storage:

    • Before resealing the vial containing the remaining stock, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.

    • Immediately and tightly seal the vial with a PTFE-lined cap.

    • Wrap the cap with parafilm for an extra barrier.

  • Final Storage: Place the sealed vial inside a secondary container (e.g., a small box) with a desiccant, and store at -20°C, protected from light.

References

  • PubMed. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • ARKIVOC. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Available from: [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available from: [Link]

  • Semantic Scholar. (2000). Stability of heterocyclic amines during heating. Available from: [Link]

  • Semantic Scholar. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Available from: [Link]

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available from: [Link]

  • ResearchGate. (2018). (PDF) 4H-Pyrano[2,3-c]pyrazoles: A review. Available from: [Link]

  • ResearchGate. (2024). Synthetic routes for pyranopyrazole and their derivatives. Available from: [Link]

  • ChemBK. (n.d.). 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine. Available from: [Link]

  • ACS Publications. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Available from: [Link]

  • ResearchGate. (2023). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. Available from: [Link]

  • Atlantis Press. (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Available from: [Link]

  • ResearchGate. (2010). (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Available from: [Link]

  • ResearchGate. (2023). Stability of 4H-pyrazoles in physiological environments. Available from: [Link]

  • An-Najah National University. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Identification of its Degradation Products. Available from: [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Available from: [Link]

  • Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Available from: [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Available from: [Link]

  • Preprints.org. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Available from: [Link]

  • Semantic Scholar. (2011). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available from: [Link]

Sources

Strategies to reduce reaction times in pyranopyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyranopyrazole Synthesis

A Senior Application Scientist's Guide to Accelerating Reaction Times

Welcome to the technical support center for pyranopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes by reducing reaction times without compromising yield or purity. As your application scientist, I will walk you through the key parameters that govern the kinetics of this valuable reaction, provide direct answers to common troubleshooting questions, and offer field-proven protocols to accelerate your path to discovery.

The synthesis of the pyranopyrazole core, typically via a one-pot, multicomponent reaction (MCR), is a cornerstone for building libraries of biologically active compounds.[1][2] The classical approach involves the condensation of a β-ketoester (like ethyl acetoacetate), a hydrazine, an aldehyde, and an active methylene nitrile (like malononitrile).[3][4] While elegant, this reaction can often be sluggish, with reaction times extending for many hours. This guide will focus on scientifically-grounded strategies to overcome this kinetic barrier.

Troubleshooting Guide & FAQs: Speeding Up Your Synthesis

This section is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.

Q1: My standard reflux reaction is taking over 12 hours. What is the most impactful change I can make to drastically reduce this time?

A1: The single most effective strategy for dramatically reducing reaction times—often from hours to minutes—is to switch from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) .[5][6][7]

The Causality: Microwave irradiation accelerates reactions through direct, efficient heating of polar molecules in the mixture, leading to rapid temperature increases that are uniform throughout the sample.[5][7] This avoids the slow process of thermal conduction from an external heat source and can access activation energies more efficiently, often resulting in higher yields and cleaner reaction profiles in a fraction of the time.[5]

For instance, a conventional synthesis of a pyranopyrazole derivative requiring 1.4 hours at 80°C can be completed in just 25 minutes with microwave irradiation, with an accompanying increase in yield.[5] In some optimized cases, reactions are complete in under 5 minutes.[8]

Getting Started Protocol: General Microwave-Assisted Pyranopyrazole Synthesis

  • Reactant Charging: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Solvent & Catalyst: Add 3-5 mL of a suitable solvent (ethanol is a common starting point) and the chosen catalyst (e.g., 10 mol% piperidine or a catalytic amount of potassium tert-butoxide).[8]

  • Microwave Conditions: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 5-10 minutes with a power output of ~280-300 W.[5][9]

  • Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the vial to room temperature. The product often precipitates and can be isolated by filtration, washed with cold ethanol, and dried.

Q2: I want to avoid the capital expense of a microwave reactor. What is the next best approach to accelerate my reaction at the bench?

A2: Your focus should be on two key areas: catalyst selection and energy input . For the latter, consider ultrasound-assisted synthesis , which can significantly shorten reaction times even at room temperature.[10]

The Causality:

  • Catalysis: The pyranopyrazole MCR is highly amenable to catalysis. A wide array of catalysts, including basic organocatalysts (e.g., piperidine, DABCO), acids, and heterogeneous nanocatalysts, can dramatically lower the activation energy of the rate-limiting steps (Knoevenagel condensation and Michael addition).[6][11][12] Nanocatalysts, in particular, offer a massive surface area, leading to exceptional efficiency.[1][13]

  • Ultrasonication: This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—to create localized hot spots with extreme temperatures and pressures.[14] This enhances mass transfer and accelerates the chemical reaction without raising the bulk temperature of the mixture, offering a green, energy-efficient alternative.[14] Syntheses that take hours conventionally can often be completed in 5-15 minutes under ultrasonication.[2][13]

Workflow Diagram: Troubleshooting a Slow Reaction Here is a decision-making workflow to guide your optimization strategy when a microwave reactor is not available.

G start Reaction Time > 8 hours cat_choice Is an effective catalyst being used? start->cat_choice add_cat Introduce a Catalyst (e.g., Piperidine, DABCO, or a Nanocatalyst) cat_choice->add_cat No energy_choice Can alternative energy be applied? cat_choice->energy_choice Yes add_cat->energy_choice ultrasound Implement Ultrasound-Assisted Synthesis (20-40 kHz) energy_choice->ultrasound Yes solvent_opt Optimize Solvent & Temperature (e.g., Reflux in EtOH/H2O, or Solvent-Free at 80°C) energy_choice->solvent_opt No success Reaction Time Reduced ultrasound->success solvent_opt->success

Caption: Decision workflow for accelerating pyranopyrazole synthesis.

Q3: There are dozens of catalysts reported. Which types are most effective for speed, and how do they compare?

A3: Catalyst choice is critical. While simple bases like piperidine are effective, modern heterogeneous nanocatalysts often provide superior performance in terms of reaction speed, yield, and reusability.[1][13]

The Causality:

  • Organocatalysts (e.g., Piperidine, Triethanolamine): These bases facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile and also the formation of the pyrazolone intermediate.[11][15] They are inexpensive and effective but can be difficult to remove from the final product.

  • Nanocatalysts (e.g., Magnetic Fe₃O₄, Mn/ZrO₂, ZnO): These materials offer extremely high surface-to-volume ratios, providing a high density of active sites.[2][13][16] Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily recovered using an external magnet and reused for multiple cycles, aligning with green chemistry principles.[1][16] Many nanocatalysts can drive reactions to completion in under 30 minutes at room temperature.[2]

Data Summary: Catalyst Impact on Reaction Time

Catalyst TypeExample CatalystTypical Reaction TimeConditionsKey Advantage
OrganocatalystPiperidine2 - 4 hoursReflux in EthanolLow cost, readily available
NanocatalystMagnetic Fe₃O₄ NPs15 - 30 minutesRoom Temp, H₂O/EtOHExcellent efficiency, easy magnetic recovery[1][2]
NanocatalystMn/ZrO₂~10 minutesUltrasound, 80°CExtremely rapid under ultrasonication[2][13]
BiocatalystAspergillus niger Lipase~1 hour30°C, EthanolGreen, mild conditions, high selectivity[17]
No Catalyst-3 - 11 minutesNeat, Room TempPossible for some substrates, simplifies purification[11]
Q4: How does my choice of solvent affect the reaction speed? Can I run the reaction solvent-free?

A4: Solvent choice significantly impacts reaction kinetics. Polar protic solvents like ethanol and water (or a mixture) are generally preferred as they can stabilize charged intermediates in the reaction pathway.[18] However, solvent-free (neat) conditions are often a superior choice for accelerating the reaction.[7][19]

The Causality: Under solvent-free conditions, the concentration of reactants is at its maximum, leading to a higher collision frequency and thus a faster reaction rate according to collision theory. Heating a neat mixture of the reactants, often with a catalyst, can lead to very rapid product formation. For example, yttrium iron garnet (YIG) nanocatalysts can produce excellent yields in just 20 minutes under solvent-free conditions at 80°C.[2][13]

Protocol: Solvent-Free Synthesis using a Heterogeneous Catalyst

  • Preparation: In a round-bottom flask, thoroughly grind together the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and the catalyst (e.g., 0.005 g of YIG nanocatalyst).[13]

  • Reaction: Place the flask in a preheated oil bath at 80-90°C and stir the molten mixture.

  • Monitoring: The reaction is often complete within 15-40 minutes. Monitor by TLC. The reaction mixture will typically solidify upon completion.

  • Workup: After cooling, add ethanol to the solid mass and stir. The catalyst can be recovered (e.g., by filtration or magnet), and the product can be crystallized from the ethanol solution.

General Reaction Mechanism Overview

Understanding the reaction pathway is key to effective troubleshooting. The synthesis is a domino reaction involving several sequential steps.

G cluster_0 Pathway A cluster_1 Pathway B A1 Aldehyde + Malononitrile A2 Knoevenagel Adduct (Ylidene) A1->A2 Knoevenagel Condensation Michael Michael Addition A2->Michael B1 Ethyl Acetoacetate + Hydrazine B2 Pyrazolone Intermediate B1->B2 Cyclization B2->Michael Final Final Pyranopyrazole Product Michael->Final Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of the four-component pyranopyrazole synthesis.

The reaction proceeds via two initial condensations: 1) A Knoevenagel condensation between the aldehyde and malononitrile, and 2) the formation of a pyrazolone intermediate from the β-ketoester and hydrazine.[3][16][20] These two intermediates then combine in a crucial Michael addition step, followed by an intramolecular cyclization and tautomerization to yield the final, stable heterocyclic product.[3][16] Catalysts and energy input primarily accelerate the Knoevenagel and Michael addition steps.

References

  • Maddila, S., et al. (2016). Ultrasound mediated green synthesis of pyrano[2,3-c]pyrazoles by using Mn doped ZrO2. Arabian Journal of Chemistry.
  • Azizi, N., et al. (2020). Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts.
  • El-Remaily, M. A. A. A. (2014).
  • Gondaliya, R. K., et al. (2022).
  • Aslam, N., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • Sari, Y., et al. (2020).
  • Banu, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
  • Meshram, J., & Juware, V. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
  • Yallappa, G. N., et al. (2021). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast.
  • Zhou, J., et al. (2018). Ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole dervatives in water.
  • Gholap, S. S., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Chemical, Biological and Physical Sciences.
  • Banu, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • Yallappa, S., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Letters in Applied NanoBioScience.
  • Gondaliya, R. K., et al. (2022).
  • Kumar, A., et al. (2022). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • Anonymous. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Sonar, G. H., et al. (2018). Yield and reaction time of various pyranopyrazoles using triethanolamine.
  • Chavan, H. V., et al. (2011). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition.
  • Kiasat, A. R., et al. (2022). Ultrasound-assisted synthesis of kojic acid-1,2,3-triazole based dihydropyrano[3,2-b]pyran derivatives using Fe3O4@CQD@CuI as a novel nanomagnetic catalyst.
  • Anonymous. (2025).
  • Anonymous. (2019).

Sources

Technical Support Center: Scale-Up Synthesis of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine. This document is designed for researchers, chemists, and drug development professionals to provide actionable troubleshooting advice and answers to frequently asked questions (FAQs) for the multi-step synthesis of this valuable heterocyclic amine. Given the importance of the pyranopyrazole scaffold in medicinal chemistry, a robust and scalable synthetic route is critical for advancing preclinical studies.[1][2][3][4]

This guide is structured to address challenges at each key stage of the synthesis, from the initial construction of the pyranopyrazole core to the final functionalization and purification.

Proposed Synthetic Pathway

The synthesis of the target compound is best approached via a multi-step sequence, beginning with a well-established multicomponent reaction (MCR) to form a functionalized pyranopyrazole core, followed by reduction to the target primary amine.

Diagram: Overall Synthetic Workflow

G cluster_0 PART 1: Core Synthesis A Starting Materials (Hydrazine, β-Ketoester, Aldehyde, Malononitrile) B One-Pot Multicomponent Reaction (MCR) A->B Catalyst, Solvent C Intermediate: 6-amino-3-methyl-4-aryl-2,4-dihydropyrano [2,3-c]pyrazole-5-carbonitrile B->C D Nitrile Reduction C->D E Final Product: 1H,4H,6H,7H-pyrano[4,3-c]pyrazol- 3-ylmethanamine D->E Workup & Purification F Optional: Salt Formation (e.g., HCl salt) E->F Stability/Handling

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of the Pyrano[2,3-c]pyrazole Core

The foundation of this synthesis is a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile.[1][4][5] This one-pot approach is highly efficient but can present challenges during scale-up.[1][2][6]

Troubleshooting & FAQs: Multicomponent Reaction (MCR)

Q1: My MCR yield is significantly lower on a larger scale compared to the lab-scale experiment. What are the likely causes?

A1: This is a common issue in process scale-up. The primary culprits are often related to mass and heat transfer.[7][8]

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions. Unlike a small flask, a large vessel may have dead zones where mixing is poor.[7]

  • Poor Temperature Control: The condensation and cyclization steps are often exothermic. A large reactor has a much lower surface-area-to-volume ratio, making heat dissipation less efficient.[7][8] An uncontrolled temperature spike can favor impurity formation and product degradation.

  • Reagent Addition Rate: On a small scale, all reagents might be mixed at once. For scale-up, a slow, controlled addition of a key reagent (like the aldehyde or malononitrile) is critical to manage the exotherm and maintain a consistent reaction profile.[8]

Troubleshooting Steps:

  • Characterize Mixing: Evaluate the impact of the stirring rate (RPM) on yield and impurity profile. Ensure the vortex is appropriate for the vessel size.

  • Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature. Adjust cooling systems to maintain the optimized temperature range.

  • Optimize Addition Profile: Switch to a controlled, dropwise addition for one or more reagents using an addition funnel or pump.

Q2: I'm observing a persistent yellow or reddish discoloration in my reaction, leading to impurities. What is this and how can I prevent it?

A2: Discoloration is often due to side reactions involving hydrazine or the degradation of the malononitrile or aldehyde starting materials, especially under harsh conditions.

  • Knoevenagel Condensation: The aldehyde and malononitrile can react to form a benzylidenemalononitrile intermediate. While this is part of the mechanism, if it proceeds too quickly or under non-optimal pH, it can polymerize or degrade.

  • Hydrazine Stability: Phenylhydrazine and even hydrazine hydrate can be sensitive to air and temperature, leading to colored impurities.[9]

  • Catalyst Choice: While many catalysts work, some may be too harsh. For example, strong inorganic bases might promote side reactions more than milder organic bases like piperidine or a phase-transfer catalyst.[5]

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure starting materials are pure and, in the case of aldehydes, free of corresponding carboxylic acids.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of sensitive reagents.[9]

  • Catalyst Screening: If using a strong base, consider switching to a milder catalyst. Recent literature highlights the use of recoverable nanocatalysts or mild organocatalysts which can improve selectivity.[2][4][6]

ParameterLab Scale (1-5 g)Pilot Scale (100-500 g)Key Consideration
Reagent Addition All at onceSlow, controlled addition of aldehydeManages exotherm, prevents side reactions[8]
Temp. Control Oil bath / heating mantleJacketed reactor with chillerEfficient heat dissipation is critical[7]
Mixing Magnetic stirrerOverhead mechanical stirrerEnsures homogeneity, avoids hot spots[7]
Workup Funnel filtrationCentrifuge or Nutsche filter-dryerEfficient solid-liquid separation
Purification Recrystallization/ChromatographyRecrystallization or triturationAvoids costly and solvent-heavy chromatography

Table 1. Key Parameter Adjustments for MCR Scale-Up.

Diagram: Troubleshooting MCR Issues

G start Low Yield or High Impurities in MCR cond1 Check Reaction Homogeneity start->cond1 cond2 Monitor Internal Temperature cond1->cond2 Yes act1 Increase Stirring Speed (RPM) cond1->act1 No cond3 Analyze Starting Materials cond2->cond3 Yes (Stable) act2 Improve Cooling/ Optimize Addition Rate cond2->act2 No (Temp Spikes) cond4 Is Reaction Discolored? cond3->cond4 Yes (Pure) act3 Purify Reagents (esp. Aldehyde) cond3->act3 No (Impure) act4 Use Inert Atmosphere (N2) cond4->act4 Yes

Caption: Decision tree for troubleshooting the MCR step.

Part 2: Synthesis of the Primary Amine

The final step involves the reduction of the nitrile group on the pyranopyrazole core to a primary amine. This transformation is critical and requires careful selection of the reducing agent and conditions to avoid side reactions.

Troubleshooting & FAQs: Nitrile Reduction

Q1: My nitrile reduction is incomplete or I'm seeing byproducts. What's the best reduction method for scale-up?

A1: The choice of reducing agent is crucial. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective on a small scale, they pose significant safety and handling challenges for scale-up (e.g., pyrophoric nature, difficult quenching).

  • Catalytic Hydrogenation: This is often the preferred method for scale-up.

    • Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) are common choices. Ra-Ni is often more effective but can be pyrophoric.

    • Solvent: Methanolic ammonia or ethanolic ammonia is frequently used to suppress the formation of secondary and tertiary amine byproducts by keeping the reaction medium basic and providing a large excess of ammonia.[10]

    • Pressure & Temperature: These parameters need to be optimized. Typical conditions range from 50-500 psi H₂ at room temperature to 50°C.

  • Chemical Reduction: If hydrogenation is not an option (e.g., due to other reducible functional groups), alternatives like Borane-THF complex (BH₃·THF) can be considered, though they are more expensive.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the catalyst is fresh and active. If using Pd/C, ensure it is not poisoned by sulfur or other impurities from previous steps.

  • Ammonia Concentration: The concentration of ammonia in the solvent is critical. A 7N solution in methanol is a common starting point.

  • Reaction Monitoring: Track the reaction by LC-MS or GC-MS to monitor the disappearance of the nitrile and the formation of the primary amine. This will help determine the optimal reaction time and prevent over-reduction or side reactions.

Q2: The final amine product is unstable and difficult to handle and purify. What are the best practices for isolation?

A2: Primary amines, especially heterocyclic ones, can be prone to air oxidation (leading to coloration) and may be difficult to crystallize as the free base.

  • Isolation as a Salt: The most common and effective strategy is to isolate the product as a stable, crystalline salt. The hydrochloride (HCl) salt is a typical choice for preclinical candidates.

    • Procedure: After the reaction is complete and the catalyst is filtered off, the solvent can be evaporated. The resulting residue (the free base) is then dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and treated with a solution of HCl (e.g., HCl in isopropanol or gaseous HCl) until precipitation is complete.

  • Handling: Always handle the purified amine under an inert atmosphere and store it in a cool, dark place to minimize degradation.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a representative example and should be optimized for your specific aldehyde substrate.

  • Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add ethanol (5 volumes relative to the aldehyde).

  • Reagent Addition: Add ethyl acetoacetate (1.1 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.0 eq) to the solvent and stir to combine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Controlled Addition: Begin controlled, dropwise addition of benzaldehyde (1.0 eq) over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C for 1 hour. The product should precipitate.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol (2 x 1 volume) and dry under vacuum at 50°C to a constant weight. A typical yield is 85-95%.[4][11]

Protocol 2: Catalytic Hydrogenation to this compound
  • Reaction Setup: In a suitable hydrogenation reactor (e.g., Parr shaker), add the pyranopyrazole nitrile intermediate (1.0 eq) and methanolic ammonia (7N solution, 10 volumes).

  • Catalyst Addition: Carefully add Raney Nickel (50% slurry in water, ~20% by weight of the nitrile) under a stream of nitrogen.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen. Pressurize the reactor to 100 psi with hydrogen.

  • Reaction: Heat the mixture to 40-50°C and shake vigorously. Monitor hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric; keep the filter cake wet with water or solvent at all times.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in isopropanol (5 volumes). Slowly add a 2M solution of HCl in isopropanol until the pH is ~1-2.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5°C. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the hydrochloride salt.

References
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Taylor & Francis Online.
  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2018). Jetir.org.
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2021). Taylor & Francis Online.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Troubleshooting common issues in pyrazole synthesis. BenchChem.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem.
  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Growing Science.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • Production of Heterocyclic Primary Amines from Heterocyclic Aldehydes on Ni‐Mo/ZrO2. (2025). Chemistry Europe.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021). Journal of Physics: Conference Series.

Sources

Technical Support Center: Navigating Harsh Reaction Conditions in Traditional Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for traditional pyranopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this important multicomponent reaction. Traditional methods, while foundational, often employ harsh conditions such as high temperatures and strong base catalysts, leading to challenges in yield, purity, and reproducibility.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to help you manage and mitigate the effects of these harsh conditions.

Section 1: Understanding the Core Challenge — The Reaction Mechanism Under Stress

The four-component synthesis of pyranopyrazoles—typically involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester like ethyl acetoacetate—is a powerful tandem reaction.[1] The process hinges on a delicate sequence of a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[2]

Traditional protocols often utilize strong organic bases like piperidine or triethylamine and require reflux in high-boiling solvents (e.g., ethanol, DMF) for extended periods to drive the reaction to completion.[3][4] These harsh thermal and chemical conditions are the primary source of experimental difficulties. High heat can provide the necessary activation energy but also pushes reactants and intermediates down undesirable pathways, leading to thermal degradation, polymerization, and a cascade of side reactions.

Below is a generalized workflow illustrating the intended reaction pathway and key troubleshooting checkpoints.

G cluster_0 Reaction Setup cluster_1 Reaction Cascade cluster_2 Workup & Purification reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine knoevenagel Knoevenagel Condensation (Forms Arylidene Malononitrile) reactants->knoevenagel Heat (Reflux) catalyst Base Catalyst (e.g., Piperidine) catalyst->knoevenagel solvent Solvent (e.g., Ethanol) solvent->knoevenagel michael Michael Addition (Forms Acyclic Intermediate) knoevenagel->michael Key Checkpoint 1: Side Reactions? side_reactions Tar Formation / Polymerization knoevenagel->side_reactions cyclization Intramolecular Cyclization & Dehydration michael->cyclization Key Checkpoint 2: Stalling? stalling Incomplete Conversion / Stable Intermediates michael->stalling product Final Pyranopyrazole Product cyclization->product quench Cooling & Precipitation product->quench filtration Filtration quench->filtration purify Recrystallization / Chromatography filtration->purify

Caption: General workflow for pyranopyrazole synthesis with key troubleshooting points.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during traditional pyranopyrazole synthesis in a practical Q&A format.

Q1: My reaction turned into a dark, intractable tar, and the yield of my desired product is extremely low or zero. What happened?

A: This is the most frequent consequence of harsh reaction conditions and is almost always linked to the instability of the Knoevenagel condensation intermediate (the arylidenemalononitrile derivative).

  • Causality: The Knoevenagel intermediate is a highly electron-deficient alkene, making it extremely susceptible to polymerization, especially at high temperatures.[5] Strong bases like piperidine can also catalyze anionic polymerization of this intermediate. Furthermore, malononitrile itself can undergo base-catalyzed self-condensation or degradation under prolonged heating.[6] The combination of high heat and a strong base creates a perfect storm for forming insoluble, high-molecular-weight polymeric materials, resulting in tar.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical parameter. Instead of refluxing, try running the reaction at a lower, controlled temperature (e.g., 50-60 °C) for a longer period. Monitor progress carefully by Thin Layer Chromatography (TLC).

    • Change the Order of Addition: Do not mix all four components at once. A stepwise approach provides better control.

      • Protocol A (Pre-form Pyrazolone): First, react the ethyl acetoacetate and hydrazine hydrate in ethanol at a moderate temperature (e.g., 60 °C) for 30-60 minutes to form the pyrazolone intermediate. Then, cool the mixture slightly and add the aldehyde and malononitrile. This prevents the aldehyde and malononitrile from reacting uncontrollably at the initial high temperature.

    • Use a Milder Catalyst: Piperidine is a strong base. Consider switching to a milder catalyst like triethylamine or even an acidic catalyst like L-proline, which can promote the reaction under gentler conditions.[2]

    • Reduce Catalyst Loading: High concentrations of base accelerate polymerization. Reduce the catalyst amount to the minimum required (e.g., from 10 mol% to 2-5 mol%).

Q2: The reaction is clean by TLC, but it stalled. I see a major spot corresponding to an intermediate, but it won't convert to the final product even after prolonged reflux.

A: This issue typically points to a slow or reversible Michael addition step, or a difficult final cyclization. The stable intermediate is often the acyclic Michael adduct.

  • Causality: The Michael addition involves the attack of the pyrazolone enolate onto the Knoevenagel intermediate. If the pyrazolone is not sufficiently nucleophilic or if the Michael acceptor is sterically hindered, this step can be slow. High temperatures can sometimes favor the reverse Michael reaction (retro-Michael), leading to an equilibrium that doesn't favor the product. The final intramolecular cyclization to form the pyran ring also has its own activation energy barrier that may not be overcome.

  • Troubleshooting Steps:

    • Verify the Intermediate: If possible, isolate the intermediate and characterize it (e.g., via ¹H NMR, LC-MS) to confirm it is the Michael adduct. This confirms the first step (Knoevenagel) was successful.

    • Solvent Polarity: The cyclization step can be highly dependent on solvent polarity. If you are using ethanol (a protic solvent), try switching to a more polar aprotic solvent like DMF or DMSO. These solvents can better stabilize charged intermediates in the transition state, potentially lowering the activation energy for cyclization. However, be aware that these solvents require higher temperatures to remove, which can complicate purification.[7]

    • Add a Co-catalyst: Sometimes, a catalytic amount of a protic acid (like acetic acid) added late in the reaction can help catalyze the final dehydration/cyclization step without disrupting the base-catalyzed steps. Add it only after the Michael addition is complete (as confirmed by TLC).

    • Increase Catalyst Concentration: If the reaction has stalled due to catalyst deactivation or low concentration, a small additional charge of the base catalyst may push the equilibrium forward.

G start Low Yield or Stalled Reaction check_sm Check TLC: Starting Material Consumed? start->check_sm check_intermediate Check TLC: One Major Intermediate Spot Present? check_sm->check_intermediate Yes incomplete_rxn Incomplete Reaction: - Increase Time - Increase Temperature - Check Catalyst Activity check_sm->incomplete_rxn No check_tar Reaction Appearance: Dark Tar or Polymer Formed? check_intermediate->check_tar Yes stalled_rxn Stalled at Intermediate: - Change Solvent (e.g., to DMF) - Add Acid Co-catalyst - Add More Base Catalyst check_intermediate->stalled_rxn No check_tar->stalled_rxn No side_rxn Side Reactions Dominant: - Lower Temperature - Use Milder Catalyst - Change Order of Addition check_tar->side_rxn Yes

Caption: Troubleshooting decision tree for low yield or stalled reactions.

Q3: My product is contaminated with a difficult-to-remove impurity that has a similar Rf value. How can I improve purification?

A: This is a common challenge when the reaction produces byproducts with similar polarity to the desired pyranopyrazole. Traditional purification methods may be insufficient.

  • Causality: The impurity could be an unreacted intermediate (like the Michael adduct) or a side product from an alternative reaction pathway. For example, if the pyrazolone exists in different tautomeric forms, it could lead to isomeric byproducts. Harsh conditions often create a complex crude mixture where simple crystallization is ineffective.[2]

  • Troubleshooting & Purification Strategy:

    • Initial Workup - Acid/Base Wash: Before any chromatography or crystallization, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts like piperidine, and then with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities.

    • Optimize Recrystallization: Do not default to a single solvent. Experiment with solvent/anti-solvent systems. A common effective combination is dissolving the crude solid in a minimum amount of hot ethanol, ethyl acetate, or acetone, and then slowly adding a non-polar anti-solvent like hexanes or petroleum ether until turbidity appears, then allowing it to cool slowly.

    • Chromatography - Deactivate Silica: Pyranopyrazoles contain basic nitrogen atoms that can streak or bind irreversibly to acidic silica gel. Before running a column, pre-treat your silica. You can either use silica gel pre-treated with triethylamine (e.g., by flushing the packed column with a hexane solution containing 1% triethylamine) or use neutral alumina as the stationary phase.[3]

    • Gradient Elution: If you are using column chromatography, a shallow gradient elution (e.g., starting from 10% ethyl acetate in hexanes and slowly increasing to 30-40%) will provide better separation of closely-eluting spots than an isocratic (single solvent mixture) elution.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for a traditional pyranopyrazole synthesis? A: There is no single optimal temperature, as it depends on the specific substrates and catalyst. However, a general best practice to avoid thermal degradation is to start at a lower temperature (e.g., 50 °C) and slowly increase it only if the reaction fails to proceed, rather than starting at reflux. Many reactions proceed efficiently at 70-80 °C without the excessive side product formation seen at higher temperatures.[4]

Q: Can I run this reaction without a solvent? A: Solvent-free (neat) conditions have been reported, often with grinding or heating the mixture of solids.[4] This can be a "green" alternative, but it is highly dependent on the melting points of the reactants. If the reactants do not form a homogenous melt at a reasonable temperature, the reaction will be slow and incomplete. For traditional methods, using a solvent like ethanol is generally more reliable for ensuring homogeneity and controlling the reaction temperature.

Q: How do I effectively monitor the reaction by TLC? A: Use a combination of visualization techniques. An ideal mobile phase (e.g., 30% Ethyl Acetate in Hexanes) should give your product an Rf of ~0.3-0.4. Spot the starting aldehyde, malononitrile, and the crude reaction mixture on the same plate. Visualize under a UV lamp (254 nm); the aromatic aldehyde and the conjugated product/intermediates should be visible. Then, stain the plate with a potassium permanganate (KMnO₄) stain, which will visualize non-UV active components and can help track the consumption of all starting materials.

Section 4: Comparative Protocols

The following protocols illustrate the difference between a traditional harsh-condition synthesis and an optimized, milder approach.

ParameterProtocol 1: Traditional Harsh MethodProtocol 2: Optimized Milder Method
Catalyst Piperidine (10 mol%)[3]L-proline (15 mol%)
Solvent EthanolEthanol:Water (1:1)
Temperature Reflux (~78 °C)60 °C (Stirring)
Reaction Time 6-8 hours3-5 hours
Workup Cool, filter solid, wash with cold ethanolRemove ethanol under vacuum, extract with Ethyl Acetate, wash with brine, dry, and concentrate
Typical Yield 40-65% (Often with colored impurities)75-90% (Generally cleaner crude product)
Key Drawback High risk of tar formation, low yield, difficult purification.May require optimization for less reactive aldehydes.
Detailed Experimental Protocol 2: Optimized Milder Synthesis
  • Step 1: Pyrazolone Formation. In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine ethyl acetoacetate (10 mmol, 1.0 eq) and hydrazine hydrate (10 mmol, 1.0 eq) in 20 mL of an Ethanol:Water (1:1) mixture.

  • Stir the mixture at 60 °C for 45 minutes.

  • Step 2: Multicomponent Condensation. To the same flask, add the aromatic aldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and L-proline (1.5 mmol, 0.15 eq).

  • Continue stirring the reaction mixture at 60 °C. Monitor the reaction progress every hour using TLC (3:7 Ethyl Acetate:Hexanes).

  • Step 3: Workup and Isolation. Once TLC indicates the consumption of the starting aldehyde (typically 3-5 hours), cool the reaction to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Step 4: Purification. Recrystallize the crude solid from hot ethanol to afford the pure pyranopyrazole product.

References

  • Salih, A. R., & Al-Messri, Z. A. K. (2021). Synthesis of pyranopyrazole and pyranopyrimidine derivatives using magnesium oxide nanoparticles and evaluation as corrosion inhibitors for lubricants. Eurasian Chemical Communications, 3, 533-541. [Available at: http://echemcom.com/article_132938.html]
  • Sangle, S. L. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(7), 1348-1358. [Available at: https://www.jetir.org/papers/JETIR2007475.pdf]
  • Sangle, S. L., & Pawar, R. P. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research, 13(2), 38-43. [Available at: https://sciensage.info/index.php/JASR/article/view/5557]
  • Shetty, N. S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05570a]
  • Ghahremanzadeh, R., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.8b03598]
  • Shukla, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Available at: https://pubs.rsc.org/en/content/articlehtml/2023/su/d3su00137a]
  • Shaabani, A., et al. (2013). Full article: A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Journal of the Korean Chemical Society. [Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2012.735448]
  • Nikpassand, M., & Fekri, R. (2015). Multicomponent Reactions (MCRs). Molecules. [Available at: https://www.mdpi.com/1420-3049/20/7/11844]
  • Chemtips. (2014). Getting through the “black tar phase”. WordPress.com. [Available at: https://chemtips.wordpress.com/2014/03/17/getting-through-the-black-tar-phase/]
  • Watson, D. A., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. ACS Omega. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10751998/]
  • Ramezani, S., & Ghafuri, H. (2020). Knoevenagel condensation versus Michael addition reaction in ionic-liquid-catalyzed synthesis of hexahydroquinoline: a SMD–DFT study. Structural Chemistry. [Available at: https://www.researchgate.net/publication/339002206_Knoevenagel_condensation_versus_Michael_addition_reaction_in_ionic-liquid-catalyzed_synthesis_of_hexahydroquinoline_a_SMD-DFT_study]
  • Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02030k]
  • Hrabova, K., et al. (2022). Methods for purification of acidic tar from acidic components. ResearchGate. [Available at: https://www.researchgate.
  • Papageorgiou, G. Z., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Polymers. [Available at: https://www.mdpi.com/2073-4360/10/9/1013]
  • Venkatesan, K., et al. (2026). Enzyme-Catalysed Multicomponent Reactions (MCRs) for the Green Synthesis of Bioactive Heterocycles-A Review. ResearchGate. [Available at: https://www.researchgate.net/publication/381781446_Enzyme-Catalysed_Multicomponent_Reactions_MCRs_for_the_Green_Synthesis_of_Bioactive_Heterocycles-A_Review]
  • Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5108035/]
  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry. [Available at: https://www.sas.rochester.
  • Kim, B.-S., et al. (2004). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability. [Available at: https://www.researchgate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Validating the Mechanism of Action for a Bioactive Pyranopyrazole Compound as a VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Mechanism of Action (MoA) Validation

The journey of a drug from a lab bench novelty to a clinical candidate is paved with rigorous validation. For researchers in drug development, identifying a bioactive compound is merely the first step; the critical, ensuing challenge is to definitively answer how it works. An inadequately validated mechanism of action (MoA) is a primary contributor to clinical trial failures, leading to wasted resources and time.[1] This guide provides a comprehensive, field-proven framework for validating the MoA of a novel bioactive pyranopyrazole compound, which we will call Pyranazole-X .

Pyranopyrazole scaffolds are a wellspring of biologically active molecules, demonstrating a wide array of therapeutic potential, including anticancer and anti-inflammatory effects.[2][3][4] Our hypothesis is that Pyranazole-X exerts its anticancer effects by selectively inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase that orchestrates tumor angiogenesis.[5][6]

This guide is not a rigid template but a logical, multi-phase strategy. We will move from direct biochemical engagement to cellular on-target effects and finally to the ultimate phenotypic consequences. Each experimental choice is explained, its results are compared with alternatives, and the entire process is designed as a self-validating cascade of evidence to build an unassailable case for the MoA of Pyranazole-X.

Phase 1: Biochemical Validation — Does Pyranazole-X Directly Inhibit the VEGFR-2 Kinase?

The foundational step in MoA validation is to confirm a direct, physical interaction between the compound and its putative target.[7] This phase answers the most basic question: can the drug bind to and inhibit the function of the isolated target protein?

Primary Experiment: In Vitro Kinase Inhibition Assay

Causality: This is the most direct test of our hypothesis. By using a purified, recombinant VEGFR-2 enzyme, we can measure the compound's ability to inhibit its kinase activity in a clean, cell-free system. This eliminates confounding variables from complex cellular pathways, giving us a clear measure of direct enzymatic inhibition.[8]

  • Reagent Preparation:

    • Prepare a serial dilution of Pyranazole-X (e.g., from 100 µM to 1 nM) in a kinase buffer. Include a known VEGFR-2 inhibitor (e.g., Apatinib) as a positive control and DMSO as a negative (vehicle) control.[9]

    • Prepare a solution containing recombinant human VEGFR-2 kinase and the appropriate substrate peptide in kinase buffer.

    • Prepare the ATP solution at a concentration close to its Km for VEGFR-2 to ensure competitive binding can be accurately assessed.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the Pyranazole-X dilutions or controls.

    • Add 10 µL of the VEGFR-2 enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of Pyranazole-X and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Comparative Method: Surface Plasmon Resonance (SPR)
Data Summary: Biochemical Target Engagement

The table below presents hypothetical data comparing Pyranazole-X to established inhibitors. A potent and selective compound will show a low IC50 for the target kinase (VEGFR-2) and a significantly higher IC50 for off-target kinases.

CompoundTarget KinaseIn Vitro Kinase Assay IC50 (nM)SPR Binding Affinity KD (nM)Off-Target Kinase (e.g., EGFR) IC50 (nM)
Pyranazole-X VEGFR-2 15 25 > 10,000
Apatinib (Control)[9]VEGFR-215> 5,000
Sunitinib (Multi-kinase)VEGFR-291280

Phase 2: Cellular Validation — Does Pyranazole-X Inhibit VEGFR-2 Signaling in a Biological System?

Confirming biochemical activity is essential, but it's crucial to demonstrate that the compound can reach and inhibit its target within the complex environment of a living cell.[11] This phase validates on-target activity in a relevant cellular model, such as Human Umbilical Vein Endothelial Cells (HUVECs), which heavily rely on VEGFR-2 signaling for survival and proliferation.

Experimental Workflow: Cellular Target Validation

This workflow illustrates the logical progression from confirming target engagement to verifying the downstream consequences within the cell.

G cluster_0 Cellular Validation Workflow A 1. Treat HUVECs with VEGF +/- Pyranazole-X B 2. Lyse Cells & Prepare Protein Lysates A->B C 3. Western Blot Analysis B->C D Primary Antibody: Phospho-VEGFR-2 (pY1175) C->D E Primary Antibody: Phospho-Akt (pS473) C->E F Primary Antibody: Phospho-ERK1/2 (pT202/Y204) C->F G 4. Quantify Band Intensity & Normalize to Loading Control D->G E->G F->G

Caption: Workflow for validating on-target cellular activity of Pyranazole-X.

Primary Experiment: Western Blot for Phospho-VEGFR-2

Causality: Ligand (VEGF) binding causes VEGFR-2 to dimerize and autophosphorylate at specific tyrosine residues, such as Y1175, which is a key step in activating downstream signaling.[5] By measuring the phosphorylation status of VEGFR-2 in VEGF-stimulated cells, we can directly assess whether Pyranazole-X inhibits the kinase activity of the receptor in its native cellular context. A successful inhibitor will reduce the level of phospho-VEGFR-2 without affecting the total amount of VEGFR-2 protein.

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of Pyranazole-X or DMSO for 1 hour.

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.

  • Protein Extraction:

    • Immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on an 8% SDS-PAGE gel.

  • Blotting and Detection:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-VEGFR-2 (Y1175), total VEGFR-2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: VEGF stimulation will cause a strong band for p-VEGFR-2 in the DMSO control lane. This band will decrease in intensity in a dose-dependent manner in the lanes treated with Pyranazole-X. Total VEGFR-2 and GAPDH levels should remain constant across all lanes.

VEGFR-2 Signaling Pathway

This diagram illustrates the key players in the VEGFR-2 pathway and highlights the point of inhibition by Pyranazole-X.

G cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates Inhibitor Pyranazole-X Inhibitor->VEGFR2 Inhibits Autophosphorylation Akt Akt PI3K->Akt Outcome Angiogenesis Cell Proliferation Cell Survival Akt->Outcome PKC PKC PLCg->PKC PKC->Outcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Outcome

Caption: The VEGFR-2 signaling pathway inhibited by Pyranazole-X.

Phase 3: Phenotypic Validation — What are the Cellular Consequences of Inhibition?

The ultimate validation of an MoA is demonstrating that target engagement translates into the desired biological outcome.[12] If Pyranazole-X truly inhibits the pro-proliferative and pro-survival VEGFR-2 pathway, it should lead to measurable effects on cell viability, cell cycle progression, and apoptosis.

Primary Experiment 1: Cell Cycle Analysis via Flow Cytometry

Causality: Many kinase inhibitors, including those targeting growth factor receptors, exert their anti-cancer effects by halting the cell cycle, preventing cancer cells from progressing through the phases required for division (G1, S, G2, M).[13][14] By staining DNA with a fluorescent dye like Propidium Iodide (PI), we can use flow cytometry to quantify the percentage of cells in each phase. An effective inhibitor of a pro-growth pathway is expected to cause an accumulation of cells in the G0/G1 phase.[13]

  • Cell Treatment: Seed HUVECs or a relevant cancer cell line (e.g., A549) in 6-well plates. Treat with Pyranazole-X (at 1x, 5x, and 10x its IC50 for viability), a positive control, and a DMSO vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C. This step permeabilizes the cells.[15]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. (RNase A is critical to prevent staining of double-stranded RNA).[15]

  • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[15] Gate on the single-cell population to exclude doublets.

  • Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Primary Experiment 2: Apoptosis Assay

Causality: Beyond halting proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in tumor cells.[16][17] Inhibition of a critical survival pathway like VEGFR-2 is expected to trigger this process. The Annexin V/PI assay is a gold standard for detecting apoptosis.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

Assay MethodPrincipleProsCons
Annexin V / PI Staining Detects externalized phosphatidylserine (early apoptosis) and membrane permeability (late apoptosis/necrosis).[18]Distinguishes between early/late apoptosis and necrosis; quantitative.Requires flow cytometer; transient nature of PS exposure can be missed.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases, key enzymes in the apoptotic cascade, using a luminescent or fluorescent substrate.[19]High-throughput; directly measures a key biochemical hallmark of apoptosis.Measures a later event than Annexin V; does not distinguish apoptosis from necrosis.
Data Summary: Phenotypic Effects of Pyranazole-X

This table summarizes the expected outcomes from the phenotypic assays, demonstrating a clear dose-response relationship that links target inhibition to cellular function.

TreatmentViability IC50 (nM)% Cells in G0/G1 (at 24h)% Early Apoptotic Cells (Annexin V+/PI-)
DMSO Control> 20,00055%< 2%
Pyranazole-X (1x IC50) 8568%15%
Pyranazole-X (5x IC50) 8582%45%
Apatinib (Control)7080%48%
The Logic of MoA Validation

The strength of an MoA claim comes from the logical and causal links between each phase of validation. This diagram illustrates how the evidence builds from the molecular to the phenotypic level.

G cluster_0 A Cohesive MoA Argument A Phase 1: Biochemical Pyranazole-X directly inhibits recombinant VEGFR-2 kinase activity. B Phase 2: Cellular Pyranazole-X blocks VEGF-induced VEGFR-2 phosphorylation in cells. A->B Therefore, it should work in a cellular context... C Phase 3: Phenotypic Inhibition of VEGFR-2 signaling leads to G1 cell cycle arrest and induces apoptosis. B->C Therefore, this should have functional consequences... D Conclusion Pyranazole-X is a potent and selective VEGFR-2 inhibitor that exerts its anti-proliferative effects by blocking the VEGFR-2 pathway, leading to cell cycle arrest and apoptosis. C->D Therefore, the MoA is validated.

Caption: The logical framework for validating the MoA of Pyranazole-X.

Conclusion

This guide outlines a robust, multi-faceted strategy for validating the mechanism of action of Pyranazole-X as a VEGFR-2 inhibitor. By systematically progressing from direct biochemical interaction to on-target cellular effects and culminating in definitive phenotypic outcomes, we construct a powerful, evidence-based narrative. This approach, which integrates orthogonal assays and emphasizes the causal links between experiments, not only builds confidence in the compound's primary MoA but also helps de-risk its progression into further preclinical and clinical development. Rigorous MoA validation is not just a scientific exercise; it is the cornerstone of developing safe and effective targeted therapies.

References

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Štefanik, M., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3664. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Sharma, T., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 41-72. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • MDPI. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Examples of VEGFR-2 inhibitor drugs used in clinical practice. Retrieved from [Link]

  • National Institutes of Health. (2019). Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4983. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(02), 053–061. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • ResearchGate. (2024). Bioactive compounds with pyranopyrazole moiety. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • National Institutes of Health. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • National Institutes of Health. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles – A review. Retrieved from [Link]

  • Atlantis Press. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • Atlantis Press. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • National Institutes of Health. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Pyranopyrazole and Pyridopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the pantheon of "privileged structures," the pyranopyrazole and pyridopyrimidine scaffolds have emerged as particularly fruitful frameworks for the development of novel therapeutics. This guide provides an in-depth, head-to-head comparison of these two bicyclic systems, moving beyond a simple recitation of facts to an analysis of their inherent chemical personalities and their implications for drug design. We will delve into their synthesis, biological activities with a focus on kinase inhibition, and the subtle yet critical differences that a researcher should consider when choosing between them.

At a Glance: Core Structural and Electronic Properties

The fundamental difference between the pyranopyrazole and pyridopyrimidine scaffolds lies in the nature of their constituent rings. The pyranopyrazole system fuses a pyran ring with a pyrazole ring, while the pyridopyrimidine scaffold is the amalgamation of a pyridine and a pyrimidine ring. This seemingly subtle distinction has profound implications for the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, which in turn govern their interactions with biological targets.

Pyridopyrimidine , being composed of two nitrogen-rich aromatic rings, is often considered a bioisostere of purine, the core of ATP. This makes it an excellent starting point for designing ATP-competitive kinase inhibitors[1]. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of kinase domains[2]. The overall scaffold is generally planar, providing a rigid core for the attachment of various substituents.

Pyranopyrazole , on the other hand, combines a nitrogen-containing aromatic pyrazole ring with a non-aromatic pyran ring. This fusion introduces a degree of conformational flexibility not typically seen in the more rigid pyridopyrimidine system. The pyrazole moiety can also engage in hydrogen bonding interactions with the kinase hinge region[3], while the pyran ring and its substituents can be tailored to explore different regions of the ATP-binding pocket.

Synthesis Strategies: A Tale of Two Approaches

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both pyranopyrazoles and pyridopyrimidines benefit from well-established synthetic routes, though the specific strategies employed often differ.

Pyranopyrazoles are frequently synthesized through multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. A common approach involves the condensation of a β-ketoester (like ethyl acetoacetate), a hydrazine derivative, an aldehyde, and a source of active methylene, such as malononitrile[4][5]. This one-pot nature of MCRs is highly attractive for the rapid generation of compound libraries for screening purposes.

Pyridopyrimidines are also accessible through multicomponent reactions, but stepwise syntheses are also prevalent, offering greater control over the introduction of substituents. These often involve the construction of a substituted aminopyridine precursor followed by cyclization with a suitable reagent to form the pyrimidine ring[6]. The choice between a multicomponent or stepwise approach depends on the desired level of diversity and control in the synthetic scheme.

Head-to-Head in the Kinase Arena

Both scaffolds have proven their mettle as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Pyridopyrimidines have a more established track record in this area, with several approved drugs and numerous clinical candidates to their name. A prime example is Palbociclib (Ibrance) , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer[7]. The pyridopyrimidine core of Palbociclib mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of CDK4/6 and block their activity, thereby halting cell cycle progression. The development of pyridopyrimidine-based inhibitors has also led to potent molecules targeting other kinases, including PI3K, mTOR, and EGFR[2][7][8].

Pyranopyrazoles , while having a more diverse reported biological profile that includes antimicrobial, anti-inflammatory, and antiviral activities, are increasingly being recognized for their potential as kinase inhibitors[6]. For instance, derivatives of the pyrano[2,3-c]pyrazole isomer have been investigated as inhibitors of human Chk1 kinase and p38 MAP kinase[9][10]. The unique three-dimensional shape imparted by the pyran ring allows these molecules to access regions of the kinase active site that may be inaccessible to more planar scaffolds.

Quantitative Comparison of Representative Kinase Inhibitors

To illustrate the potential of each scaffold, the following table summarizes the inhibitory activities of representative compounds against their respective kinase targets. It is important to note that these compounds were not necessarily tested in a head-to-head manner in the same study, but the data provides a snapshot of the potencies that can be achieved with each core.

ScaffoldCompoundTarget Kinase(s)IC50Reference
Pyridopyrimidine PalbociclibCDK4/Cyclin D111 nM[7]
Pyridopyrimidine Compound 52 PDGFRβ, EGFRPotent[2]
Pyridopyrimidine Compound 74 ERK2, PI3KαModest[2]
Pyranopyrazole Compound 18 HCoV-229ESI = 12.6
Pyranopyrazole Derivative 5 p38 MAP kinase-10.99 kcal/mol (binding affinity)[9]

Physicochemical and Pharmacokinetic Considerations

A molecule's journey from the bench to the bedside is heavily influenced by its physicochemical and pharmacokinetic properties. While specific properties are highly dependent on the substituents, some general trends can be observed for each scaffold.

Pyridopyrimidine derivatives, due to their aromatic and nitrogen-rich nature, can sometimes face challenges with solubility. However, their rigid structure can contribute to better metabolic stability. The pharmacokinetic profile of pyridopyrimidine-based drugs like Palbociclib has been extensively studied, providing a wealth of data to guide the design of new analogues with favorable ADME (absorption, distribution, metabolism, and excretion) properties[1][4][11].

Pyranopyrazole derivatives, with their non-planar pyran ring, may offer advantages in terms of solubility and crystal packing. The pyrazole ring is also considered a "privileged structure" in medicinal chemistry, in part due to its favorable metabolic profile[12]. However, the pharmacokinetic properties of pyranopyrazole-based compounds are less extensively documented in the public domain compared to their pyridopyrimidine counterparts.

Experimental Protocols

To provide a practical context for the comparison of these scaffolds, the following are representative, step-by-step protocols for the synthesis and biological evaluation of a generic pyranopyrazole and pyridopyrimidine derivative.

Protocol 1: Multicomponent Synthesis of a Pyranopyrazole Derivative

This protocol describes a typical one-pot, four-component reaction for the synthesis of a 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde, malononitrile, ethyl acetoacetate, and ethanol.

  • Stir the mixture at room temperature for 5 minutes.

  • Add hydrazine hydrate and a catalytic amount of piperidine to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Validation:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • The purity of the compound should be assessed by high-performance liquid chromatography (HPLC).

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Synthesized inhibitor compound

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Validation:

  • Include positive controls (no inhibitor) and negative controls (no kinase) in the assay.

  • Run a known inhibitor of the target kinase as a reference compound to validate the assay performance.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and a generalized experimental workflow for inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for both pyridopyrimidine and pyranopyrazole-based kinase inhibitors.

Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Synthesis Pyranopyrazole or Pyridopyrimidine Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryAssay Primary Kinase Assay (IC50 Determination) Purification->PrimaryAssay CellularAssay Cell-Based Assays (e.g., Proliferation) PrimaryAssay->CellularAssay Active Compounds LeadOpt Lead Optimization (SAR Studies) CellularAssay->LeadOpt Promising Hits LeadOpt->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors based on pyranopyrazole or pyridopyrimidine scaffolds.

Conclusion and Future Perspectives

The choice between a pyranopyrazole and a pyridopyrimidine scaffold is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific goals of the drug discovery program.

Pyridopyrimidines offer a well-trodden path for the development of ATP-competitive kinase inhibitors, with a wealth of existing knowledge and a proven track record of clinical success. Their rigid, purine-mimicking core is a powerful starting point for engaging the kinase hinge region.

Pyranopyrazoles represent a more diverse and perhaps underexplored scaffold. Their synthetic accessibility via multicomponent reactions makes them ideal for generating chemical libraries, and their inherent three-dimensionality may provide opportunities to achieve selectivity and target novel binding pockets.

Ultimately, the optimal choice of scaffold will depend on a multitude of factors, including the target biology, the desired selectivity profile, and the synthetic strategy. A thorough understanding of the distinct chemical personalities of both the pyranopyrazole and pyridopyrimidine scaffolds will empower the medicinal chemist to make a more informed and strategic decision, increasing the likelihood of success in the challenging but rewarding endeavor of drug discovery.

References

  • Agarwal, S., & Mehrotra, R. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences, 2(7), 1401-1405.
  • Asati, V., Anant, A., Patel, P., Kaur, K., & Gupta, G. D. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781.
  • Chu, X. J., et al. (2020). Palbociclib (PD-0332991): a selective and potent cyclin-dependent kinase 4/6 inhibitor in vitro and in vivo. Molecular cancer therapeutics, 10(11), 2046-2058.
  • El-Sayed, N. N. E., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219.
  • Evers, A., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(10), 1237-1253.
  • Gesi, M., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research, 13(2), 38-43.
  • Hassan, A. E., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908.
  • Lala, C., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(16), 4995.
  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640-644.
  • S. Wagh. (2024). A Review on Pyranopyrazole as an Antibacterial Agent. International Journal of Pharmaceutical Sciences, 2(7), 1401-1405.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Statsuk, A. V., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11894-11913.
  • Verma, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-992.
  • Wang, X., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17467-17477.
  • Zega, A., et al. (2012). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Chemical Biology, 7(6), 1038-1047.
  • Zhang, Y., et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 64(18), 13626-13642.
  • El-Sayed, M. S., et al. (2020). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 25(22), 5462.
  • El-Subbagh, H. I., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(24), 13483.
  • El-Tohamy, M. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 724.
  • Fadda, A. A., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17467-17477.
  • Fares, M., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219.
  • Ghorab, M. M., et al. (2014). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 19(11), 18845-18861.
  • Mohamed, S. F., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 35-56.
  • Mohamed, T. K., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 724.
  • Patel, R. V., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(6), 706.
  • Singh, P. P., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(4), 629-678.
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • van der Sligte, N. E., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(10), 1237-1253.
  • Verma, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-992.
  • Wagh, S. (2024). A Review on Pyranopyrazole as an Antibacterial Agent. International Journal of Pharmaceutical Sciences, 2(7), 1401-1405.
  • Wissa, A. E. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Yakaiah, M., et al. (2024). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. Universal Research Forum, 1(1), 1-10.
  • Zega, A., et al. (2012). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Chemical Biology, 7(6), 1038-1047.
  • Zhang, Y., et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 64(18), 13626-13642.
  • Z. A. T. Al-Sammarie, et al. (2025). Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils. Iraqi Journal of Science, 66(5), 2345-2356.
  • M. S. Wagh. (2024). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Frontiers in Chemical Sciences, 3(1), 1-10.
  • A. A. F. Soliman, et al. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Research Journal of Pharmacy and Technology, 18(8), 1-10.
  • A. A. F. Soliman, et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • A. Kumar, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. [Link]

  • A. E. Wissa. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]

  • M. J. Pérez, M. J. Roch, & M. C. Ochoa. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. [Link]

  • N. E. van der Sligte, et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]

  • R. V. Patel, et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • P. P. Singh, et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MDPI. [Link]

  • C. Lala, et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

  • A. Zega, et al. (2012). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PubMed Central. [Link]

  • M. S. Wagh. (2024). A Review on Pyranopyrazole as an Antibacterial Agent. International Journal of Pharmaceutical Sciences. [Link]

  • S. F. Mohamed, et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • A. Verma, et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • M. Ghorab, et al. (2014). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PubMed Central. [Link]

  • M. F. El-Tohamy, et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • A. Fadda, et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed Central. [Link]

  • S. Agarwal & R. Mehrotra. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • M. S. Wagh. (2024). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Frontiers in Chemical Sciences. [Link]

  • Z. A. T. Al-Sammarie, et al. (2025). Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils. Iraqi Academic Scientific Journals. [Link]

  • Yakaiah, M., et al. (2024). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. Universal Research Forum. [Link]

  • A. A. F. Soliman, et al. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • V. Asati, et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. ResearchGate. [Link]

  • M. El-Sayed, et al. (2020). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • A. Statsuk, et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Y. Zhang, et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • N. van der Sligte, et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • M. Gesi, et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. ResearchGate. [Link]

  • General mechanism for the pyranopyrazole derivatives synthesis. ResearchGate. [Link]

  • Bioactive compounds with pyranopyrazole moiety. ResearchGate. [Link]

  • F. M. Sroor, et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

  • J. A. McCammon, et al. (2019). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 58(8), 985-1004. [Link]

Sources

A Researcher's Guide to the Cross-Validation of Pyranopyrazole Compounds in Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyranopyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The initial identification of bioactive "hits" from high-throughput screening (HTS) campaigns is a critical first step. However, the path from a primary hit to a validated lead compound is fraught with potential pitfalls, most notably the high incidence of false-positive results.[4] This guide provides a comprehensive framework for the rigorous cross-validation of biological screening results for pyranopyrazole compounds, ensuring the scientific integrity of your findings and the efficient allocation of resources in downstream drug development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for each experimental choice, empowering you to design and execute a robust validation strategy.

The Imperative of a Multi-Faceted Validation Funnel

A primary HTS campaign, while powerful for screening large compound libraries, is merely the beginning of the journey. A significant percentage of initial hits can be artifacts of the assay technology or possess undesirable properties such as cytotoxicity.[5] A well-designed validation funnel systematically eliminates these false positives through a series of increasingly stringent assays.

Our approach is built on a tiered system:

  • Primary Screening: Initial identification of compounds with potential biological activity.

  • Orthogonal Validation: Confirmation of on-target activity using a different assay technology.

  • Counter-Screening: Identification and elimination of compounds that interfere with the assay or exhibit non-specific effects.

  • Mechanism of Action Studies: Elucidation of the specific biological pathways modulated by the validated hit.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: The Hit-to-Lead Validation Funnel.

Part 1: Primary Screening for Anticancer Activity

For the purposes of this guide, we will focus on a common application of pyranopyrazole compounds: anticancer activity. A widely used primary screen for assessing cell viability is the MTT assay.[6]

The Science Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Experimental Protocol: MTT Assay

Materials:

  • Pyranopyrazole compounds dissolved in DMSO.

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyranopyrazole compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Part 2: Orthogonal Validation with Biophysical Assays

An orthogonal assay confirms the primary screening results using a different detection method, which helps to rule out technology-specific artifacts.[8] Biophysical assays are excellent choices for orthogonal validation as they directly measure the binding of the compound to its protein target.[9]

Choosing the Right Biophysical Assay

Several biophysical techniques can be employed to validate hit compounds:[10]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This high-throughput method measures the change in the melting temperature of a target protein upon ligand binding.[11]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein, providing kinetic data (on- and off-rates).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe either the ligand or the protein to detect binding events and can provide structural information about the interaction.[9]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

Materials:

  • Purified target protein (e.g., p38 MAPK).

  • Validated pyranopyrazole hit compound.

  • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Real-time PCR instrument with a thermal ramping capability.

Procedure:

  • Reaction Setup: In a 96-well PCR plate, mix the purified target protein, the pyranopyrazole compound at various concentrations, and the fluorescent dye in an appropriate buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.

  • Fluorescence Measurement: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates direct binding.

Part 3: Counter-Screening for False Positives

Counter-screens are designed to identify and eliminate compounds that produce a "hit" in the primary assay through undesirable mechanisms.[13]

Common Causes of False Positives:
  • Cytotoxicity: The compound may be generally toxic to all cells, not specifically targeting a cancer-related pathway.

  • Assay Interference: The compound may directly interfere with the assay components, such as inhibiting a reporter enzyme like luciferase or possessing inherent fluorescence.[14][15]

Experimental Protocol: Luciferase Inhibition Counter-Screen

This is crucial if your primary or orthogonal assay uses a luciferase reporter.

Materials:

  • Purified firefly luciferase enzyme.

  • Luciferase substrate (D-luciferin) and ATP.

  • Validated pyranopyrazole hit compound.

  • 384-well white, opaque plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 384-well plate, add the purified luciferase enzyme and the pyranopyrazole compound at various concentrations in an appropriate buffer.

  • Initiate Reaction: Add the luciferase substrate and ATP solution to initiate the luminescent reaction.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: A decrease in the luminescent signal in the presence of the compound indicates direct inhibition of the luciferase enzyme.

Experimental Protocol: Autofluorescence Detection

Procedure:

  • Compound Plate Preparation: Prepare a plate with the pyranopyrazole compounds at the same concentrations used in the primary screen.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis: A significant fluorescence signal from the compound-containing wells indicates that the compound is autofluorescent and could be a false positive in a fluorescence-based primary screen.

Part 4: Case Study & Mechanism of Action

To illustrate the cross-validation process, let's consider a hypothetical pyranopyrazole compound, PPZ-42 , identified as a potential anticancer agent.

Primary Screening Results
Cell LineIC50 of PPZ-42 (µM)
MCF-7 (Breast Cancer)2.5
HCT-116 (Colon Cancer)3.1
A549 (Lung Cancer)4.8
Hs27 (Normal Fibroblast)> 50

The MTT assay results show that PPZ-42 has potent cytotoxic activity against multiple cancer cell lines with significantly less effect on normal cells, indicating a favorable therapeutic window.[16]

Orthogonal Validation and Counter-Screening Data
AssayResult for PPZ-42Interpretation
DSF (p38 MAPK) ΔTm = +5.2 °CDirect binding to p38 MAPK
Luciferase Inhibition No significant inhibitionNot an assay technology artifact
Autofluorescence No significant signalNot a fluorescent artifact

The DSF results confirm that PPZ-42 directly binds to and stabilizes the p38 MAPK protein. The counter-screens show that the observed activity is not due to interference with common assay technologies.

Mechanism of Action: Inhibition of the p38 MAPK Pathway

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and is often dysregulated in cancer, influencing processes like apoptosis, inflammation, and cell cycle progression.[11]

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Simplified p38 MAPK Signaling Pathway and the inhibitory action of PPZ-42.

Based on the DSF data, PPZ-42 is a direct inhibitor of p38 MAPK. By blocking the activity of p38, PPZ-42 can induce apoptosis and cell cycle arrest in cancer cells, consistent with the primary screening results. Further experiments, such as Western blotting to assess the phosphorylation status of downstream targets of p38, would be necessary to fully elucidate the mechanism of action.

Conclusion

The cross-validation of biological screening results is a critical and indispensable part of the drug discovery process. By employing a multi-tiered approach that includes primary screening, orthogonal validation, and counter-screening, researchers can confidently identify robust and specific lead compounds. The case of the pyranopyrazole compound PPZ-42 demonstrates how this systematic process can not only validate a hit but also provide crucial insights into its mechanism of action, paving the way for further preclinical development.

References

  • Abu-Hashem, A.A., El-Shehry, M.F., & Badria, F.A. (2010). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. Acta Pharmaceutica, 60(3), 311-323.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Vivian, J. A., & Heyd, C. A. (2005). Biophysical Techniques for the Study of Protein-Ligand Interactions. Springer.
  • National Center for Biotechnology Information (2023). Assay Guidance Manual. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, 79, 28.9.1–28.9.14.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Martínez-Pérez, C., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 22(16), 8823.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30477-30493.
  • Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • reframeDB. (n.d.). Luciferase counter screen. Retrieved from [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • El-Faham, A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271.
  • Asif, M. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935.
  • Abdel-Aziz, A. A.-M., et al. (2021). CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. Acta Poloniae Pharmaceutica, 78(3), 335-342.
  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current topics in medicinal chemistry, 6(11), 1193–1203.
  • Al-Ghorbani, M., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17496-17504.
  • El-Sayed, N. N. E., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198.
  • Zareef, M., et al. (2021). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Journal of the Serbian Chemical Society, 86(10), 967-983.
  • Pabel, J., et al. (2007). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Dahab, M. A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 12(1), 1-16.
  • Dahab, M. A., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. Scientific reports, 10(1), 1-11.
  • Al-Suwaidan, I. A., et al. (2013). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 18(9), 11138-11155.
  • Botha, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Toxics, 9(11), 281.
  • Wullschleger, S., Loewith, R., & Hall, M. N. (2006). TOR signaling in growth and metabolism. Cell, 124(3), 471-484.
  • ibidi GmbH. (n.d.). Screening and High-Throughput | HTS. Retrieved from [Link]

  • Singh, R. P., et al. (2023). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications.
  • Patel, R., et al. (2014). Pyranopyrazole based Schiff base for rapid colorimetric detection of arginine in aqueous and real samples. New Journal of Chemistry, 38(11), 5563-5569.
  • Abdel-Wahab, B. F., et al. (2017). From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights. Molecules, 22(9), 1494.
  • Patel, K., et al. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 7(40), 35919-35932.
  • Abdel-Gawad, H., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 115, 105219.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). Molecules, 27(19), 6524.
  • El-Adl, K., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 115, 105219.
  • Al-Said, M. S., et al. (2013). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 18(9), 11138-11155.
  • JETIR. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Retrieved from [Link]

Sources

In vivo validation of in vitro activity for 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyranopyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among these, 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine derivatives have garnered significant interest for their potent in vitro efficacy as anticancer, antimicrobial, and antiviral agents. However, the crucial transition from promising in vitro data to validated in vivo efficacy remains a significant hurdle. This guide provides a comprehensive comparative analysis of the in vivo validation of these derivatives, offering a bridge between benchtop discoveries and preclinical development. We will delve into the causality behind experimental choices, present detailed methodologies, and objectively compare performance against established alternatives, supported by experimental data.

The Promise of Pyrano[4,3-c]pyrazoles: A Synopsis of In Vitro Activity

The therapeutic potential of pyrano[4,3-c]pyrazole derivatives is rooted in their diverse molecular interactions. In silico and in vitro studies have identified several key targets, including the Transforming Growth Factor-β (TGF-β) receptor, the Ras-like protein (RalA), and viral proteases like SARS-CoV-2 Mpro. This multi-target profile translates to a broad spectrum of activity, as summarized below.

Table 1: Overview of In Vitro Activity of Pyrano[4,3-c]pyrazole Derivatives

Therapeutic AreaAssay TypeTarget Cell/OrganismKey FindingsReference Compound(s)
Anticancer MTT AssayMCF-7 (Breast), HeLa (Cervical), PC-3 (Prostate), HepG2 (Liver)Significant cytotoxicity with low IC50 values, in some cases more potent than standard drugs.Doxorubicin, 5-Fluorouracil
Antimicrobial Broth MicrodilutionStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniaePotent antibacterial activity with low Minimum Inhibitory Concentration (MIC) values.Ciprofloxacin, Ofloxacin
Antiviral Plaque Reduction AssayHuman Coronavirus 229E (HCoV-229E), SARS-CoV-2Inhibition of viral replication and protease activity.Remdesivir, Tipranavir

The consistent and potent in vitro activity across these therapeutic areas underscores the need for robust in vivo validation to ascertain the true therapeutic potential and translational feasibility of this promising class of compounds.

From Bench to Bedside: A Roadmap for In Vivo Validation

Translating in vitro success into in vivo efficacy requires a meticulously planned and executed experimental strategy. The choice of animal model, dosing regimen, and endpoint analysis are all critical factors that can significantly impact the outcome and interpretation of the study. This section provides a detailed guide to the in vivo validation of pyrano[4,3-c]pyrazole derivatives, drawing on established protocols and comparative data from structurally related compounds and standard-of-care agents.

Anticancer Activity: Xenograft Models as a Proving Ground

The MCF-7 breast cancer xenograft model in immunocompromised mice is a widely accepted standard for evaluating the in vivo efficacy of potential anticancer agents. The workflow for such a study is outlined below.

in_vivo_anticancer_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Evaluation cell_culture MCF-7 Cell Culture tumor_implantation Subcutaneous Injection of MCF-7 Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., i.p., oral gavage) randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement body_weight Body Weight Monitoring treatment->body_weight endpoint Endpoint Analysis (Tumor Excision, Histology) tumor_measurement->endpoint body_weight->endpoint

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft mouse model.

Experimental Protocol: MCF-7 Xenograft Model

  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS and penicillin-streptomycin).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: A suspension of MCF-7 cells (typically 5 x 10^6 cells in 100-200 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.

  • Drug Administration:

    • Test Compound (Pyrano[4,3-c]pyrazole derivative): Dosing is determined by prior maximum tolerated dose (MTD) studies. A typical starting dose might be 5-50 mg/kg, administered daily or on alternate days via intraperitoneal (i.p.) injection or oral gavage.

    • Positive Control (Doxorubicin): A standard dose is 2-4 mg/kg administered weekly via i.p. injection.[1]

    • Vehicle Control: The solvent used to dissolve the test compound and doxorubicin (e.g., saline, DMSO/PBS mixture) is administered on the same schedule.

  • Monitoring and Endpoint: Tumor volume and body weight are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for histological and molecular analysis.

Comparative Performance

While direct in vivo data for this compound derivatives is emerging, studies on structurally similar pyrazole compounds have shown significant tumor growth inhibition in xenograft models. For instance, a 1,4-dihydroindenopyrazole derivative demonstrated significant tumor growth inhibitory activity at a low concentration of 5 mg/kg in an orthotopic murine mammary tumor model.[2] This provides a strong rationale for the in vivo evaluation of the pyrano[4,3-c]pyrazole series.

Table 2: Comparative In Vivo Anticancer Efficacy

Compound/DrugAnimal ModelDose & ScheduleTumor Growth Inhibition (%)Reference
Pyrano[4,3-c]pyrazole Derivative (Hypothetical) MCF-7 Xenograft10 mg/kg, daily, i.p.To be determined-
Doxorubicin MCF-7 Xenograft4 mg/kg, weekly, i.p.~50-70%[1]
Galunisertib (TGF-βR1 Inhibitor) 4T1 Syngeneic Breast Cancer75 mg/kg, twice daily, oral>90%[3][4]
RBC8 (RalA/B Inhibitor) H2122 Lung Cancer Xenograft50 mg/kg, daily, i.p.Significant inhibition[5][6]

The comparison with targeted therapies like Galunisertib and RBC8 is particularly relevant given the proposed mechanisms of action for some pyranopyrazole derivatives.

Antimicrobial Efficacy: Systemic Infection Models

To validate the in vitro antibacterial activity, a systemic infection model, such as a murine model of Salmonella typhimurium infection, can be employed.

Experimental Protocol: Murine Systemic Infection Model

  • Bacterial Culture: A pathogenic strain of S. typhimurium is grown to mid-log phase.

  • Animal Model: BALB/c mice are typically used.

  • Infection: Mice are infected via intraperitoneal injection with a predetermined lethal or sub-lethal dose of bacteria.

  • Treatment:

    • Test Compound: Administered at various doses (e.g., 10-100 mg/kg) via i.p. or oral route, starting at a specified time post-infection.

    • Positive Control (Ciprofloxacin): A typical dose is 20 mg/kg administered as a single intravenous (i.v.) or i.p. dose.[7]

    • Vehicle Control: Administered on the same schedule.

  • Evaluation: Survival is monitored daily. At specific time points, cohorts of mice are euthanized, and bacterial load in the spleen and liver is determined by plating homogenized tissue on selective agar.

Comparative Performance

Fused-ring pyrazoles have demonstrated potent in vivo antimicrobial activity. For example, certain pyrazolinones have shown MIC values as low as 0.313 µg/mL against Bacillus subtilis.[8] The in vivo efficacy of pyrano[4,3-c]pyrazole derivatives would be expected to correlate with their in vitro MIC values and pharmacokinetic properties.

Antiviral Potential: Influenza and Coronavirus Mouse Models

The in vivo assessment of antiviral activity can be conducted using mouse models of influenza or coronavirus infection.

Experimental Protocol: Influenza Mouse Model

  • Virus Propagation: An influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) is propagated in embryonated chicken eggs or cell culture.

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are intranasally inoculated with the virus.

  • Treatment:

    • Test Compound: Administered prophylactically or therapeutically at various doses.

    • Positive Control (Oseltamivir): Dosing can range from 1 to 10 mg/kg/day, administered via oral gavage for 5 days.[9]

    • Vehicle Control: Administered on the same schedule.

  • Evaluation: Body weight and survival are monitored daily. Viral titers in the lungs are determined at specific time points post-infection.

Comparative Performance

Recent studies have highlighted the potential of pyranopyrazole derivatives as inhibitors of human coronaviruses, with some compounds showing potent inhibition of SARS-CoV-2 Mpro.[10][11] While in vivo data for these specific compounds is not yet widely available, the established efficacy of other pyrazole-based antivirals provides a strong impetus for their evaluation in relevant animal models.

Mechanistic Insights and Signaling Pathways

The therapeutic effects of pyrano[4,3-c]pyrazole derivatives are underpinned by their interaction with key signaling pathways implicated in disease progression.

signaling_pathways cluster_tgf TGF-β Pathway cluster_ral RalA Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSMAD pSMAD2/3 TGFbR->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 nucleus_tgf Nucleus (Gene Transcription) SMAD4->nucleus_tgf Galunisertib Galunisertib Galunisertib->TGFbR Inhibits Pyranopyrazole_TGF Pyrano[4,3-c]pyrazole (Hypothesized) Pyranopyrazole_TGF->TGFbR Inhibits (Predicted) Ras Ras RalGDS RalGDS Ras->RalGDS RalA_GDP RalA-GDP (Inactive) RalGDS->RalA_GDP RalA_GTP RalA-GTP (Active) RalA_GDP->RalA_GTP Effector Downstream Effectors (e.g., RalBP1) RalA_GTP->Effector RBC8 RBC8 RBC8->RalA_GDP Stabilizes Pyranopyrazole_Ral Pyrano[4,3-c]pyrazole (Hypothesized) Pyranopyrazole_Ral->RalA_GDP Stabilizes (Predicted)

Caption: Hypothesized mechanisms of action for pyrano[4,3-c]pyrazole derivatives targeting the TGF-β and RalA signaling pathways.

Conclusion and Future Directions

The compelling in vitro activity profile of this compound derivatives positions them as highly promising candidates for further preclinical and clinical development. This guide provides a comprehensive framework for their in vivo validation, offering detailed experimental protocols and a comparative analysis against established therapeutic agents. While direct in vivo evidence for this specific scaffold is still emerging, the strong performance of structurally related pyranopyrazoles and other pyrazole-containing compounds in various animal models provides a solid foundation for future research.

Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To optimize dosing regimens and ensure adequate drug exposure at the target site.

  • Toxicology studies: To assess the safety profile of these compounds.

  • Exploration of combination therapies: To identify synergistic interactions with existing drugs.

By systematically bridging the gap between in vitro discovery and in vivo validation, the full therapeutic potential of this versatile class of compounds can be unlocked, paving the way for novel and effective treatments for a range of challenging diseases.

References

  • Wong, Z. X., Jones, J. E., & Anderson, G. P. (2016). Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung. Antiviral Research, 134, 141-149.
  • Yan, C., et al. (2015). Discovery and characterization of small molecules that target the Ral GTPase.
  • Herbertz, S., et al. (2015). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor.
  • BenchChem. (2025).
  • Gueorguieva, I., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer, 6(1), 1-15.
  • Subramanian, A., et al. (2018). The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model. Viruses, 10(11), 603.
  • Holmgaard, R. B., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer, 6(1), 1-15.
  • Chan, J. F., et al. (2023). Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies.
  • Yan, C., et al. (2015). Discovery and characterization of small molecules that target the Ral GTPase.
  • Roche. (n.d.).
  • Byrn, R. A., et al. (2015). The Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry, 58(1), 452-461.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • BenchChem. (2025).
  • De, S., et al. (2023). Efficacy of oseltamivir treatment in influenza virus-infected obese mice. mBio, 14(3), e00323-23.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Eytan, G. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • El-Sabbagh, O. I., et al. (2022). Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. Bioorganic Chemistry, 129, 106179.
  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479-4499.
  • Lahn, M. M., et al. (2016). Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts.
  • Romagnoli, R., et al. (2010). Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5851-5859.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Kumar, G. S., et al. (2014). Antioxidant and antimicrobial studies on fused-ring pyrazolones and isoxazolones. Bioorganic & Medicinal Chemistry Letters, 24(23), 5397-5401.
  • Von Itzstein, M., et al. (1996). Novel Grinding Synthesis of Pyranopyrazole Analogues and Their Evaluation as Antimicrobial Agents. Journal of Medicinal Chemistry, 39(1), 388-391.
  • El-Sabbagh, O. I., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198.
  • Shawky, A. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][5][9][12]triazin-6-one Derivatives. Molecules, 20(8), 13856-13869.

  • Hassan, A. S., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6539.
  • Lim, K. H., & Counter, C. M. (2005). The RAL Enigma: Distinct Roles of RALA and RALB in Cancer. Cancers, 14(17), 4219.
  • Choo, M. S., et al. (2018).
  • Wang, J., et al. (2018). Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. Journal of Controlled Release, 286, 147-158.
  • Khan, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 137-156.
  • Ruzi, A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3145.
  • Webb, M. S., et al. (1998). Antibacterial Efficacy against an In Vivo Salmonella typhimurium Infection Model and Pharmacokinetics of a Liposomal Ciprofloxacin Formulation. Antimicrobial Agents and Chemotherapy, 42(1), 45-52.
  • El-Sabbagh, O. I., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198.
  • Al-Harthi, S. E., et al. (2021). Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice. Cancers, 13(16), 4125.
  • Ghorab, M. M., et al. (2004). A novel synthesis of fused pyrazole systems as antimicrobial agents.
  • Zhai, Y., et al. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4050-4055.
  • Peterson, L. R. (1986). Animal models: the in-vivo evaluation of ciprofloxacin. The Journal of Antimicrobial Chemotherapy, 18 Suppl D, 55-64.
  • Peterson, L. R. (1986). Animal models: The in-vivo evaluation of ciprofloxacin. The Journal of Antimicrobial Chemotherapy, 18(suppl_D), 55-64.
  • BenchChem. (2025). Application Notes and Protocols: In Vivo Imaging of Ciprofloxacin Distribution in Tissues.
  • Tang, F., et al. (2012). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 7, 1129-1138.
  • Baker, R., et al. (2021). The RAL Small G Proteins Are Clinically Relevant Targets in Triple Negative Breast Cancer. Cancers, 13(17), 4395.
  • MedchemExpress. (n.d.). Doxorubicin.
  • Abdel-Gawad, H., et al. (2021). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Bioorganic Chemistry, 114, 105085.
  • Noble, C. O., et al. (2004). Trastuzumab and liposomal Doxorubicin in the treatment of mcf-7 xenograft tumor-bearing mice: combination does not affect drug serum levels.
  • El-Sabbagh, O. I., et al. (2024). Discovery of Pyrano[2,3- c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198.
  • de la Cruz, E., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Marine Drugs, 18(3), 169.

Sources

A Senior Application Scientist's Guide to Benchmarking Pyranopyrazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyranopyrazole scaffold is a privileged heterocyclic motif due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient construction of this valuable core is paramount. This guide provides an in-depth comparison of various synthetic routes to pyranopyrazoles, with a focus on synthetic efficiency, green chemistry principles, and practical applicability. The information presented herein is a synthesis of literature data, aimed at empowering you to make informed decisions for your specific research and development needs.

The Prominence of Multi-Component Reactions (MCRs) in Pyranopyrazole Synthesis

The synthesis of pyranopyrazoles is predominantly achieved through one-pot, four-component reactions (4CRs). This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses.[1][2] The typical reactants for this convergent synthesis are an aromatic aldehyde, malononitrile, a β-ketoester (commonly ethyl acetoacetate), and hydrazine hydrate.[2]

The generally accepted mechanism for this transformation involves a cascade of reactions: a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.[3] The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and environmental footprint of this process.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is critical for optimizing the synthesis of pyranopyrazoles. A wide range of catalysts have been explored, each with its own set of advantages and disadvantages. This section provides a comparative overview of the most common catalytic systems.

Organocatalysts: The Workhorses of Pyranopyrazole Synthesis

Simple organic molecules can effectively catalyze the four-component reaction, offering a cost-effective and readily available option.

  • Piperidine: A widely used basic organocatalyst that efficiently promotes the reaction.[4] It is particularly effective in refluxing ethanol, leading to high yields in relatively short reaction times.[5] However, its volatility and potential toxicity are drawbacks.

  • L-proline: This naturally occurring amino acid is a "green" and efficient bifunctional organocatalyst.[6] It can catalyze the reaction in environmentally benign solvents like water, often at room temperature, with excellent yields.[6] While reaction times may be slightly longer compared to stronger bases, its eco-friendly profile and ease of handling make it an attractive alternative.[7][8]

Nanoparticle Catalysis: The Frontier of Efficiency and Reusability

Nanomaterials have emerged as highly efficient and recyclable catalysts for pyranopyrazole synthesis, primarily due to their high surface-area-to-volume ratio.

  • Magnetic Nanoparticles (e.g., Fe3O4): These catalysts offer excellent catalytic activity and the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification.[3][9][10][11] Reactions can often be conducted in green solvents like water or even under solvent-free conditions.[3][9]

  • Metal Oxide Nanoparticles (e.g., MgO, ZnO): These solid-supported catalysts are also highly effective and reusable.[4] They provide a large surface area for the reaction to occur, often leading to high yields in short reaction times.

Ionic Liquids: "Green" Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both the solvent and the catalyst. Their negligible vapor pressure and thermal stability make them environmentally benign alternatives to volatile organic solvents. Several studies have demonstrated the successful use of ILs in pyranopyrazole synthesis, often leading to high yields and easy product isolation.[12]

Microwave-Assisted Synthesis: Accelerating the Reaction Rate

Microwave irradiation has been shown to significantly accelerate the rate of pyranopyrazole synthesis, often reducing reaction times from hours to minutes.[5][13] This technique can be combined with various catalytic systems and solvent conditions, including solvent-free reactions, further enhancing the green credentials of the synthesis.[14]

Data-Driven Comparison of Synthetic Efficiency

The following table summarizes the performance of different catalytic systems for the synthesis of pyranopyrazoles. It is important to note that the data is compiled from various literature sources, and direct comparison should be made with caution as substrate scope and reaction conditions may vary.

Catalyst SystemTypical ConditionsReaction TimeYield Range (%)Key AdvantagesDisadvantages
Piperidine Ethanol, Reflux2-8 min (Microwave)80-95Fast, high yieldsVolatile, toxic
L-proline Water, RT10-20 min85-94Green, mild conditionsLonger reaction times than strong bases
Fe3O4 Nanoparticles Water, RT / 60°C15-60 min85-95Easily recyclable, high yieldsCatalyst synthesis required
MgO Nanoparticles Ethanol, Reflux1-2 h80-90Reusable, good yieldsCatalyst synthesis required
Ionic Liquids Neat, 80-100°C30-60 min80-95Green solvent, catalyst recyclabilityHigher cost
Microwave Solvent-free or Ethanol2-15 min85-95Extremely fast, high yieldsRequires specialized equipment

Experimental Protocols

This section provides representative, step-by-step protocols for the synthesis of pyranopyrazoles using different catalytic systems.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

Causality: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene compounds, initiating the Knoevenagel condensation and subsequent Michael addition. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

Step-by-Step Methodology:

  • To a round-bottom flask, add aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyranopyrazole derivative.[4]

Protocol 2: L-proline-Catalyzed Synthesis in Water

Causality: L-proline, an amino acid, acts as a bifunctional catalyst. The amine group exhibits basicity, while the carboxylic acid group displays acidity, facilitating different steps of the reaction cascade in an aqueous medium.

Step-by-Step Methodology:

  • In a flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).

  • Add L-proline (10 mol%).

  • Stir the mixture vigorously at room temperature for the time indicated by TLC analysis (typically 10-20 minutes).[6]

  • Upon completion, the solid product is isolated by filtration, washed with water, and dried.

Protocol 3: Fe3O4 Nanoparticle-Catalyzed Synthesis

Causality: The high surface area of the Fe3O4 nanoparticles provides numerous active sites for the reactants to adsorb and react. The magnetic nature of the catalyst allows for its simple and efficient recovery and reuse.

Step-by-Step Methodology:

  • Synthesize or procure Fe3O4 nanoparticles. A common method involves the co-precipitation of Fe2+ and Fe3+ ions in an alkaline solution.[3]

  • In a reaction vessel, disperse the Fe3O4 nanoparticles (e.g., 1% w/w) in water or ethanol (10 mL).[3]

  • Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 60°C) for 15-60 minutes.[3]

  • After the reaction is complete, use an external magnet to hold the catalyst at the bottom of the vessel and decant the supernatant containing the product.

  • The product can be purified by recrystallization from a suitable solvent. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Visualizing the Synthetic Workflow

General Four-Component Reaction for Pyranopyrazole Synthesis

G cluster_reactants Reactants cluster_process One-Pot Reaction Aldehyde Aromatic Aldehyde Reaction Catalyst Solvent, Temp Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction EAA Ethyl Acetoacetate EAA->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Pyranopyrazole Reaction->Product

Caption: A generalized workflow for the one-pot, four-component synthesis of pyranopyrazoles.

Proposed Catalytic Cycle for Pyranopyrazole Formation

G A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Catalyst E Michael Addition B->E C Hydrazine + Ethyl Acetoacetate D Pyrazolone Intermediate C->D Catalyst D->E F Open-chain Intermediate E->F G Intramolecular Cyclization & Tautomerization F->G H Pyranopyrazole G->H

Caption: A simplified representation of the key steps in the catalytic synthesis of pyranopyrazoles.

Conclusion and Future Outlook

The four-component synthesis of pyranopyrazoles is a highly efficient and versatile method. The choice of the optimal synthetic route depends on the specific requirements of the researcher, including desired reaction time, cost, and commitment to green chemistry principles.

  • For rapid, high-yielding synthesis where environmental concerns are secondary, traditional base catalysis with piperidine remains a viable option.

  • For a balance of efficiency and sustainability, L-proline offers an excellent, green alternative.

  • When catalyst reusability and ease of purification are paramount, magnetic nanoparticles represent the state-of-the-art.

  • Microwave-assisted synthesis provides a powerful tool for accelerating reactions and should be considered when high-throughput is a priority.

Future research in this field will likely focus on the development of novel, highly active, and recyclable catalysts with even greater efficiency and broader substrate scope. The continued integration of green chemistry principles will undoubtedly pave the way for more sustainable and environmentally friendly methods for the synthesis of these important heterocyclic compounds.

References

  • ResearchGate. (2025). ChemInform Abstract: L-Proline as an Efficient Catalyst for the Multi-Component Synthesis of 6-Amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano [2,3-c]pyrazole-5-carbonitriles in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole. Retrieved from [Link]

  • MDPI. (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Retrieved from [Link]

  • Sangle, S. L., & Shinde, V. T. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research, 13(2), 38-43.
  • JETIR. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Retrieved from [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. Retrieved from [Link]

  • Salih, A. R., & Al-Messri, Z. A. K. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.
  • ResearchGate. (2007). D,L‐Proline‐Catalyzed One‐Pot Synthesis of Pyrans and Pyrano[2,3‐c]pyrazole Derivatives by a Grinding Method under Solvent‐Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyranopyrazoles Using Magnetic Fe3O4 Nanoparticles as Efficient and Reusable Catalyst. Retrieved from [Link]

  • Frontiers. (n.d.). Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazoles using magnetic Fe3O4 nanoparticles as efficient and reusable catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrano [2,3-c] Pyrazole Derivatives Using a Novel Ionic-Liquid Based Nano-Magnetic Catalyst (Fe 3 O 4 @SiO 2 @(CH 2 ) 3 NH@CC@Imidazole@SO 3 H + Cl − ). Retrieved from [Link]

  • ResearchGate. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of pyranopyrazole derivative compounds with nano-Fe3O4 catalyst. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applications. Retrieved from [Link]

  • Wiley Online Library. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. Retrieved from [Link]002/slct.202401648)

Sources

The Double-Edged Sword: A Comparative Guide to Off-Target Effects of Pyranopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyranopyrazole Scaffold and the Quest for Kinase Selectivity

The pyranopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its fused heterocyclic ring system offers a rigid framework that can be strategically decorated with various functional groups to achieve high potency and desirable pharmacokinetic properties.[3] Pyrazole-based compounds have led to several FDA-approved drugs for a multitude of diseases, most notably cancer.[4][5] However, the very nature of the ATP-binding site, the target for most kinase inhibitors, presents a significant challenge: high conservation across the human kinome. This structural similarity can lead to "off-target" binding, where an inhibitor interacts with unintended kinases, potentially causing adverse effects or even paradoxical pathway activation.[6][7]

This guide provides an in-depth analysis of the off-target effects of pyranopyrazole-based kinase inhibitors. We will explore the experimental methodologies used to profile inhibitor selectivity, compare the off-target profiles of representative compounds, and provide detailed protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and mitigate the risks associated with off-target activities, ultimately leading to the development of safer and more effective targeted therapies.

I. The Landscape of Off-Target Analysis: A Multi-Pronged Approach

A comprehensive understanding of a kinase inhibitor's selectivity profile requires a combination of in vitro and cellular assays. No single method is sufficient; instead, a tiered and integrated approach provides the most accurate picture of on- and off-target activities.

A. In Vitro Kinase Profiling: A First Look at the Kinome

The initial assessment of inhibitor selectivity is typically performed through in vitro kinase profiling. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50, Ki, or percent inhibition at a fixed concentration).

Rationale: This approach provides a direct measure of the inhibitor's potency against a broad range of kinases under controlled biochemical conditions. It is an essential first step to identify potential off-targets and to guide structure-activity relationship (SAR) studies aimed at improving selectivity.[8][9]

Common Platforms:

  • Radiometric Assays: Considered the gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[11]

  • Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) measure the interaction between a phosphorylation-specific antibody and the phosphorylated substrate.[9]

Below is a diagram illustrating a typical workflow for in vitro kinase panel screening.

Caption: Workflow for in vitro kinase panel screening.

B. Cellular Target Engagement: Confirming Interaction in a Biological Context

While in vitro assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial for confirming that an inhibitor can bind to its intended target (and potential off-targets) within living cells.

Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[2][12][13] By heating cells or cell lysates treated with a compound and then quantifying the amount of soluble protein remaining, one can determine target engagement.[1][14]

Rationale: CETSA provides direct evidence of target binding in a physiological setting, accounting for factors like cell permeability and intracellular ATP concentrations. It is a label-free method that can be used to assess on- and off-target engagement.[15]

The workflow for a typical CETSA experiment is depicted below.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Chemical Proteomics: This approach utilizes affinity-based probes, such as "kinobeads," to capture and identify kinase inhibitor targets from cell lysates.[16][17][18] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support.[19] In a competitive binding experiment, a cell lysate is incubated with a free inhibitor before being exposed to the kinobeads. The free inhibitor will compete with the kinobeads for binding to its targets, and the proteins that are "competed off" are identified by mass spectrometry.[20][21]

Rationale: Chemical proteomics provides an unbiased, global view of the inhibitor's interactions with the native kinome within a complex proteome. It can uncover unexpected off-targets that might be missed by panel-based screening.[17]

C. Phenotypic Screening: Unveiling Functional Consequences

Ultimately, the biological consequence of off-target engagement is what matters most. Phenotypic screening assesses the effects of an inhibitor on cellular processes, such as cell viability, morphology, or specific signaling pathways.[22][23]

Rationale: An unexpected phenotype that does not align with the known function of the intended target can be a strong indicator of significant off-target activity.[6][24] High-content imaging and multi-parametric flow cytometry are powerful tools for dissecting these phenotypic changes.[22]

II. Comparative Analysis of Pyranopyrazole-Based Inhibitor Selectivity

Inhibitor (Scaffold)Primary Target(s)Key Off-Targets (% Inhibition @ 1µM or IC50)Selectivity Score (S10 @ 1µM)*Reference
Compound 1 (N-(1H-pyrazol-3-yl)pyrimidin-4-amine)Promiscuous (e.g., CDK2, JNK3)317 out of 359 kinases inhibited >65%High (Promiscuous)[25]
Tozasertib (VX-680) (Aminopyrazole)Aurora A, B, CFLT3, LCK, RETModerate[26]
Barasertib (AZD1152) (Pyrazolylamino-quinazoline)Aurora BHigh selectivity over Aurora A (>3000-fold)High[4]
Compound 3 (ALK inhibitor) (Pyrazolopiperidine)ALKFAK (10-fold selective for ALK)High[4][5]

*Selectivity Score (S10) is the number of kinases with >90% inhibition at a given concentration. A lower score indicates higher selectivity. Data is illustrative and compiled from various sources.

Key Insights from Comparative Analysis:

  • Substituent Effects are Paramount: The promiscuity of a pyrazole-based scaffold can be dramatically modulated by the nature and position of its substituents. For instance, the highly promiscuous "Compound 1" serves as a scaffold that, with appropriate modifications, can yield highly selective inhibitors.[25]

  • Target Family Selectivity is Achievable: As demonstrated by Barasertib, high selectivity can be achieved even within closely related kinase family members like Aurora A and Aurora B.[4] This is often accomplished by exploiting subtle differences in the ATP-binding pocket or by designing inhibitors that bind to specific conformational states of the kinase.

  • Rational Design Can Mitigate Off-Targets: The development of a selective ALK inhibitor (Compound 3) highlights how rational, structure-based design can minimize off-target interactions.[4][5] By identifying and addressing potential liabilities (like FAK inhibition), selectivity can be improved.

III. Experimental Protocols

A. Protocol: In Vitro Kinase Profiling using ADP-Glo™

This protocol provides a general framework for assessing the inhibitory activity of a pyranopyrazole-based compound against a panel of kinases using a luminescence-based assay.

Materials:

  • Pyranopyrazole inhibitor stock solution (10 mM in 100% DMSO)

  • Kinase panel (recombinant enzymes)

  • Kinase-specific peptide substrates

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyranopyrazole inhibitor in DMSO. In the 384-well plate, add 1 µL of each dilution or DMSO (for no-inhibitor and no-kinase controls).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the compound.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11]

B. Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a method to assess the target engagement of a pyranopyrazole inhibitor in intact cells using Western blotting for detection.

Materials:

  • Cultured cells expressing the target of interest

  • Pyranopyrazole inhibitor

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a culture plate and grow to ~80% confluency.

    • Treat the cells with the pyranopyrazole inhibitor at the desired concentration or with DMSO for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity versus the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[2]

IV. Conclusion and Future Directions

The pyranopyrazole scaffold will undoubtedly continue to be a valuable framework for the development of novel kinase inhibitors. However, as this guide has illustrated, a thorough and early assessment of off-target effects is critical for the successful translation of these compounds into safe and effective therapeutics. The integration of in vitro profiling, cellular target engagement assays, and phenotypic screening provides a robust strategy for identifying and mitigating off-target activities.

Future efforts in this field will likely focus on the development of more predictive in silico models for off-target profiling and the application of advanced techniques like mass spectrometry-based CETSA (MS-CETSA) for unbiased, proteome-wide analysis of target engagement. By embracing a holistic approach to selectivity profiling, the scientific community can unlock the full therapeutic potential of pyranopyrazole-based kinase inhibitors while minimizing the risks of unintended pharmacology.

V. References

  • Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Coma, S., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]

  • Médard, J., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • An, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Tsai, J., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Duncan, J. S., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. [Link]

  • Herranz, N., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed. [Link]

  • Klumpp, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Berger, C., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PLoS ONE. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Golkowski, M., et al. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Eurofins DiscoverX. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Discovery ON TARGET. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Eberl, H. C., et al. (2017). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Harris, P. A., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Lamba, V., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Wilson, J. L., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Wang, C., et al. (2021). Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Roskoski, R. Jr. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]

  • Ferguson, F. M., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. Sci-Hub. [Link]

  • Gungor, Z. (2016). Aurora Kinase Inhibitors in Target Specific Cancer Treatment. Research and Reviews: Journal of Oncology and Hematology. [Link]

  • Yang, D., et al. (2014). Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation. Oncotarget. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyranopyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Scaffolds and Silicon

In the landscape of modern medicinal chemistry, the pyranopyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of its synthesis allows for the generation of diverse analog libraries, each with unique potential for therapeutic intervention.[2][4] However, the empirical screening of these vast libraries is both time-consuming and resource-intensive. This is where computational methodologies, specifically molecular docking, provide an indispensable tool for the rational prioritization of candidates.[5][6]

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] By simulating the interaction between a series of pyranopyrazole analogs (ligands) and a specific biological target (receptor), we can computationally estimate their binding affinity and predict their binding mode. This allows for a direct, albeit in silico, comparison of their potential efficacy, guiding further experimental validation.

This guide provides a comprehensive, step-by-step protocol for conducting a comparative docking analysis of pyranopyrazole analogs against a target binding site. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow.

The Experimental Blueprint: A Self-Validating Docking Workflow

A rigorous docking study is more than just generating a binding score; it's about building a computational model that is as representative of the biological reality as possible. The following protocol is designed to be a self-validating system, incorporating checks and best practices at each stage.

Step 1: Target Protein Preparation - Laying the Foundation

The quality of your receptor structure is paramount to the success of any docking experiment. The initial crystal structure obtained from the Protein Data Bank (PDB) is often not immediately suitable for docking.[9][10]

Protocol:

  • Structure Acquisition: Download the 3D structure of your target protein from the RCSB Protein Data Bank ([Link]9] For this guide, we will hypothetically use a well-characterized kinase as our target.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the biological unit of interest.[10][11] This is crucial as they can interfere with the docking algorithm.

  • Addressing Structural Incompleteness: PDB structures often have missing atoms, especially hydrogens, and may contain incomplete side chains.[10][12] Utilize protein preparation tools, such as the Protein Preparation Wizard in Schrödinger's Maestro or the corresponding tools in AutoDockTools, to add hydrogens, assign correct bond orders, and build any missing side chains or loops.[12][13]

  • Protonation State and Tautomer Prediction: The ionization state of amino acid residues can significantly impact ligand binding. It is essential to predict the protonation states of titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4).[14][15]

  • Energy Minimization: A final, restrained energy minimization of the protein structure is recommended to relieve any steric clashes introduced during the preparation steps.[11]

Causality: A properly prepared protein structure ensures that the electrostatic and steric properties of the binding site are accurately represented, leading to more reliable docking predictions. Failing to address issues like missing atoms or incorrect protonation states can lead to erroneous binding poses and affinities.

Step 2: Ligand Preparation - Readying the Analogs

Just as with the protein, the pyranopyrazole analogs must be prepared in a computationally appropriate format.

Protocol:

  • 2D to 3D Conversion: If your analogs are in a 2D format (e.g., SMILES strings), they must be converted to 3D structures.[9]

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states for each analog at the target pH.[12] This is particularly important for heterocyclic compounds like pyranopyrazoles.

  • Energy Minimization: Perform a geometry optimization for each ligand to obtain a low-energy conformation.[9]

  • Charge Assignment: Assign partial atomic charges to each ligand atom. The choice of charge model (e.g., Gasteiger, AM1-BCC) can influence the results and should be consistent across all analogs.[10]

Causality: Accurate 3D structures and charge distributions for your ligands are critical for the docking software to correctly calculate the interaction energies with the receptor.

Step 3: Defining the Binding Site - The Grid Generation

Instead of docking against the entire protein surface, which is computationally expensive and often unnecessary, we define a specific region of interest—the binding site.[16][17]

Protocol:

  • Binding Site Identification: If the binding site is known (e.g., from a co-crystallized ligand), the grid box should be centered on this site.[11][18] If the site is unknown, blind docking or computational pocket detection algorithms can be employed.[9][16]

  • Grid Box Generation: A 3D grid is generated within the defined binding site.[11] This grid pre-calculates the potential energy of interaction for different atom types at each grid point, significantly speeding up the docking process. The size of the grid box should be large enough to accommodate the largest analog in your library and allow for some rotational and translational freedom.[18][19]

Causality: The grid defines the search space for the docking algorithm. A well-defined grid ensures that the ligand explores the relevant binding pocket thoroughly, while an improperly sized or placed grid can lead to missed binding opportunities or irrelevant results.

Step 4: The Docking Simulation - Predicting the Pose and Affinity

This is the core of the molecular docking process where the software explores various conformations and orientations of each ligand within the binding site.

Protocol:

  • Choice of Docking Algorithm: Several docking algorithms exist, with the most common being genetic algorithms (e.g., in AutoDock) and shape-based methods.[9][20] The choice of algorithm can impact the results, and it is good practice to validate the chosen protocol by re-docking a known inhibitor to see if the software can reproduce the experimental binding pose.

  • Running the Simulation: Each pyranopyrazole analog is docked into the prepared receptor grid. The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.[11][20]

  • Scoring Function: The scoring function estimates the binding free energy of the protein-ligand complex for each pose.[5][6] Lower scores generally indicate a more favorable binding affinity.[5][21]

Causality: The docking simulation aims to find the most energetically favorable binding mode of the ligand. The scoring function is a mathematical model that approximates the binding free energy, providing a quantitative measure for comparing the different analogs.

Step 5: Post-Docking Analysis - Interpreting the Results

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.

Protocol:

  • Visual Inspection: Visually inspect the top-ranked poses for each analog using molecular visualization software like PyMOL or Chimera.[7][22][23] Assess the plausibility of the binding poses and look for key interactions.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[24][25] These interactions are crucial for binding affinity and selectivity.

  • Comparative Analysis: Compare the docking scores, binding energies, and interaction patterns across the series of pyranopyrazole analogs.[24] Look for structure-activity relationships (SAR) – how do changes in the pyranopyrazole scaffold affect its binding?

Causality: A low docking score alone is not sufficient to declare a compound as a promising hit. The analysis of the binding pose and the specific interactions with key residues in the binding site provides a much more robust and scientifically sound basis for comparison and prioritization.

Data Presentation: A Clear Comparison

To facilitate a clear and objective comparison, the results of the docking analysis should be summarized in a well-structured table.

Pyranopyrazole Analog Docking Score (kcal/mol) Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
Analog 1 (Scaffold)-7.5-8.2Tyr150, Asp201Leu80, Val88, Ala130
Analog 2 (-Cl)-8.2-8.9Tyr150, Asp201, Ser148Leu80, Val88, Ala130, Phe190
Analog 3 (-OCH3)-7.9-8.5Tyr150, Asp201Leu80, Val88, Ala130
Analog 4 (-NH2)-8.5-9.2Tyr150, Asp201, Glu145Leu80, Val88, Ala130

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Workflow and Interactions

Visual representations are powerful tools for communicating complex scientific workflows and results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Target Protein (PDB) PrepProtein Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligands Pyranopyrazole Analogs (2D/3D) PrepLigands Ligand Preparation (Generate Tautomers, Minimize) Ligands->PrepLigands Grid Grid Generation (Define Binding Site) PrepProtein->Grid Dock Molecular Docking (Generate Poses, Score) PrepLigands->Dock Grid->Dock Analysis Pose Visualization & Interaction Analysis Dock->Analysis Comparison Comparative Analysis (SAR) Analysis->Comparison Prioritization Candidate Prioritization Comparison->Prioritization

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a compound is the cornerstone of its safe management. 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine is a complex molecule featuring a fused pyranopyrazole heterocyclic core and a primary aminomethanamine functional group. While comprehensive toxicological data for this specific molecule is sparse, its constituent parts provide critical clues to its potential hazards.

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active. Safety data for related pyrazoles indicate they can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] Combustion of nitrogen-containing heterocycles can produce toxic nitrogen oxides (NOx).[4][5]

  • Primary Amine Group: The aminomethanamine group imparts a basic (alkaline) character to the molecule. Amines can be corrosive and must be handled with care to avoid contact with skin and eyes.[6][7] A critical safety consideration is their reactivity with acids and oxidizing agents.[7][8]

Given these characteristics, it is imperative to handle this compound as a hazardous substance.

Property Information Source
IUPAC Name {1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine[9]
Molecular Formula C₇H₁₁N₃O (dihydrochloride form: C₇H₁₂ClN₃O)[9]
Inferred Hazards Harmful if swallowed, Causes skin/eye irritation/damage, Potential Corrosive (amine), Reacts with acids[6][7][10][11]
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[4][5]

Core Principles for Disposal

All handling and disposal procedures must adhere to four fundamental principles of laboratory chemical safety:

  • NEVER Use Drain Disposal: Hazardous chemicals must never be poured down the sink.[12][13] Amines, in particular, can be harmful to aquatic life and ecosystems.[7]

  • NEVER Use Standard Trash Disposal: Solid or liquid waste, as well as contaminated labware, must not be placed in the regular trash.[13][14]

  • ALWAYS Segregate Waste: This compound must be collected in a dedicated waste container. Critically, it must be kept separate from incompatible materials, especially acids and oxidizing agents, to prevent hazardous reactions.[7]

  • ALWAYS Consult Institutional EHS: The final disposal of chemical waste is managed by your institution's Environmental Health & Safety (EHS) department or an equivalent authority.[12][14] These procedures are designed to prepare the waste for EHS pickup.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound and its associated waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[2][3]

  • Body Protection: A standard laboratory coat.[15]

Step 2: Prepare a Designated Hazardous Waste Container

The integrity and compatibility of the waste container are critical for preventing leaks and reactions.

  • Container Choice: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or other plastic containers are often preferred over metal, which can corrode.[12][16] The container must have a secure, tightly-fitting lid.[14][17]

  • Original Containers: Whenever possible, collecting waste in the original product container is a good practice.[8]

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and is essential for the safety of EHS personnel who will handle the waste.[12]

  • Initial Labeling: Before adding any waste, affix a hazardous waste label provided by your EHS department.

  • Required Information: At a minimum, the label must include:

    • The words "Hazardous Waste".[17]

    • The full, unabbreviated chemical name: "this compound".[17]

    • An estimate of the concentration and quantity.

    • The date waste was first added.

Step 4: Collect and Segregate the Waste

This step involves the physical transfer of waste into the prepared container.

  • Liquid Waste: Carefully pour unwanted solutions or reaction mixtures containing the compound into the designated waste container. Use a funnel if necessary and ensure the container is not overfilled (a rule of thumb is no more than 90% full).[14][17]

  • Solid Waste: Transfer solid powder or residues into the container.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, clearly labeled solid waste bag or container.

  • Segregation: Crucially, do not mix this amine-containing waste with other waste streams, especially acidic or halogenated wastes. [7]

Step 5: Store the Waste Container Safely

Proper storage while awaiting pickup prevents accidents and ensures compliance.

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation.[12][17]

  • Containment: Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]

  • Closure: Keep the container tightly sealed at all times, except when adding waste.[12][14][17]

Step 6: Disposal of Empty Containers

Even "empty" containers must be managed correctly as they retain chemical residues.

  • Initial Rinse: For containers that held the pure compound or concentrated solutions, the first rinse must be collected and disposed of as hazardous waste.[14] Add a small amount of a suitable solvent (e.g., methanol or ethanol), cap and shake, and pour the rinsate into your hazardous waste container.

  • Triple Rinse for Acutely Toxic Waste: If the compound were determined to be acutely toxic (LD50 < 50mg/kg), the first three rinses would need to be collected as hazardous waste.[13][14] While this data is unavailable, a conservative approach is recommended.

  • Final Disposal: After rinsing, deface or remove the original label completely.[13][14] The rinsed, air-dried container can then typically be disposed of in the appropriate receptacle for glass or plastic.

Step 7: Arrange for EHS Waste Pickup

Once your waste container is full (or you have no more waste to add), schedule a pickup with your institution's EHS department. Follow their specific procedures for requesting a collection.[14][17]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_liquid_solid Liquid or Solid Waste Protocol cluster_empty_container Empty Container Protocol start Waste Generation (Unused chemical, reaction mixture, contaminated items) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Characterize Waste (Is it liquid, solid, or an empty container?) ppe->assess container Step 3: Prepare & Label Compatible Waste Container assess->container  Liquid/Solid rinse Step 6: Triple Rinse Container assess->rinse  Empty Container collect Step 4: Collect Waste (Segregate from acids/oxidizers!) container->collect store Step 5: Store Securely in SAA (Closed, in Secondary Containment) collect->store pickup Step 7: Request EHS Pickup store->pickup final_disposal Compliant Final Disposal pickup->final_disposal EHS handles final treatment collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->collect Add to waste container dispose_container Deface Label & Dispose of Clean Container collect_rinsate->dispose_container

Caption: Decision workflow for the proper disposal of pyranopyrazolylmethanamine waste.

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial.

  • Minor Spill: If you are trained and it is safe to do so, clean up small spills using a chemical spill kit. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent and debris, place it in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[15]

  • Major Spill: In case of a large or unmanageable spill, evacuate the area immediately. Alert others and prevent entry. Contact your institution's EHS or emergency response team for assistance.[14] Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.

  • Hazardous Waste Disposal Guide. Northwestern University. (2023-02-27).

  • Hazardous Chemical Waste Management Guidelines. Columbia University.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Pyrazole - Safety Data Sheet. ChemicalBook.

  • 1H-pyrazol-4-ylmethanamine | C4H7N3. PubChem, National Library of Medicine.

  • 1-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine. AA Blocks.

  • 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine. ChemBK.

  • 1H-Pyrazole - Safety Data Sheet. Thermo Fisher Scientific. (A specific URL for the SDS PDF is often generated dynamically; this link directs to the provider).

  • Pyrazol-3-ylamine - Safety Data Sheet. Fisher Scientific. (2015-10-26).

  • Aldrich P56607 - Safety Data Sheet. Sigma-Aldrich. (2024-10-18).

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% - Material Safety Data Sheet. Cole-Parmer.

  • 2H-Pyran-2-one - Safety Data Sheet. Fisher Scientific. (2009-09-26).

  • This compound, TRC. Fisher Scientific.

  • Safety Data Sheet FD11198. Biosynth. (2021-05-18).

  • ** Aldrich P56607 - Safety Data Sheet.** Sigma-Aldrich.

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet. Fisher Scientific. (2024-02-23).

  • 1H,4H,6H,7H-pyrano(4,3-c)pyrazole-3-carboxylic acid. PubChem, National Library of Medicine.

  • Amine Disposal For Businesses. Collect and Recycle.

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Center for Biotechnology Information (NCBI).

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.

  • Pyrazol-3-ylamine | C3H5N3. PubChem, National Library of Medicine.

  • This compound, TRC. Fisher Scientific.

  • 4H-Pyrano[2,3-c]pyrazoles: A review. (2018-11-09). ResearchGate.

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E. (2010).

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013-07-12). Growing Science.

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. (2021-09-11). MDPI.

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021-09-04). Journal of Chemical Society of Pakistan.

Sources

Personal protective equipment for handling 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety Protocol: Handling 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

This guide provides essential safety and logistical protocols for the handling and disposal of the novel research compound this compound. As a substance with an uncharacterized toxicological profile, all operations must proceed under the assumption that it is highly hazardous. This protocol is designed to establish a self-validating system of safety by explaining the causality behind each recommendation, ensuring that researchers are protected through proactive risk mitigation.

Hazard Identification: A Structurally-Informed Risk Assessment

Lacking a specific Safety Data Sheet (SDS), a rigorous hazard assessment must be extrapolated from the compound's constituent molecular fragments: the pyrano-pyrazole core and the primary alkylamine sidechain. The guiding principle for novel compounds is to treat them as being at least as hazardous as their most reactive or toxic component.[1]

The Primary Amine Moiety (-CH₂NH₂): The Dominant Hazard

The primary alkylamine group is the most significant driver of this compound's potential hazards. Aliphatic amines are well-documented as corrosive and irritative substances.[2][3]

  • Corrosivity: Amines are alkaline and can cause severe, deep-tissue chemical burns to the skin and permanent eye damage upon contact.[2][4][5][6] The effects of skin exposure can be delayed, with burns developing over several hours if the material is not removed immediately.[7]

  • Respiratory Irritation: Vapors, which may be released even from the solid, often have a strong ammonia-like odor and are highly irritating to the respiratory tract.[7][8][9] Inhalation can lead to a burning sensation, coughing, and shortness of breath.[7]

  • Dermal Absorption: A critical and often underestimated risk is that amines can be readily absorbed through the skin, leading to systemic toxicity.[3][10]

The Pyrano-Pyrazole Core: Bioactivity and Irritation

The fused heterocyclic pyrano-pyrazole system also contributes to the overall risk profile.

  • Biological Activity: Pyrano-pyrazole derivatives are known to be biologically active, with research exploring their use as potential antiviral or anticancer agents.[11][12][13] This inherent bioactivity necessitates caution, as interaction with cellular pathways is the intended function of such molecules.

  • Irritation and Toxicity: Structurally related pyrazole compounds are classified as harmful if swallowed and are known skin and eye irritants.[4][14] GHS classifications for similar compounds include warnings for acute toxicity, skin corrosion, and serious eye damage.[4][5]

Given this composite profile, This compound must be handled as a corrosive, highly irritant, and potentially toxic substance with unknown long-term health effects.

Risk Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is mandatory, prioritizing engineering controls first, followed by stringent PPE protocols.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents the inhalation of airborne particles, which is a primary route of exposure.[10][15]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected to counter the specific hazards of corrosivity and dermal absorption associated with amines.[16][17][18]

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Butyl rubber, Neoprene, or thick Nitrile >8 mil).The primary amine is expected to be corrosive and easily absorbed.[3] Double-gloving provides layered protection. The outer glove resists chemical breakthrough, while the inner glove offers protection during the doffing of contaminated outer gloves. Always inspect gloves for defects before use.[19]
Eye & Face Protection Tightly-fitting, splash-proof chemical goggles AND a full-face shield.Due to the severe and potentially permanent eye damage amines can cause, standard safety glasses are insufficient.[3][6] Chemical goggles protect against splashes and vapors.[15] A face shield is required over the goggles to protect the entire face from splashes during transfers or accidental releases.[18][20]
Body Protection A flame-resistant (FR) lab coat worn over long-sleeved clothing, supplemented with a chemical-resistant apron.A standard lab coat is insufficient. An apron made of rubber or another amine-resistant material provides a critical barrier against spills of the corrosive liquid or solutions.[15][18] Ensure clothing covers all exposed skin.
Respiratory Protection Not typically required if all work is performed in a certified fume hood.A fume hood is the primary control.[21] However, for spill cleanup outside of a hood or in case of ventilation failure, a full-face respirator with an organic vapor/ammonia cartridge is necessary.[16][17]

This tiered PPE approach is summarized in the workflow diagram below.

PPE_Decision_Workflow cluster_0 Risk Assessment & Control Start Handling of Pyrano-pyrazole-methanamine Engineering PRIMARY CONTROL: Work exclusively in a certified chemical fume hood. Start->Engineering PPE MANDATORY PPE SELECTION Engineering->PPE Eyes Eye/Face Protection: Chemical Goggles + Face Shield PPE->Eyes Hands Hand Protection: Double Gloves (Nitrile + Butyl/Neoprene) PPE->Hands Body Body Protection: FR Lab Coat + Chemical Apron PPE->Body

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure an emergency shower and eyewash station are accessible and unobstructed.[15] Prepare all necessary equipment and reagents. Don the full PPE as specified in the table above.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat inside the chemical fume hood to contain any dust.

  • Transfers: Use a powder funnel for solids and appropriate glassware for liquids to minimize the risk of spills. Keep containers closed when not in use.[22]

  • Housekeeping: Maintain a clean and uncluttered workspace. Clean up any minor drips or residues immediately with a suitable decontaminating solution (e.g., citric acid solution for amines, followed by water). Do not use dry sweeping for cleaning up dust.[22]

  • Doffing PPE: Remove PPE slowly and deliberately to avoid cross-contamination. Remove the apron and outer gloves first. Then remove the face shield and goggles. Finally, remove the lab coat and inner gloves. Wash hands thoroughly with soap and water immediately after.[14]

Emergency Spill Response

Treat any spill of this material as a major spill.[1]

Spill_Response_Plan cluster_1 Emergency Spill Protocol Spill Spill Detected Alert Alert personnel. Evacuate immediate area. Spill->Alert Assess Assess spill size & risk (from a safe distance). Alert->Assess SmallSpill Small Spill (<100mL in hood) Assess->SmallSpill LargeSpill Large Spill (>100mL or outside hood) SmallSpill->LargeSpill No Contain Contain with amine-specific absorbent pads or neutralizer (e.g., citric acid). SmallSpill->Contain Yes EHS CALL EHS/EMERGENCY RESPONSE (DO NOT attempt cleanup). LargeSpill->EHS Collect Collect waste into a sealed, labeled hazardous waste container. Contain->Collect Decon Decontaminate area thoroughly. Collect->Decon

Caption: Step-by-step emergency response plan for a chemical spill.

  • Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][15]

Chemical Waste Disposal

All waste materials contaminated with this compound are to be considered hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams, especially acids and oxidizing agents, to prevent violent reactions.[23]

  • Containerization: Collect all solid and liquid waste, including contaminated gloves, weigh boats, and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container.[23]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount of this chemical or its solutions down the drain.[23][24]

References

  • Pyrazol-3-ylamine | C3H5N3 | CID 74561 . PubChem, National Institutes of Health. [Link]

  • 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 . PubChem, National Institutes of Health. [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D . Tri-iso. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . National Institutes of Health. [Link]

  • 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine . ChemBK. [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]

  • How DOT and OSHA Regulate Corrosive Materials . Lion Technology. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors . National Institutes of Health. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Alkylamines: Hazard and Safety A Detail Guide . CloudSDS. [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids . Occupational Safety and Health Administration (OSHA). [Link]

  • Novel Chemicals with Unknown Hazards SOP . Texas Woman's University. [Link]

  • How to Handle Amines Safely in Industrial Environments . Diplomata Comercial. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products . WIT Press. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press, NIH. [Link]

  • Review on Bioactive Pyranopyrazole Derivatives . Atlantis Press. [Link]

  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Amines, Aliphatic: Method 2010 . NIOSH, Centers for Disease Control and Prevention. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline . Centers for Disease Control and Prevention. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives . Royal Society of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations iLibrary. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES . Journal of University of Shanghai for Science and Technology. [Link]

  • Amines, Aromatic: Method 2002 . NIOSH, Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]

  • Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives . ResearchGate. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. [Link]

  • Hazardous chemicals, activities or devices . Society for Science. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Reactant of Route 2
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.